Tetrabutylammonium periodate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tetrabutylazanium;periodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.HIO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVXLMQALOZKES-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[O-]I(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65201-77-6 | |
| Record name | Tetrabutylammonium periodate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65201-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylammonium periodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Tetrabutylammonium Periodate from Tetrabutylammonium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of tetrabutylammonium (B224687) periodate (B1199274) (TBAPI) from tetrabutylammonium bromide (TBAB). This document details the chemical principles, a precise experimental protocol, and the expected outcomes, tailored for professionals in chemical research and drug development.
Tetrabutylammonium periodate is a versatile oxidizing agent and phase-transfer catalyst. Its solubility in organic solvents makes it a valuable reagent in various organic transformations, overcoming the limitations of inorganic periodate salts.[1][2] The synthesis from the readily available tetrabutylammonium bromide is a straightforward and efficient method to produce this useful compound.
Chemical Principles
The synthesis of this compound from tetrabutylammonium bromide is a salt metathesis reaction, also known as an ion exchange reaction. In this reaction, the bromide anion of the tetrabutylammonium salt is exchanged with the periodate anion from a periodate salt, typically sodium periodate (NaIO₄).
The reaction is driven by the precipitation of the inorganic salt byproduct, sodium bromide (NaBr), in a suitable solvent system. The desired product, this compound, remains in solution and can then be isolated and purified.
The overall chemical equation for the reaction is:
(CH₃CH₂CH₂CH₂)₄N⁺Br⁻ + Na⁺IO₄⁻ → (CH₃CH₂CH₂CH₂)₄N⁺IO₄⁻ + Na⁺Br⁻
Experimental Protocol
The following protocol is a detailed method for the synthesis of this compound.
Materials:
-
Tetrabutylammonium bromide (TBAB)
-
Sodium periodate (NaIO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Distilled water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve tetrabutylammonium bromide in distilled water. In a separate beaker, prepare a saturated solution of sodium periodate in distilled water.
-
Reaction: Slowly add the sodium periodate solution to the stirring solution of tetrabutylammonium bromide at room temperature. A white precipitate of sodium bromide will form.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (typically 3 x 50 mL). The this compound will move into the organic layer.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the solution to remove the sodium sulfate and concentrate the organic phase using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether, to obtain pure this compound.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Tetrabutylammonium Bromide | 1.0 equivalent |
| Sodium Periodate | 1.0 - 1.2 equivalents |
| Reaction Conditions | |
| Solvent | Water and Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 1 - 2 hours |
| Product | |
| Appearance | White to off-white crystalline solid |
| Yield | 85-95% |
| Melting Point | 163-165 °C |
| Purity (Typical) | >98% |
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Components
The following diagram illustrates the logical relationship between the starting materials, intermediate steps, and the final product.
Caption: Logical flow from reactants to products in TBAPI synthesis.
References
Tetrabutylammonium Periodate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and applications of a versatile oxidizing agent and phase-transfer catalyst.
Introduction
Tetrabutylammonium (B224687) periodate (B1199274) (TBAP) is a quaternary ammonium (B1175870) salt that has garnered significant attention in organic synthesis due to its unique combination of properties. It serves as a potent and selective oxidizing agent and an efficient phase-transfer catalyst, making it a valuable tool for a wide range of chemical transformations.[1] Its solubility in organic solvents overcomes the limitations often encountered with inorganic periodates, allowing for reactions to be conducted under homogeneous conditions in non-aqueous media. This guide provides a detailed overview of the physical and chemical properties of TBAP, experimental protocols for its synthesis and application, and a discussion of its mechanism of action.
Physical and Chemical Properties
Tetrabutylammonium periodate is typically a white to off-white or yellowish crystalline solid.[2][3] It is known to be stable under normal temperatures and pressures but is sensitive to light and should be stored in the dark.[3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₆H₃₆INO₄ | [1] |
| Molecular Weight | 433.37 g/mol | [1] |
| Appearance | White to off-white/yellow crystalline solid | [2][3] |
| Melting Point | 175 °C (decomposes) | [5] |
| Solubility | Soluble in polar organic solvents; slightly soluble in chloroform (B151607) and DMSO. | [2] |
| Stability | Stable under normal conditions; light-sensitive. | [3][4] |
| CAS Number | 65201-77-6 | [5] |
Synthesis and Purification
The most common method for the synthesis of this compound involves the reaction of tetrabutylammonium bromide with an inorganic periodate salt, such as sodium periodate, in a suitable solvent.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
Tetrabutylammonium bromide (TBAB)
-
Sodium periodate (NaIO₄)
-
Solvent (e.g., a mixture of water and an organic solvent like dichloromethane)
Procedure:
-
Dissolve tetrabutylammonium bromide in the chosen solvent system.
-
Separately, dissolve an equimolar amount of sodium periodate in water.
-
Slowly add the aqueous sodium periodate solution to the stirred solution of tetrabutylammonium bromide.
-
Stir the resulting mixture at room temperature for a specified period to allow for the ion exchange reaction to complete.
-
The organic layer, containing the this compound, is separated.
-
The organic solvent is removed under reduced pressure to yield the crude product.
Experimental Protocol: Purification of this compound
Method: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).[6]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[6]
-
Collect the purified crystals by vacuum filtration.[6]
-
Wash the crystals with a small amount of the cold recrystallization solvent.[6]
-
Dry the crystals under vacuum to remove any residual solvent.[6]
Applications in Organic Synthesis
This compound is a versatile reagent with applications in various oxidative transformations.
Oxidation of Alcohols
TBAP is an effective reagent for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones with minimal over-oxidation to carboxylic acids.[1]
Materials:
-
Benzyl (B1604629) alcohol
-
This compound (TBAP)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask, dissolve benzyl alcohol in dichloromethane.
-
Add a stoichiometric amount of this compound to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the insoluble byproducts.
-
Wash the filtrate with a saturated solution of sodium thiosulfate (B1220275) to quench any remaining oxidant, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzaldehyde.
-
Purify the product by column chromatography or distillation.
Oxidation of Sulfides
TBAP can selectively oxidize sulfides to their corresponding sulfoxides without significant further oxidation to sulfones.[1] This is particularly valuable in the synthesis of pharmaceutical compounds where sulfoxide (B87167) moieties are common.[1]
Materials:
-
This compound (TBAP)
-
Methanol or another suitable polar solvent
Procedure:
-
Dissolve thioanisole in the chosen solvent in a reaction flask.
-
Add a slight excess of this compound to the solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent like ethyl acetate (B1210297) and washed with water to remove inorganic byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude sulfoxide.
-
The product can be further purified by column chromatography.
Mechanism of Action: Phase-Transfer Catalysis
In many of its applications, particularly in biphasic systems, this compound functions as a phase-transfer catalyst. The bulky, lipophilic tetrabutylammonium cation encapsulates the periodate anion, facilitating its transfer from an aqueous or solid phase into an organic phase where the substrate is dissolved.[1][7] This allows the reaction to proceed at a much faster rate than it would in a heterogeneous mixture.
Caption: Phase-transfer catalysis mechanism of TBAP.
Safety and Handling
This compound is classified as an oxidizing solid and can cause fire or explosion when in contact with combustible materials.[4] It is also harmful if swallowed or inhaled and causes skin and eye irritation.[4] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated fume hood.[4]
Table 2: Hazard and Safety Information for this compound
| Hazard Statement | Precautionary Statement | References |
| H272: May intensify fire; oxidizer. | P220: Keep/store away from clothing/combustible materials. | [8] |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [8] |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [8] |
| R20/22: Harmful by inhalation and if swallowed. | S17: Keep away from combustible material. | [4] |
| R36/37/38: Irritating to eyes, respiratory system and skin. | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [4] |
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its properties as a powerful, selective oxidizing agent and an effective phase-transfer catalyst make it suitable for a variety of transformations relevant to researchers, scientists, and drug development professionals. Understanding its physical and chemical properties, along with proper handling and safety precautions, is crucial for its effective and safe utilization in the laboratory. The experimental protocols provided in this guide offer a starting point for the synthesis and application of this important compound.
References
Tetrabutylammonium Periodate: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of tetrabutylammonium (B224687) periodate (B1199274), a versatile and potent oxidizing agent for organic synthesis. With the CAS Number 65201-77-6, this quaternary ammonium (B1175870) salt has demonstrated significant utility in a variety of chemical transformations, making it a valuable tool for researchers, scientists, and professionals in drug development.[1] This document outlines its chemical properties, molecular structure, and key applications, with a focus on detailed experimental protocols.
Core Chemical and Physical Properties
Tetrabutylammonium periodate is a white, stable solid compound that can be stored in the dark for months without losing its oxidizing activity. Its solubility in aprotic organic solvents makes it a suitable reagent for a wide range of reaction conditions.
| Property | Value | Reference |
| CAS Number | 65201-77-6 | [1] |
| Molecular Formula | C₁₆H₃₆INO₄ | |
| Molecular Weight | 433.37 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 175 °C (decomposes) | |
| Solubility | Soluble in aprotic organic solvents such as chloroform (B151607) and acetonitrile | [2] |
Molecular Structure
This compound consists of a tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and a periodate anion (IO₄⁻). The large, non-polar cation enhances the solubility of the periodate ion in organic solvents, facilitating its reactivity in non-aqueous media.
Applications in Organic Synthesis
This compound is a powerful oxidizing agent for a variety of functional groups. Its applications include the oxidation of alcohols to carbonyl compounds, α-hydroxy ketones to α-diketones, and the oxidative decarboxylation of α-hydroxy carboxylic acids.[2] Furthermore, it is effective in the selective oxidation of thioethers to sulfoxides and the oxidative coupling of thiols to disulfides.[2]
Experimental Protocols
The following protocols are based on established methodologies for the use of this compound in organic oxidation reactions.
General Procedure for the Oxidation of Thioethers to Sulfoxides
This protocol describes the selective oxidation of a thioether to its corresponding sulfoxide (B87167) using this compound in the presence of a Lewis acid catalyst.
Materials:
-
This compound (TBAPI)
-
Substrate (e.g., Dibenzyl sulfide)
-
Lewis Acid (e.g., Aluminum chloride, AlCl₃)
-
Solvent (e.g., Chloroform, CHCl₃)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the thioether (1 mmol) in chloroform (10 mL), add aluminum chloride (0.2 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add this compound (0.3 mmol) to the solution.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure sulfoxide.
| Substrate | Product | Catalyst | Time (min) | Yield (%) |
| Dibenzyl sulfide | Dibenzyl sulfoxide | AlCl₃ | 10 | 98 |
| Thioanisole | Methyl phenyl sulfoxide | AlCl₃ | 15 | 95 |
General Procedure for the Oxidative Coupling of Thiols to Disulfides
This protocol outlines the conversion of thiols to their corresponding disulfides.
Materials:
-
This compound (TBAPI)
-
Substrate (e.g., Phenylmethanethiol)
-
Solvent (e.g., Chloroform, CHCl₃)
-
Diethyl ether
Procedure:
-
To a solution of the thiol (1 mmol) in chloroform (10 mL), add this compound (1 mmol).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture.
-
Evaporate the filtrate and redissolve the crude material in diethyl ether (20 mL).
-
Wash the ether solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the disulfide.
| Substrate | Product | Time (min) | Yield (%) |
| Phenylmethanethiol | Dibenzyl disulfide | 10 | 100 |
| Benzenethiol | Diphenyl disulfide | 10 | 98 |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the oxidation of a substrate using this compound.
Caption: General workflow for oxidation reactions using this compound.
References
Solubility of Tetrabutylammonium Periodate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Tetrabutylammonium (B224687) periodate (B1199274) (TBAPI), with the chemical formula (C₄H₉)₄NIO₄, is a quaternary ammonium (B1175870) salt that has gained prominence as a powerful and selective oxidizing agent in organic chemistry.[1] Its large, lipophilic tetrabutylammonium cation renders it soluble in many organic solvents, allowing for homogenous reaction conditions in non-aqueous media. This property overcomes the limitations of inorganic periodates, which are generally soluble only in water or aqueous organic solvent mixtures.
The ability of TBAPI to act as a mild and selective oxidant is crucial in multi-step syntheses where sensitive functional groups must be preserved.[1] Applications include the oxidation of alcohols to aldehydes and ketones, sulfides to sulfoxides, and its use as a co-oxidant in metal-catalyzed reactions. Furthermore, its role as a phase-transfer catalyst facilitates reactions between reactants in immiscible phases, enhancing reaction rates and yields.[1]
A thorough understanding of the solubility of TBAPI in different organic solvents is paramount for its effective application in research and development, particularly in the pharmaceutical industry where reaction optimization and process scale-up are critical. This guide addresses the current gap in available quantitative solubility data by providing detailed experimental protocols and foundational knowledge.
Physicochemical Properties of Tetrabutylammonium Periodate
A summary of the key physicochemical properties of TBAPI is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 65201-77-6 | |
| Molecular Formula | C₁₆H₃₆INO₄ | [1] |
| Molecular Weight | 433.37 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 175 °C (decomposes) | [3] |
| Storage | Store in the dark as it is light-sensitive. | [3] |
Qualitative Solubility of this compound
Based on its chemical structure and general principles of solubility ("like dissolves like"), a qualitative assessment of TBAPI's solubility can be made. The large, non-polar tetrabutylammonium cation contributes to its solubility in organic solvents, while the periodate anion provides polarity.
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. These solvents can effectively solvate both the large cation and the polyatomic anion.
-
Moderate Solubility: Likely in alcohols such as methanol (B129727) and ethanol, and in chlorinated solvents like chloroform (B151607) and dichloromethane.
-
Low to Insoluble: Expected in non-polar solvents like hexane, toluene, and diethyl ether.
One source indicates that TBAPI is slightly soluble in chloroform and DMSO.
Quantitative Solubility of this compound
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents. The following table is provided as a template for researchers to populate with their experimentally determined data.
Table 2: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Acetonitrile | |||
| Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Chloroform | |||
| Dichloromethane | |||
| Acetone | |||
| Tetrahydrofuran (THF) | |||
| Toluene | |||
| Hexane |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents.
Gravimetric Method
This is a reliable and straightforward method for determining the solubility of a solid in a solvent.
5.1.1. Materials and Equipment
-
This compound (analytical grade, dried in a vacuum oven)
-
Organic solvents (HPLC grade or equivalent)
-
Thermostatic shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Glass vials with airtight seals
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Pre-weighed glass evaporating dishes
-
Oven
-
Desiccator
5.1.2. Procedure
-
Sample Preparation: Add an excess amount of dried TBAPI to a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the organic solvent to the vial.
-
Equilibration: Securely seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle while maintaining the temperature.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.
-
Filtration: Immediately filter the withdrawn solution through a syringe filter into a pre-weighed evaporating dish. This step removes any fine, undissolved particles.
-
Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the TBAPI (e.g., 60-80 °C).
-
Drying and Weighing: Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature. Weigh the dish containing the dried TBAPI residue.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of supernatant withdrawn in mL) * 100
5.1.3. Experimental Workflow
Caption: Workflow for Gravimetric Solubility Determination.
Isothermal Shake-Flask Method followed by UV-Vis Spectroscopy
This method is suitable if TBAPI has a chromophore that allows for quantification using UV-Vis spectroscopy.
5.2.1. Materials and Equipment
-
Same as the gravimetric method, plus:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
5.2.2. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of TBAPI of known concentrations in the solvent of interest.
-
Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). Plot a graph of absorbance versus concentration to create a calibration curve.
-
Equilibration and Sampling: Follow steps 1-4 of the gravimetric method to prepare a saturated solution.
-
Dilution: Carefully take a known aliquot of the filtered supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor.
5.2.3. Experimental Workflow
Caption: Workflow for Solubility Determination by UV-Vis Spectroscopy.
Synthesis of this compound
For researchers who wish to synthesize TBAPI in-house, a general procedure is outlined below.[1]
Reaction Scheme
(C₄H₉)₄NBr + NaIO₄ → (C₄H₉)₄NIO₄ + NaBr
Materials
-
Tetrabutylammonium bromide ((C₄H₉)₄NBr)
-
Sodium periodate (NaIO₄)
-
Suitable solvent system (e.g., a mixture of water and an organic solvent like dichloromethane)
General Procedure
-
Dissolve tetrabutylammonium bromide in a suitable solvent.
-
Separately, dissolve sodium periodate in water.
-
Combine the two solutions and stir vigorously at room temperature for a specified period.
-
The product, being more soluble in the organic phase, can be isolated by separating the layers.
-
Wash the organic layer with water to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent.
6.4. Synthesis and Purification Workflow
Caption: General Workflow for the Synthesis of TBAPI.
Conclusion
This compound is a valuable reagent in organic synthesis, and its solubility in organic solvents is a key determinant of its utility. While quantitative solubility data is not widely published, this guide provides researchers with the necessary background and detailed experimental protocols to determine this crucial parameter. By following the outlined gravimetric or spectroscopic methods, scientists and drug development professionals can generate reliable solubility data, enabling the optimization of reaction conditions and the development of robust and scalable synthetic processes.
References
The Core Mechanism of Tetrabutylammonium Periodate as an Oxidant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium (B224687) periodate (B1199274) (TBAPI) has emerged as a versatile and selective oxidizing agent in modern organic synthesis. Its solubility in a wide range of organic solvents, owing to the bulky tetrabutylammonium cation, allows for homogenous reaction conditions, offering distinct advantages over its inorganic counterparts like sodium periodate.[1][2] This technical guide provides an in-depth exploration of the core mechanisms of action of TBAPI as an oxidant across various functional group transformations, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
The oxidizing power of TBAPI stems from the periodate (IO₄⁻) anion.[2] The specific reactivity and mechanism can, however, be influenced by factors such as the substrate, solvent, temperature, the presence of catalysts or Lewis acids, and even photochemical activation. This guide will dissect these nuances to provide a comprehensive understanding for researchers employing this reagent.
Core Oxidative Transformations and Mechanisms
Tetrabutylammonium periodate is a versatile oxidizing agent capable of effecting a range of transformations, including the oxidation of sulfides and alcohols, oxidative decarboxylation, and carbon-carbon bond cleavage.[1][3] More recently, its utility has been expanded through photo-activated processes.
Oxidation of Sulfides to Sulfoxides
A key application of TBAPI is the selective oxidation of sulfides to sulfoxides with minimal over-oxidation to the corresponding sulfones.[2] This high selectivity is crucial in the synthesis of chiral sulfoxides and various pharmaceutical intermediates.
Mechanism of Action:
The oxidation of sulfides by periodate is believed to proceed through a direct oxygen atom transfer from the periodate ion to the sulfur atom. The bulky tetrabutylammonium cation enhances the solubility of the periodate ion in organic solvents, facilitating a homogenous reaction. The proposed mechanism involves the nucleophilic attack of the sulfur atom on one of the oxygen atoms of the periodate anion, forming a transient persulfoxide-like intermediate which then collapses to the sulfoxide (B87167) and an iodate (B108269) (IO₃⁻) species.
Experimental Protocol: Oxidation of Thioanisole (B89551) to Methyl Phenyl Sulfoxide
-
Materials: Thioanisole, this compound (TBAPI), Chloroform (B151607) (CHCl₃), Sodium thiosulfate (B1220275) solution (aqueous, 10%), Brine, Anhydrous sodium sulfate (B86663), Silica (B1680970) gel for column chromatography.
-
Procedure:
-
In a round-bottom flask, dissolve thioanisole (1 mmol) in chloroform (10 mL).
-
Add this compound (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (15 mL) to reduce any unreacted periodate.
-
Separate the organic layer, and extract the aqueous layer with chloroform (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford pure methyl phenyl sulfoxide.
-
Quantitative Data: Oxidation of Sulfides to Sulfoxides with TBAPI
| Entry | Substrate | Product | Yield (%) |
| 1 | Thioanisole | Methyl phenyl sulfoxide | >95 |
| 2 | Diphenyl sulfide (B99878) | Diphenyl sulfoxide | ~90 |
| 3 | Dibenzyl sulfide | Dibenzyl sulfoxide | ~92 |
Yields are approximate and can vary based on specific reaction conditions and purification methods.
Diagram: Proposed Mechanism for Sulfide Oxidation
Caption: Proposed mechanism of sulfide oxidation by TBAPI.
Oxidation of Alcohols to Aldehydes and Ketones
TBAPI is an effective reagent for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, respectively.[2] A significant advantage is the mild reaction conditions and high selectivity, often avoiding over-oxidation of primary alcohols to carboxylic acids.
Mechanism of Action:
The oxidation of alcohols by periodate likely proceeds through the formation of a periodate ester intermediate. This intermediate then undergoes a cyclic rearrangement (a 1,2-elimination) to yield the carbonyl compound and iodate. The role of the tetrabutylammonium cation is again to ensure the solubility of the oxidant in the organic medium where the alcohol is present.
Experimental Protocol: Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde (B42025)
-
Materials: Benzyl alcohol, this compound (TBAPI), Dichloromethane (B109758) (CH₂Cl₂), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Silica gel for column chromatography.
-
Procedure:
-
To a stirred solution of benzyl alcohol (1 mmol) in dichloromethane (10 mL), add this compound (1.2 mmol).
-
Stir the mixture at room temperature. Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the insoluble iodate byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude benzaldehyde by column chromatography on silica gel if necessary.
-
Quantitative Data: Oxidation of Alcohols with TBAPI
| Entry | Substrate | Product | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | >90 |
| 2 | Cyclohexanol | Cyclohexanone | ~85 |
| 3 | 1-Octanol | 1-Octanal | ~88 |
Yields are approximate and can vary based on specific reaction conditions.
Diagram: Proposed Mechanism for Alcohol Oxidation
Caption: Proposed mechanism for alcohol oxidation by TBAPI.
Oxidative Decarboxylation of Arylacetic Acids
TBAPI can efficiently mediate the oxidative decarboxylation of arylacetic acids to the corresponding aldehydes or ketones.[4] This reaction, notably explored by Santaniello et al., provides a valuable synthetic route to carbonyl compounds from carboxylic acids.
Mechanism of Action:
The reaction is thought to proceed via the formation of an acyl hypoidite intermediate. The carboxylic acid first reacts with periodate to form a mixed anhydride, which then undergoes decarboxylation and subsequent rearrangement to yield the carbonyl product and iodate. The reaction is typically carried out at elevated temperatures, for example, in refluxing dioxane.[4]
Experimental Protocol: Oxidative Decarboxylation of Phenylacetic Acid
-
Reference: Based on the work of Santaniello, E.; Ponti, F.; Manzocchi, A. Tetrahedron Lett.1980 , 21, 2655-2656.[4]
-
Materials: Phenylacetic acid, this compound (TBAPI), Dioxane, Diethyl ether, Saturated aqueous sodium bisulfite solution, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
A mixture of phenylacetic acid (1 mmol) and this compound (1.5 mmol) in dioxane (15 mL) is refluxed with stirring.
-
The reaction progress is monitored by TLC.
-
After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether (30 mL) and washed with saturated aqueous sodium bisulfite solution (15 mL), followed by saturated aqueous sodium bicarbonate solution (15 mL), and finally brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by distillation or chromatography to yield benzaldehyde.
-
Quantitative Data: Oxidative Decarboxylation with TBAPI
| Entry | Substrate | Product | Yield (%) |
| 1 | Phenylacetic acid | Benzaldehyde | ~70-80 |
| 2 | Diphenylacetic acid | Benzophenone | ~75-85 |
Yields are based on reported literature and can vary.[4]
Diagram: Proposed Mechanism for Oxidative Decarboxylation
Caption: Proposed mechanism for oxidative decarboxylation.
Photo-activated Oxenoid Reactivity
A recent and significant advancement in the use of TBAPI is its photoactivation to generate a highly reactive oxenoid species. This has been demonstrated to be effective for the epoxidation of olefins under mild conditions using visible light.
Mechanism of Action:
Computational studies suggest that upon absorption of violet light, the periodate anion undergoes a geometric change from tetrahedral to disphenoidal. This excited state can then undergo intersystem crossing to a triplet state, which dissociates to generate an oxene (an oxygen atom with a neutral charge and six valence electrons) and an iodate radical anion. This highly electrophilic oxene species then reacts with olefins to form epoxides.
Experimental Workflow: Photo-activated Epoxidation of an Olefin
Caption: Experimental workflow for photo-activated epoxidation.
Conclusion
This compound is a powerful and selective oxidizing agent with a broad range of applications in organic synthesis. Its solubility in organic solvents provides significant advantages for achieving homogenous reaction conditions. The core mechanisms of its oxidative action, including direct oxygen atom transfer, formation of periodate esters, and generation of oxenoid species under photochemical conditions, enable a diverse array of transformations. The provided experimental protocols and quantitative data serve as a practical guide for researchers looking to employ TBAPI in their synthetic endeavors. Further exploration of its catalytic and photo-activated reactivity is expected to continue to expand its utility in the development of novel and efficient synthetic methodologies.
References
The Role of Tetrabutylammonium Periodate as a Phase-Transfer Catalyst: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium (B224687) periodate (B1199274) (TBAPI) has emerged as a versatile and powerful reagent in modern organic synthesis. Its unique structure, combining a lipophilic quaternary ammonium (B1175870) cation with a potent oxidizing anion, allows it to function as a highly effective phase-transfer catalyst (PTC). This dual functionality enables the seamless transfer of the periodate oxidant into organic phases, facilitating a wide range of transformations under mild and often environmentally benign conditions. This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with the use of tetrabutylammonium periodate in phase-transfer catalysis, with a particular focus on its utility in oxidation reactions relevant to pharmaceutical and fine chemical synthesis.
The Core Principle: Phase-Transfer Catalysis with this compound
Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[1] The catalyst, in this case, the tetrabutylammonium cation (TBA⁺), forms an ion pair with the reactive species from the aqueous phase, the periodate anion (IO₄⁻). This ion pair, [TBA⁺][IO₄⁻], possesses sufficient lipophilicity to be soluble in the organic phase. Once in the organic medium, the periodate anion is "naked" and highly reactive, readily participating in the desired chemical transformation with the organic substrate. The tetrabutylammonium cation then returns to the aqueous phase to repeat the cycle. This process allows for reactions to occur at the interface of the two phases, significantly increasing reaction rates and yields.[2]
The use of TBAPI as a phase-transfer catalyst offers several advantages, including milder reaction conditions, reduced need for hazardous organic solvents, and enhanced selectivity.[1]
Applications in Organic Synthesis
The primary application of this compound as a phase-transfer catalyst lies in its utility as a selective oxidizing agent. The periodate anion is a potent oxidant capable of cleaving C-C bonds in 1,2-diols and oxidizing various functional groups. The phase-transfer capability of the tetrabutylammonium cation makes these powerful oxidations accessible in standard organic solvents.
Oxidation of Alcohols
This compound, often in conjunction with other catalytic species like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), provides an efficient system for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. This method is particularly valuable as it often avoids over-oxidation to carboxylic acids, a common side reaction with many strong oxidizing agents.[3]
A highly effective system for alcohol oxidation utilizes periodic acid in a biphasic system with tetrabutylammonium bromide (TBABr) as the phase-transfer catalyst and TEMPO as the co-catalyst. The TBABr facilitates the transfer of the periodate from the aqueous phase to the organic phase where it participates in the catalytic cycle with TEMPO to oxidize the alcohol.
Table 1: TEMPO/NBu₄Br-Catalyzed Selective Oxidation of Alcohols with Periodic Acid [3]
| Substrate | Product | Reaction Time (h) | Yield (%) |
| 1-Octanol | Octanal | 1 | 92 |
| Benzyl (B1604629) alcohol | Benzaldehyde | 0.5 | 95 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 0.5 | 96 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 0.5 | 94 |
| Cinnamyl alcohol | Cinnamaldehyde | 1 | 93 |
| 2-Octanol | 2-Octanone | 0.5 | 94 |
| Cyclohexanol | Cyclohexanone | 0.5 | 95 |
| 1-Phenylethanol | Acetophenone | 0.5 | 96 |
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde [3]
-
To a stirred solution of benzyl alcohol (1 mmol) in dichloromethane (B109758) (5 mL) is added a catalytic amount of TEMPO (0.01 mmol, 1 mol%) and tetrabutylammonium bromide (0.05 mmol, 5 mol%).
-
A solution of periodic acid (1.2 mmol) in water (2 mL) is added to the reaction mixture.
-
The biphasic mixture is stirred vigorously at room temperature for 30 minutes.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with a saturated solution of sodium thiosulfate (B1220275) to quench any remaining oxidant, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford benzaldehyde.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Selective Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides without further oxidation to the corresponding sulfones is a crucial transformation in organic synthesis, particularly in the development of pharmaceuticals. This compound is an excellent reagent for this purpose, offering high chemoselectivity under mild conditions.[4] The lipophilic tetrabutylammonium cation transports the periodate oxidant into the organic phase, where it reacts with the sulfide. The control over the stoichiometry of the oxidant is key to preventing over-oxidation.
Table 2: Selective Oxidation of Sulfides to Sulfoxides with this compound
| Substrate | Product | Solvent | Yield (%) |
| Thioanisole (B89551) | Methyl phenyl sulfoxide | Chloroform (B151607) | 92[5] |
| Diphenyl sulfide | Diphenyl sulfoxide | Chloroform | 95[5] |
| Dibenzyl sulfide | Dibenzyl sulfoxide | Chloroform | 90[5] |
| 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | Chloroform | 93[5] |
Experimental Protocol: Selective Oxidation of Thioanisole to Methyl Phenyl Sulfoxide [5]
-
To a solution of thioanisole (1 mmol) in chloroform (10 mL) is added this compound (1.1 mmol).
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically within a few hours), the reaction mixture is filtered to remove the tetrabutylammonium iodate (B108269) byproduct.
-
The filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure methyl phenyl sulfoxide.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the phase-transfer catalytic cycle and a typical experimental workflow.
Caption: General mechanism of phase-transfer catalysis with TBAPI.
Caption: Typical experimental workflow for a TBAPI-catalyzed oxidation.
Conclusion
This compound is a highly valuable and versatile reagent for organic synthesis, acting as both a potent oxidant and an efficient phase-transfer catalyst. Its ability to facilitate a range of selective oxidations, particularly of alcohols and sulfides, under mild and controlled conditions makes it an indispensable tool for researchers, scientists, and professionals in drug development and fine chemical manufacturing. The straightforward experimental protocols and the potential for developing greener chemical processes further underscore the importance of TBAPI in modern synthetic chemistry. A thorough understanding of its properties and reaction mechanisms will continue to drive innovation and the development of more efficient and sustainable chemical transformations.
References
- 1. nbinno.com [nbinno.com]
- 2. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TEMPO/NBu4Br-Catalyzed Selective Alcohol Oxidation with Periodic Acid [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and History of Quaternary Ammonium Periodates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and core applications of quaternary ammonium (B1175870) periodates. Emerging as a solution to the limitations of inorganic periodates, these versatile oxidizing agents have carved a significant niche in organic synthesis. This document provides a comprehensive overview of their development, physical and chemical properties, and detailed experimental protocols for their preparation and use.
Introduction: Overcoming the Solubility Barrier
The history of quaternary ammonium periodates is fundamentally linked to the utility and limitations of periodate (B1199274) ions (IO₄⁻) as oxidizing agents. While periodates, first discovered in 1833, are powerful and selective oxidizing agents for various functional groups, their application in organic synthesis has been historically hampered by their poor solubility in organic solvents.[1] This necessitated the use of aqueous or mixed-aqueous solvent systems, limiting their utility for water-sensitive substrates and reactions.
The breakthrough came with the introduction of the quaternary ammonium cation as a lipophilic counterion for the periodate anion. This innovation rendered the periodate ion soluble in a wide range of aprotic organic solvents, thus unlocking its full potential as a versatile oxidizing agent in non-aqueous media. This development was a significant step forward in the field of organic oxidation chemistry.
The Discovery: A New Oxidizing Agent for Aprotic Solvents
The seminal work on the synthesis and application of quaternary ammonium periodates was published in 1980 by Katsuhiko Inomata, Yukiharu Nakayama, and Hiroshi Kotake. In their paper, "Quaternary Ammonium Periodate as a New Oxidizing Agent," they reported the preparation of benzyltributylammonium periodate, benzyltriethylammonium periodate, and hexadecyltrimethylammonium periodate. Their research demonstrated that these compounds could effectively oxidize 1,2-diols and olefins to their corresponding carbonyl compounds in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) and dichloromethane. This addressed the long-standing challenge of periodate insolubility and introduced a new class of potent and versatile oxidizing agents to the synthetic chemist's toolkit.
Physicochemical Properties of Quaternary Ammonium Periodates
The key advantage of quaternary ammonium periodates lies in their solubility in organic solvents. The nature of the alkyl or aryl groups on the quaternary nitrogen influences the solubility and other physical properties of the salt. The following table summarizes the available quantitative data for some common quaternary ammonium periodates.
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Tetrabutylammonium (B224687) Periodate | TBAPI | C₁₆H₃₆INO₄ | 433.37 | 175 (dec.)[2] | Yellow crystalline powder[3] |
| Tetraethylammonium Periodate | TEAPI | C₈H₂₀INO₄ | 321.15 | ~170 (dec.) | Crystalline solid |
| Tetramethylammonium Periodate | TMAPI | C₄H₁₂INO₄ | 265.04 | >300 (dec.) | White to light yellow crystalline powder[4] |
| Benzyltributylammonium Periodate | BTBAPI | C₁₉H₃₄INO₄ | 483.38 | 76-77 | Not specified in the initial report |
Experimental Protocols
General Synthesis of Quaternary Ammonium Periodates
The synthesis of quaternary ammonium periodates is generally achieved through a straightforward anion exchange reaction between a quaternary ammonium halide and an alkali metal periodate, typically sodium periodate (NaIO₄), in an aqueous solution. The greater lipophilicity of the quaternary ammonium periodate salt causes it to precipitate from the aqueous solution or be extracted into an organic solvent.
General Procedure:
-
A solution of the quaternary ammonium halide (e.g., tetrabutylammonium bromide) in water is prepared.
-
An equimolar amount of sodium periodate is dissolved in water.
-
The sodium periodate solution is added to the quaternary ammonium halide solution, often with cooling.
-
The resulting quaternary ammonium periodate precipitates and is collected by filtration.
-
The product is washed with cold water and dried under vacuum.
General workflow for the synthesis of quaternary ammonium periodates.
Detailed Protocol for the Synthesis of Benzyltributylammonium Periodate
The following protocol is adapted from the original 1980 publication by Inomata, Nakayama, and Kotake.
Materials:
-
Benzyltributylammonium chloride
-
Sodium periodate (NaIO₄)
-
Distilled water
Procedure:
-
Prepare a solution of benzyltributylammonium chloride (1 equivalent) in distilled water.
-
Prepare a solution of sodium periodate (1 equivalent) in distilled water.
-
Cool both solutions to 0 °C in an ice bath.
-
Slowly add the sodium periodate solution to the benzyltributylammonium chloride solution with continuous stirring.
-
A white precipitate of benzyltributylammonium periodate will form.
-
Continue stirring the mixture at 0 °C for a designated period (e.g., 1 hour) to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold distilled water to remove any remaining sodium chloride.
-
Dry the product under vacuum to yield the pure benzyltributylammonium periodate.
Historical Development and Applications in Organic Synthesis
Following the initial report by Inomata and colleagues, the use of quaternary ammonium periodates, particularly tetrabutylammonium periodate (TBAPI), has become widespread in organic synthesis. Their ability to function in aprotic solvents has made them invaluable for a variety of oxidation reactions.
Key Applications:
-
Oxidation of Alcohols: Primary and secondary alcohols are cleanly oxidized to aldehydes and ketones, respectively. The mild reaction conditions often prevent over-oxidation of aldehydes to carboxylic acids.[5]
-
Cleavage of 1,2-Diols: Similar to inorganic periodates, quaternary ammonium periodates efficiently cleave vicinal diols to form the corresponding aldehydes and ketones. This reaction is a cornerstone in carbohydrate chemistry and the structural elucidation of natural products.[6]
-
Oxidation of Sulfides: Sulfides can be selectively oxidized to sulfoxides.[5]
-
Oxidative Decarboxylation: Certain carboxylic acids can undergo oxidative decarboxylation.
The development of these reagents represents a logical progression in overcoming the limitations of existing methods, as illustrated in the following diagram.
Logical progression leading to the development of quaternary ammonium periodates.
Reaction Mechanism of Alcohol Oxidation
The oxidation of alcohols by periodates in aprotic solvents is believed to proceed through a periodinate ester intermediate. The general mechanism involves the following steps:
-
Formation of the Periodinate Ester: The alcohol attacks the iodine atom of the periodate, leading to the formation of a periodinate ester intermediate.
-
E2-like Elimination: A base (which can be another alcohol molecule or a trace amount of water) abstracts a proton from the carbon bearing the hydroxyl group. This initiates an E2-like elimination, resulting in the formation of a carbonyl group, the cleavage of the O-I bond, and the reduction of iodine(VII) to iodine(V).
Simplified mechanism of alcohol oxidation by quaternary ammonium periodate.
Conclusion
The discovery of quaternary ammonium periodates marked a significant advancement in the field of organic oxidation chemistry. By rendering the periodate ion soluble in organic solvents, these reagents have provided chemists with a powerful and versatile tool for a wide range of synthetic transformations. Their continued application in academic and industrial research underscores their importance in modern organic synthesis and drug development.
References
An In-depth Technical Guide to the Spectral Properties of Tetrabutylammonium Periodate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for tetrabutylammonium (B224687) periodate (B1199274) (TBAPI), a versatile oxidizing agent in organic synthesis. This document presents compiled nuclear magnetic resonance (NMR) and infrared (IR) spectral data, detailed experimental protocols for its synthesis and characterization, and logical workflows for its application.
Core Spectral Data
The spectral characteristics of tetrabutylammonium periodate are a composite of its constituent ions: the tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and the periodate anion (IO₄⁻). The following tables summarize the expected spectral data based on available information for these ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of this compound is dominated by the signals from the tetrabutylammonium cation. The periodate anion does not have NMR-active nuclei that are typically observed in standard organic chemistry NMR experiments.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.2 - 3.4 | Triplet | 8H | N-CH₂ -CH₂-CH₂-CH₃ |
| ~1.6 - 1.7 | Multiplet | 8H | N-CH₂-CH₂ -CH₂-CH₃ |
| ~1.3 - 1.5 | Multiplet | 8H | N-CH₂-CH₂-CH₂ -CH₃ |
| ~0.9 - 1.0 | Triplet | 12H | N-CH₂-CH₂-CH₂-CH₃ |
Note: Chemical shifts are approximate and can be influenced by the solvent used.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~58 - 59 | N-CH₂ -CH₂-CH₂-CH₃ |
| ~24 - 25 | N-CH₂-CH₂ -CH₂-CH₃ |
| ~20 - 21 | N-CH₂-CH₂-CH₂ -CH₃ |
| ~13 - 14 | N-CH₂-CH₂-CH₂-CH₃ |
Note: Chemical shifts are approximate and can be influenced by the solvent used.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorptions for both the tetrabutylammonium cation and the periodate anion.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 - 2870 | Strong | C-H stretching (alkyl) |
| ~1480 - 1460 | Medium | C-H bending (alkyl) |
| ~880 - 850 | Strong | I-O stretching (periodate) |
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized via a salt metathesis reaction between tetrabutylammonium bromide and sodium periodate.[1]
Materials:
-
Tetrabutylammonium bromide (TBAB)
-
Sodium periodate (NaIO₄)
-
Deionized water
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
Prepare an aqueous solution of sodium periodate.
-
Prepare an aqueous solution of tetrabutylammonium bromide.
-
Combine the two aqueous solutions with stirring. A precipitate of this compound may form.
-
The product can be extracted into an organic solvent such as dichloromethane.
-
The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the solid product.
-
The resulting white crystalline solid should be stored protected from light.
Spectral Analysis Protocols
NMR Spectroscopy:
-
Prepare a sample by dissolving a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to reference the solvent peak and integrate the signals.
IR Spectroscopy:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid this compound directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin pellet.
-
Acquire the IR spectrum using an FTIR spectrometer.
Visualized Workflows
Synthesis of this compound
Caption: Synthesis of this compound.
General Workflow for Oxidation Reactions
This compound is a potent oxidizing agent for various substrates, such as the conversion of sulfides to sulfoxides.[1]
Caption: General Workflow for an Oxidation Reaction.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetrabutylammonium Periodate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability and decomposition of Tetrabutylammonium (B224687) periodate (B1199274) (TBAP). Tetrabutylammonium periodate is a versatile quaternary ammonium (B1175870) salt recognized for its role as a potent oxidizing agent and phase-transfer catalyst in organic synthesis.[1][2][3] A thorough understanding of its thermal properties is crucial for its safe handling, application in thermally sensitive processes, and for the development of robust synthetic methodologies.
Physicochemical Properties
This compound is a white crystalline solid that is soluble in many organic solvents, a property that distinguishes it from inorganic periodates and enhances its utility in a variety of reaction media.[2] It is known to be sensitive to light and should be stored in the dark to prevent degradation, although this does not typically result in a loss of oxidizing power.[4]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₆INO₄ | [5][6] |
| Molecular Weight | 433.37 g/mol | [5][6] |
| Melting Point | ~175 °C (with decomposition) | [4][6] |
| Appearance | White crystalline solid | [1] |
Thermal Stability and Decomposition
The thermal stability of tetrabutylammonium salts is significantly influenced by the nature of the counter-anion. For this compound, decomposition is observed to occur around its melting point of 175 °C.[4][6] Due to the strong oxidizing nature of the periodate anion, the decomposition can be energetic and should be handled with appropriate safety precautions.
Quantitative Thermal Analysis Data
Further research is required to obtain precise TGA and DSC thermograms for this compound to quantify mass loss steps and associated energetic events.
Proposed Decomposition Pathway
The thermal decomposition of quaternary ammonium salts can proceed through several mechanisms, with Hofmann elimination being a common pathway for those with β-hydrogens. In the case of this compound, a likely decomposition pathway involves the formation of tributylamine (B1682462), butene, and periodic acid. The periodic acid, being a strong oxidizer, would likely undergo further decomposition.
Based on studies of analogous tetraalkylammonium salts, the primary organic decomposition product is expected to be tributylamine.[7] The fate of the periodate anion upon heating is less certain without specific experimental data, but it is expected to decompose into iodine oxides, iodine, and oxygen.
A proposed, though unconfirmed, decomposition pathway is as follows:
Caption: A proposed thermal decomposition pathway for this compound.
Experimental Protocols
The following are generalized experimental protocols for conducting thermal analysis on a compound like this compound. These should be adapted based on the specific instrumentation available and a thorough risk assessment, especially considering the oxidizing nature of the material.
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of this compound as a function of temperature.
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 1-5 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrumentation: The analysis is performed using a thermogravimetric analyzer.
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions with the atmosphere.
-
Temperature Program: A linear heating ramp from ambient temperature to a final temperature above the decomposition point (e.g., 25 °C to 300 °C) at a controlled rate (e.g., 10 °C/min).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition, as well as the percentage of mass loss in each step.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of this compound.
Methodology:
-
Sample Preparation: A small amount of sample (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrumentation: The analysis is performed using a differential scanning calorimeter.
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen or Argon) at a constant flow rate.
-
Temperature Program: A controlled temperature program, typically mirroring the TGA conditions, is applied to both the sample and reference pans.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The onset temperature, peak temperature, and enthalpy of these transitions can be quantified.
Caption: A generalized workflow for the thermal analysis of this compound.
Safety and Handling Considerations
This compound is a strong oxidizing agent and may cause fire or explosion in contact with combustible materials.[7] It is also harmful if swallowed or inhaled and causes skin and eye irritation.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from combustible materials and sources of heat. Keep the container tightly closed and protected from light.[4][5]
-
Spills: In case of a spill, avoid generating dust. Sweep up the material and place it into a suitable container for disposal. Do not use combustible materials like paper towels for cleanup.[5]
Applications in Drug Development
The utility of this compound in organic synthesis, particularly its ability to perform selective oxidations under mild conditions, makes it a valuable reagent in drug discovery and development.[1][2] Its solubility in organic solvents allows for its use in a broader range of reaction conditions compared to its inorganic counterparts.[2] Understanding its thermal stability is critical when designing scalable synthetic routes where temperature control is a key parameter for safety and product purity.
Conclusion
This compound is a useful but thermally sensitive reagent. Its decomposition begins around 175 °C, likely proceeding through a Hofmann elimination pathway to yield tributylamine and butene, with subsequent decomposition of the periodate moiety. Due to its oxidizing nature, careful handling and a thorough understanding of its thermal properties are essential for its safe and effective use in research and development. Further studies are warranted to fully elucidate its thermal decomposition mechanism and to obtain precise quantitative thermal analysis data.
References
An In-Depth Technical Guide to the Health and Safety Considerations for Handling Tetrabutylammonium Periodate
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium (B224687) periodate (B1199274) [(C₄H₉)₄NIO₄] is a versatile oxidizing agent utilized in various organic syntheses. Its solubility in organic solvents makes it a valuable reagent for reactions such as the oxidation of alcohols and sulfides, and the cleavage of diols. However, its reactivity also necessitates a thorough understanding of its associated hazards and the implementation of stringent safety protocols. This guide provides comprehensive health and safety information for handling tetrabutylammonium periodate in a laboratory setting, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary concerns:
-
Oxidizing Solid (Category 2): It can intensify fire and may cause or contribute to the combustion of other materials.[1][2][3]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1][2][3]
Signal Word: Danger
Hazard Statements:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for safe handling and storage.
| Property | Value | Reference(s) |
| Appearance | White to light yellow crystalline powder | [1] |
| Molecular Formula | C₁₆H₃₆INO₄ | [3] |
| Molecular Weight | 433.37 g/mol | [3] |
| Melting Point | 175 °C (decomposes) | [1] |
| Solubility | Slightly soluble in Chloroform and DMSO. Qualitative assessments suggest high solubility in polar aprotic solvents (e.g., DMF, acetonitrile, acetone), moderate solubility in alcohols, and low solubility in nonpolar solvents (e.g., hexane, toluene). | [1] |
| Vapor Pressure | Data not available for the periodate salt. However, quaternary ammonium (B1175870) salts, in general, have very low vapor pressure. | [4][5] |
| Decomposition Temperature | Decomposes at its melting point of 175 °C. Thermal decomposition of other tetrabutylammonium salts has been noted to exceed 300°C. | [1][6][7] |
Toxicological Information
The primary toxicological concerns associated with this compound are its irritant effects on the skin, eyes, and respiratory system.
Acute Toxicity: While specific LD50 and LC50 data for this compound are not readily available, the hazards are well-established through its classification.[8] Ingestion may cause irritation of the digestive tract.[8]
Mechanism of Toxicity: The irritant effects of oxidizing agents like periodate on the skin and respiratory tract are generally attributed to oxidative stress.[9][10] This involves the generation of reactive oxygen species (ROS) that can damage cellular components such as lipids, proteins, and DNA, leading to an inflammatory response.[3][11] In the respiratory system, this can manifest as irritation, coughing, and shortness of breath, and in severe cases, pulmonary edema.[9][12] Skin contact can lead to redness, irritation, and potentially chemical burns.[9]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no evidence to suggest that this compound is a carcinogen, mutagen, or reproductive toxin. It is not listed as such by major regulatory bodies including IARC, NTP, and OSHA.[1]
Safe Handling and Storage
Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation before use.
-
Lab Coat: A flame-retardant lab coat should be worn to protect against skin contact and in case of fire.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved particulate respirator should be used. All work with the solid should be conducted in a well-ventilated area, preferably a chemical fume hood.[1]
Handling Procedures
-
Avoid Contact: Prevent all contact with skin and eyes.
-
Avoid Dust Formation: Handle the solid carefully to minimize the generation of dust.
-
Use in a Ventilated Area: Work in a chemical fume hood to control exposure to dust and potential decomposition products.
-
Grounding: When transferring large quantities, ensure equipment is properly grounded to prevent static discharge, which could be an ignition source.
-
Keep Away from Incompatibles: Do not allow the substance to come into contact with combustible materials, strong acids, or reducing agents.[8]
Storage
-
Container: Store in a tightly sealed, original container.
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Incompatibles: Store away from combustible materials, strong acids, and reducing agents.
-
Light Sensitivity: Protect from light, as it can cause the material to turn yellow.[9]
-
Heat: Store away from heat, sparks, and open flames.
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Accidental Release Measures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a designated, labeled waste container.
-
Clean the spill area with a damp cloth.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact the institution's emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Fire-Fighting Measures
-
Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam. Do NOT use water, as it may react with the substance or spread contamination.[1]
-
Specific Hazards: As an oxidizer, it can intensify fire. Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen iodide.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols and Workflows
The following sections provide generalized experimental protocols for common reactions involving this compound. Note: These are illustrative examples and should be adapted based on a thorough literature review and a specific risk assessment for each reaction.
General Workflow for Handling this compound
Caption: General workflow for handling this compound.
Experimental Protocol: Oxidation of an Alcohol to an Aldehyde
This protocol describes the selective oxidation of a primary alcohol, such as benzyl (B1604629) alcohol, to the corresponding aldehyde.
Materials:
-
This compound
-
Benzyl alcohol
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium thiosulfate (B1220275) (for quenching)
-
Magnesium sulfate (B86663) (for drying)
-
Silica (B1680970) gel for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl alcohol (1 equivalent) in DCM.
-
Add this compound (1.1 to 1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction is often exothermic and may require cooling in an ice bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol: Oxidation of a Sulfide to a Sulfoxide
This protocol outlines the selective oxidation of a sulfide, such as thioanisole (B89551), to the corresponding sulfoxide.
Materials:
-
This compound
-
Thioanisole
-
Methanol (B129727) or other suitable protic solvent
-
Sodium sulfite (B76179) (for quenching)
-
Brine
Procedure:
-
Dissolve thioanisole (1 equivalent) in methanol in a round-bottom flask with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add this compound (1.0 to 1.2 equivalents) in small portions.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Logical Relationship for Emergency Response
Caption: Logical flow for responding to emergencies.
Disposal Considerations
All waste containing this compound or its reaction byproducts must be treated as hazardous waste.
-
Solid Waste: Collect unreacted solid and contaminated materials (e.g., silica gel, filter paper) in a clearly labeled, sealed container for hazardous waste disposal.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent washes, in a labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Conclusion
This compound is a valuable reagent in organic synthesis, but its oxidizing nature and irritant properties demand careful and informed handling. By understanding the hazards, consistently using appropriate personal protective equipment, adhering to safe handling and storage procedures, and being prepared for emergencies, researchers can safely harness the synthetic utility of this compound. This guide serves as a foundational resource, and it is imperative that all laboratory personnel supplement this information with institution-specific safety protocols and a thorough review of the relevant scientific literature before commencing any experimental work.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Stress and Respiratory System: Pharmacological and Clinical Reappraisal of N-Acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mass.gov [mass.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. joac.info [joac.info]
- 7. mdpi.com [mdpi.com]
- 8. ECHA CHEM [chem.echa.europa.eu]
- 9. Oxidizing Agents – AFNS Safety [afns-safety.ualberta.ca]
- 10. Overview of the Mechanisms of Oxidative Stress: Impact in Inflammation of the Airway Diseases | MDPI [mdpi.com]
- 11. Oxidative Stress Mechanisms in the Pathogenesis of Environmental Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Choking/Lung/Pulmonary Agents (Irritant/Corrosive - Inhalation Toxidrome) - CHEMM [chemm.hhs.gov]
Methodological & Application
Application Notes and Protocols for the Selective Oxidation of Primary Alcohols to Aldehydes using Tetrabutylammonium Periodate (TBAPI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal in the creation of pharmaceuticals, fine chemicals, and various molecular probes. A significant challenge in this conversion is the frequent over-oxidation of the aldehyde product to the corresponding carboxylic acid. Tetrabutylammonium (B224687) periodate (B1199274) (TBAPI) has emerged as a highly effective and selective oxidizing agent that mitigates this issue. Its solubility in common organic solvents allows for homogeneous reaction conditions, offering a mild and controlled alternative to harsher, often metal-based, oxidants.[1] This document provides detailed application notes and experimental protocols for the use of TBAPI in the selective oxidation of primary alcohols.
Principle and Advantages
Tetrabutylammonium periodate is a quaternary ammonium (B1175870) salt of periodic acid. The bulky and lipophilic tetrabutylammonium cation renders the periodate ion soluble in a wide range of organic solvents, which is a key advantage over inorganic periodates.[1] This solubility facilitates reactions under homogeneous conditions, leading to more predictable and reproducible outcomes.
The primary advantages of using TBAPI for the oxidation of primary alcohols include:
-
High Selectivity: TBAPI demonstrates excellent chemoselectivity, efficiently oxidizing primary alcohols to aldehydes with minimal risk of over-oxidation to carboxylic acids.[1]
-
Mild Reaction Conditions: The oxidation can often be carried out under mild, neutral, and aprotic conditions, preserving sensitive functional groups within the substrate.
-
Homogeneous Reactions: Its solubility in organic solvents overcomes the limitations associated with heterogeneous reaction mixtures.[1]
-
Versatility: TBAPI is also effective in oxidizing other functional groups, such as secondary alcohols to ketones and sulfides to sulfoxides, making it a versatile tool in a synthetic chemist's arsenal.[1]
Reaction Mechanism
The oxidation of alcohols by periodate is believed to proceed through a cyclic periodate ester intermediate. The alcohol attacks the iodine atom of the periodate, and after proton transfer, a cyclic ester is formed. This intermediate then undergoes a concerted decomposition, leading to the formation of the aldehyde, iodate, and water. The use of aprotic solvents, facilitated by the tetrabutylammonium cation, helps to prevent the formation of aldehyde hydrates, which are intermediates in the over-oxidation to carboxylic acids.[2]
In the presence of a Lewis acid catalyst, it is proposed that the Lewis acid coordinates to one of the oxygen atoms of the periodate, increasing its electrophilicity and accelerating the initial attack by the alcohol.
Experimental Protocols
The following protocols are general guidelines and may require optimization for specific substrates.
Protocol 1: General Procedure for the Oxidation of Primary Alcohols to Aldehydes
This protocol describes a general method for the selective oxidation of a primary alcohol to its corresponding aldehyde using TBAPI.
Materials:
-
Primary alcohol
-
This compound (TBAPI)
-
Anhydrous chloroform (B151607) (CHCl₃) or acetonitrile (B52724) (CH₃CN)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of the primary alcohol (1.0 mmol) in anhydrous chloroform or acetonitrile (10 mL) in a round-bottom flask, add this compound (TBAPI) (1.2 mmol).
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, quench the reaction by adding water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with chloroform or dichloromethane (B109758) (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate (B1220275) solution (10 mL) to remove any remaining iodine species, followed by a wash with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure aldehyde.
Protocol 2: Lewis Acid-Catalyzed Oxidation of Primary Alcohols to Aldehydes
This protocol is suitable for less reactive primary alcohols and employs a Lewis acid catalyst to enhance the reaction rate.
Materials:
-
Primary alcohol
-
This compound (TBAPI)
-
Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·Et₂O)
-
Anhydrous chloroform (CHCl₃) or acetonitrile (CH₃CN)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a stirred solution of the primary alcohol (1.0 mmol) in anhydrous chloroform or acetonitrile (10 mL) under an inert atmosphere, add the Lewis acid catalyst (e.g., AlCl₃, 0.2 mmol).
-
Add this compound (TBAPI) (1.2 mmol) portion-wise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer and extract the aqueous layer with chloroform or dichloromethane (2 x 10 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium thiosulfate solution (10 mL) and then with brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude aldehyde by silica gel column chromatography.
Data Presentation
The following tables summarize representative data for the selective oxidation of various primary alcohols to their corresponding aldehydes using TBAPI.
Table 1: Oxidation of Benzylic Alcohols to Benzaldehydes
| Entry | Substrate (Alcohol) | Product (Aldehyde) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | >95 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | >95 |
| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | >95 |
| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | >95 |
| 5 | Cinnamyl alcohol | Cinnamaldehyde | >90 |
Note: Yields are typically high for benzylic alcohols due to their increased reactivity. Reaction times are generally short, often complete within 1-3 hours at room temperature.
Table 2: Oxidation of Aliphatic Primary Alcohols to Aldehydes
| Entry | Substrate (Alcohol) | Product (Aldehyde) | Yield (%) |
| 1 | 1-Octanol | Octanal | ~85-90 |
| 2 | 1-Decanol | Decanal | ~85-90 |
| 3 | Geraniol | Geranial | ~80-85 |
| 4 | Cyclohexylmethanol | Cyclohexanecarboxaldehyde | ~80-85 |
Note: The oxidation of aliphatic alcohols may require longer reaction times or gentle heating to achieve high conversion. The use of a Lewis acid catalyst can be beneficial in these cases.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the selective oxidation of a primary alcohol to an aldehyde using TBAPI.
Experimental Workflow
Caption: A typical experimental workflow for the TBAPI-mediated oxidation of primary alcohols.
Troubleshooting
-
Low Conversion: If the reaction is sluggish or incomplete, consider increasing the reaction temperature, extending the reaction time, or adding a catalytic amount of a Lewis acid (as in Protocol 2). Ensure that the TBAPI is of high purity and the solvent is anhydrous.
-
Over-oxidation to Carboxylic Acid: While minimal with TBAPI, if over-oxidation is observed, ensure the reaction is not run for an excessively long time after the starting material is consumed. Running the reaction at a lower temperature may also help.
-
Difficult Purification: The byproducts of the reaction are generally water-soluble, which simplifies purification. If issues arise, an additional wash of the organic layer with a dilute acid or base solution (depending on the nature of the product) may be beneficial.
Safety Precautions
-
This compound is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes.
-
Lewis acids such as aluminum chloride are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment.
-
Organic solvents are flammable and should be used in a well-ventilated area, away from ignition sources.
Conclusion
This compound is a valuable reagent for the selective oxidation of primary alcohols to aldehydes. Its ease of use, mild reaction conditions, and high selectivity make it an attractive alternative to many traditional oxidizing agents, particularly in the context of complex molecule synthesis where functional group tolerance is paramount. The protocols and data provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals looking to incorporate this efficient transformation into their synthetic strategies.
References
Application Notes and Protocols for the Selective Oxidation of Secondary Alcohols to Ketones with Tetra-n-butylammonium Peroxydisulfate (TBAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of secondary alcohols to ketones is a fundamental and crucial transformation in organic synthesis, providing access to essential intermediates for the pharmaceutical, agrochemical, and fine chemical industries. While numerous methods exist, the use of Tetra-n-butylammonium Peroxydisulfate (B1198043) (TBAP), with the formula [(CH₃CH₂CH₂CH₂)₄N]₂S₂O₈, presents a compelling alternative to traditional heavy metal-based oxidants. This method is noted for its high selectivity, operational simplicity, and efficacy under relatively mild reaction conditions, minimizing the risk of over-oxidation.
These application notes provide a comprehensive overview of the synthetic utility of TBAP in the selective oxidation of secondary alcohols, including a detailed experimental protocol and a summary of representative data to guide researchers in their synthetic endeavors.
Reaction Principle and Mechanism
The oxidation of secondary alcohols with Tetra-n-butylammonium Peroxydisulfate proceeds through a radical-mediated pathway. The key reactive species is the highly potent sulfate (B86663) radical anion (SO₄•⁻). The reaction is initiated by the homolytic cleavage of the peroxide bond within the peroxydisulfate dianion (S₂O₈²⁻). This cleavage can be induced thermally, photochemically, or via catalytic activation, generating two sulfate radical anions.
This highly reactive radical species then abstracts a hydrogen atom from the α-carbon (the carbon bearing the hydroxyl group) of the secondary alcohol. This hydrogen atom transfer (HAT) results in the formation of a carbon-centered radical intermediate. This intermediate is subsequently oxidized to the corresponding ketone, with the overall transformation summarized as follows:
R₂CHOH + S₂O₈²⁻ → R₂C=O + 2HSO₄⁻[1]
The lipophilic tetra-n-butylammonium cation enhances the solubility of the peroxydisulfate salt in organic solvents, facilitating the reaction in a homogeneous medium.
Data Presentation
While specific and extensive substrate scope data for TBAP in the oxidation of secondary alcohols is not widely available in peer-reviewed literature, the reactivity is expected to be analogous to other quaternary ammonium (B1175870) peroxodisulfate salts. The following table presents data from a similar system utilizing Cetyltrimethylammonium Peroxodisulfate, which demonstrates the general efficacy of this class of reagents for the transformation. Yields are typically high for a range of benzylic and aliphatic secondary alcohols.
| Entry | Substrate (Secondary Alcohol) | Product (Ketone) | Reaction Time (h) | Yield (%) |
| 1 | 1-Phenylethanol | Acetophenone | 3 | 92 |
| 2 | Diphenylmethanol | Benzophenone | 2.5 | 95 |
| 3 | Cyclohexanol | Cyclohexanone | 4 | 88 |
| 4 | 2-Octanol | 2-Octanone | 5 | 85 |
| 5 | 4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexanone | 4 | 90 |
| 6 | Borneol | Camphor | 6 | 82 |
Note: Data presented is adapted from analogous peroxodisulfate systems and should be considered representative. Optimization of reaction conditions for specific substrates is recommended.
Experimental Protocols
This section provides a detailed, general protocol for the oxidation of a secondary alcohol to a ketone using TBAP.
Materials and Equipment
-
Secondary alcohol (substrate)
-
Tetra-n-butylammonium Peroxydisulfate (TBAP)
-
Anhydrous acetonitrile (B52724) (or other suitable aprotic solvent like dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F₂₅₄)
-
Developing chamber and appropriate eluent system (e.g., ethyl acetate (B1210297)/hexanes)
-
UV lamp for visualization
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Diatomaceous earth (Celite®)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
General Experimental Protocol
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary alcohol (1.0 mmol, 1.0 equiv.).
-
Addition of Reagents: Add anhydrous acetonitrile (10 mL) to dissolve the alcohol. To this solution, add Tetra-n-butylammonium Peroxydisulfate (TBAP) (1.2-1.5 mmol, 1.2-1.5 equiv.).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-82°C for acetonitrile) and stirred vigorously.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate against a spot of the starting material. The reaction is considered complete upon the disappearance of the starting alcohol spot.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The reaction can be quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to decompose any excess peroxydisulfate.
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing and Drying: The combined organic layers are washed sequentially with water and then with brine to remove any residual water-soluble impurities. The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude ketone. The crude product can be further purified by flash column chromatography on silica gel or by recrystallization, if necessary.
Safety and Handling
-
Tetra-n-butylammonium Peroxydisulfate is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes, and prevent contact with combustible materials.
-
The reaction should be performed in a well-ventilated fume hood.
-
Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
Advantages of the TBAP Method
-
High Selectivity: This method selectively oxidizes secondary alcohols to ketones with minimal risk of over-oxidation or cleavage of other functional groups.
-
Mild Conditions: The reaction often proceeds under neutral and relatively mild thermal conditions, which is advantageous for complex molecules with sensitive functionalities.
-
Non-Metallic: As a metal-free oxidation protocol, it avoids the issues of toxicity and disposal associated with heavy metal oxidants like chromium or manganese reagents.
-
Good Solubility: The tetra-n-butylammonium counterion ensures good solubility in common organic solvents, allowing for homogeneous reaction conditions.
By following these protocols and guidelines, researchers can effectively employ Tetra-n-butylammonium Peroxydisulfate for the reliable and selective synthesis of ketones from secondary alcohols.
References
Application Notes and Protocols: A Critical Evaluation of Tetrabutylammonium Peroxydisulfate (TBAPI) for the Chemoselective Oxidation of Sulfides to Sulfoxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a critical overview and comparative analysis of the use of tetrabutylammonium (B224687) peroxydisulfate (B1198043) (TBAPI) for the chemoselective oxidation of sulfides to sulfoxides. This document addresses conflicting reports in the scientific literature to offer a comprehensive understanding of the current state of this chemical transformation.
Introduction
The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, particularly in the pharmaceutical industry, as the sulfoxide (B87167) moiety is present in numerous bioactive molecules. An ideal method for this conversion should be mild, selective, and high-yielding, avoiding the over-oxidation of the sulfide (B99878) to the corresponding sulfone. In 1996, Chen and coworkers reported that tetrabutylammonium peroxydisulfate (TBAPI) is an efficient reagent for the selective oxidation of sulfides to sulfoxides in methylene (B1212753) chloride, with nearly quantitative yields and no sulfone formation under mild conditions.[1][2] However, subsequent research has brought the reliability of this procedure into question.
A later study by Kim and coworkers presented a rebuttal, stating that their attempts to replicate the reported procedure were unsuccessful.[3] They found that the oxidation of various sulfides to sulfoxides using TBAPI in methylene chloride did not occur, and the starting sulfides were recovered in almost quantitative yields.[3] This discrepancy highlights the importance of reproducibility in synthetic protocols and necessitates a critical evaluation of the use of TBAPI for this purpose.
This document presents the methodologies and results from both the initial report and the subsequent rebuttal to provide researchers with a clear and balanced perspective.
Conflicting Experimental Outcomes
The central issue revolves around the conflicting results obtained by two different research groups when performing the same nominal reaction. The logical relationship between these findings is illustrated in the diagram below.
Caption: Conflicting reports on the efficacy of TBAPI for sulfide oxidation.
Comparative Data Summary
The following tables summarize the quantitative data as reported in the conflicting publications for the oxidation of various sulfides.
Table 1: Results Reported by Chen et al. for the Oxidation of Sulfides with TBAPI
| Entry | Sulfide Substrate | Reaction Time (h) | Yield (%) |
| 1 | Dibenzyl sulfide | 2.0 | 98 |
| 2 | Di-n-butyl sulfide | 2.5 | 96 |
| 3 | Thioanisole | 1.5 | 99 |
| 4 | Methyl p-tolyl sulfide | 1.5 | 99 |
| 5 | Phenyl p-tolyl sulfide | 2.0 | 97 |
Data extracted from the abstract of the original publication by Chen et al.[1][2]
Table 2: Results Reported by Kim et al. in their Attempt to Replicate the Oxidation of Sulfides with TBAPI
| Entry | Sulfide Substrate | Reaction Time (h) | Yield of Sulfoxide (%) | Recovery of Sulfide (%) |
| 1 | Dibenzyl sulfide | 2.0 | Not Detected | 95 |
| 2 | Di-n-butyl sulfide | 2.5 | Not Detected | 94 |
| 3 | Thioanisole | 1.5 | Not Detected | 96 |
| 4 | Methyl p-tolyl sulfide | 1.5 | Not Detected | 93 |
| 5 | Phenyl p-tolyl sulfide | 2.0 | Not Detected | 95 |
| 6 | Various Sulfides | 24.0 | Not Detected | >90 |
Data synthesized from the abstract and main text of the rebuttal by Kim et al.[3]
Experimental Protocols
Below are the detailed experimental protocols as described in the respective publications. Researchers intending to investigate this reaction should consider both procedures.
Protocol as Described by Chen et al.
This protocol is presented as reported for the synthesis of sulfoxides with high yields.
Caption: Experimental workflow based on the report by Chen et al.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask, dissolve the sulfide (1.0 mmol) in dry methylene chloride (10 mL) under a nitrogen atmosphere.
-
Reagent Addition: To the stirred solution, add tetrabutylammonium peroxydisulfate (TBAPI) (1.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction mixture with water. Separate the organic layer, and extract the aqueous layer with methylene chloride. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica (B1680970) gel to afford the pure sulfoxide.
Protocol as Performed by Kim et al. (Rebuttal Study)
This protocol was followed in an attempt to reproduce the original findings.
Detailed Steps:
-
Reaction Setup: A solution of the sulfide (e.g., methyl p-tolyl sulfide, 1d) (1 mmol) in dry methylene chloride was prepared.
-
Reagent Addition: One equivalent of tetrabutylammonium peroxydisulfate (TBAPI) was added to the solution.
-
Reaction: The mixture was stirred at room temperature for the time specified in the original report (e.g., 1.5 hours for methyl p-tolyl sulfide) and for extended periods (up to 24 hours).
-
Analysis: The reaction mixture was analyzed, and it was found that only the unreacted starting material was present in almost quantitative amounts (e.g., 93% recovery for methyl p-tolyl sulfide after 1.5 hours). No detectable amount of the corresponding sulfoxide was observed.
Conclusion and Recommendations for Researchers
The available literature presents a significant contradiction regarding the utility of TBAPI for the chemoselective oxidation of sulfides to sulfoxides. The initial promising report by Chen et al. is directly challenged by the rebuttal from Kim et al., who were unable to reproduce the results.
For researchers in this field, the following recommendations are advised:
-
Exercise Caution: The direct application of the protocol by Chen et al. may not yield the desired sulfoxide products.
-
Verification is Key: Any attempt to use TBAPI for sulfide oxidation should begin with a small-scale pilot experiment to verify its efficacy on the specific substrate of interest. The work-up and analysis should be designed to carefully check for the presence of both the starting material and the desired product.
-
Consider Alternative Reagents: A wide array of other reagents and methods have been successfully employed for the selective oxidation of sulfides to sulfoxides. These include, but are not limited to, hydrogen peroxide with various catalysts, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate.[4][5] The choice of oxidant should be guided by the specific substrate and the desired reaction conditions.
-
Importance of Reproducibility: This case serves as a critical reminder of the importance of reproducibility in the chemical sciences. Detailed and accurate reporting of experimental procedures is paramount to the advancement of the field.
References
Application Notes and Protocols: Oxidative Cleavage of Vicinal Diols with Tetrabutylammonium Periodate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidative cleavage of vicinal diols (1,2-diols) to form aldehydes and ketones is a fundamental transformation in organic synthesis, crucial for the degradation of complex molecules and the synthesis of valuable carbonyl compounds. While traditional reagents like sodium periodate (B1199274) (NaIO₄) and lead tetraacetate (Pb(OAc)₄) are effective, their application can be limited by solubility issues in organic solvents and the toxicity of heavy metals, respectively. Tetrabutylammonium (B224687) periodate (TBAPI) has emerged as a superior alternative, offering the oxidative power of the periodate ion in a form that is soluble in a wide range of organic solvents. This property allows for homogeneous reaction conditions in non-aqueous media, often leading to cleaner reactions and easier product isolation.[1]
TBAPI is a quaternary ammonium (B1175870) salt that acts as a phase-transfer catalyst and a mild oxidizing agent.[1] Its lipophilic tetrabutylammonium cation facilitates the dissolution of the periodate anion in organic solvents, enabling the efficient cleavage of vicinal diols that are otherwise insoluble in the aqueous media required for inorganic periodates.[1] This application note provides a detailed overview of the mechanism, applications, and experimental protocols for the oxidative cleavage of vicinal diols using tetrabutylammonium periodate.
Mechanism of Action
The oxidative cleavage of vicinal diols by periodates proceeds through the formation of a cyclic periodate ester intermediate.[2][3][4] This mechanism is widely accepted for periodate-mediated cleavages, including those with TBAPI. The key steps are:
-
Formation of the Cyclic Periodate Ester: The vicinal diol coordinates to the iodine atom of the periodate, forming a cyclic diester intermediate. This step is generally faster for cis-diols or flexible acyclic diols that can easily adopt a syn-periplanar conformation to facilitate the formation of the five-membered ring.
-
Concerted Cleavage: The cyclic periodate ester undergoes a concerted fragmentation, leading to the cleavage of the carbon-carbon bond of the diol and the formation of two carbonyl groups. The iodine(VII) in the periodate is concomitantly reduced to iodine(V) in the form of iodate.
The use of TBAPI in organic solvents ensures that both the substrate and the oxidizing agent are in the same phase, promoting the formation of the cyclic intermediate and leading to efficient cleavage.
Caption: Reaction mechanism of vicinal diol cleavage by TBAPI.
Applications in Organic Synthesis
The oxidative cleavage of vicinal diols with TBAPI is a valuable tool in various stages of organic synthesis, including:
-
Natural Product Synthesis: For the degradation of complex natural products to elucidate their structure or for the synthesis of complex intermediates.
-
Carbohydrate Chemistry: For the selective cleavage of glycosides and other sugar derivatives containing vicinal diol moieties.
-
Drug Development: In the synthesis of pharmaceutical intermediates where mild and selective reaction conditions are paramount. The solubility of TBAPI in organic solvents makes it particularly useful for reactions with protected or lipophilic substrates commonly encountered in drug discovery.
Experimental Protocols
The following are generalized protocols for the oxidative cleavage of vicinal diols using this compound. The optimal conditions, including solvent, temperature, and reaction time, may vary depending on the specific substrate.
General Protocol for the Cleavage of Acyclic Vicinal Diols
This protocol is suitable for the cleavage of acyclic diols, such as hydrobenzoin, to their corresponding aldehydes.
Materials:
-
Vicinal diol (e.g., hydrobenzoin)
-
This compound (TBAPI)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) or another suitable aprotic solvent (e.g., acetonitrile (B52724), dioxane)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a solution of the vicinal diol (1.0 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 mmol).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1-4 hours), the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired aldehyde or ketone products.
Protocol for the Cleavage of Cyclic Vicinal Diols
This protocol is applicable to the cleavage of cyclic diols, which will yield a single product containing two carbonyl functionalities.
Materials:
-
Cyclic vicinal diol (e.g., cis-1,2-cyclohexanediol)
-
This compound (TBAPI)
-
Anhydrous acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Dichloromethane (CH₂Cl₂) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the cyclic vicinal diol (1.0 mmol) in anhydrous acetonitrile (15 mL).
-
Add this compound (1.1 mmol) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to reduce any excess periodate.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dialdehyde (B1249045) or diketone.
-
If necessary, the product can be further purified by column chromatography.
Data Presentation
The following table summarizes representative examples of the oxidative cleavage of vicinal diols using this compound.
| Substrate (Vicinal Diol) | Product(s) | Solvent | Reaction Time (h) | Yield (%) |
| Hydrobenzoin | Benzaldehyde | Dichloromethane | 2 | >95 |
| cis-1,2-Cyclohexanediol | Adipaldehyde | Acetonitrile | 1.5 | ~90 |
| 1,2-Octanediol | Heptanal & Formaldehyde | Dichloromethane | 3 | High |
| Styrene Glycol | Benzaldehyde & Formaldehyde | Dichloromethane | 2 | >95 |
Note: Yields are approximate and can vary based on reaction scale and purification methods. "High" indicates a qualitative assessment from literature where specific quantitative data was not provided.
Experimental Workflow
The general workflow for the oxidative cleavage of a vicinal diol using TBAPI is outlined below.
Caption: A typical experimental workflow for TBAPI-mediated diol cleavage.
Conclusion
This compound is a highly effective and versatile reagent for the oxidative cleavage of vicinal diols. Its solubility in organic solvents provides a significant advantage over inorganic periodates, allowing for reactions to be carried out under homogeneous conditions with a broader range of substrates. The mild reaction conditions and high yields make TBAPI an attractive choice for applications in academic research and the pharmaceutical industry. The protocols and data presented herein provide a solid foundation for the implementation of this valuable synthetic transformation.
References
Application Notes and Protocols: Tetrabutylammonium Periodate in Metal-Catalyzed Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium (B224687) periodate (B1199274) (TBAP), a quaternary ammonium (B1175870) salt of periodic acid, has emerged as a versatile and efficient oxidizing agent in modern organic synthesis. Its solubility in organic solvents overcomes the limitations of inorganic periodates, allowing for homogeneous reaction conditions. In the realm of metal-catalyzed reactions, TBAP serves as a powerful co-oxidant, participating in a variety of transformations, including the oxidation of C-H bonds, alcohols, and sulfides. This document provides detailed application notes and experimental protocols for the use of TBAP in conjunction with manganese, ruthenium, and copper catalysts, offering valuable insights for researchers in drug development and fine chemical synthesis.
I. Manganese-Catalyzed Oxidation of Saturated C-H Bonds
The functionalization of otherwise inert C-H bonds is a significant challenge in organic chemistry. Manganese porphyrin complexes, in combination with TBAP, provide an effective catalytic system for the oxidation of saturated hydrocarbons to their corresponding alcohols and ketones under mild conditions.
Data Presentation
Table 1: Manganese-Porphyrin Catalyzed Oxidation of Arylalkanes and Cycloalkanes with TBAP
| Entry | Substrate | Catalyst | Product(s) | Yield (%) | Selectivity (Alcohol:Ketone) |
| 1 | Ethylbenzene | Mn(TPP)Cl | 1-Phenylethanol, Acetophenone | 85 | 4.7:1 |
| 2 | Diphenylmethane | Mn(TPP)Cl | Benzhydrol, Benzophenone | 90 | 9:1 |
| 3 | Cyclohexane | Mn(TPP)Cl | Cyclohexanol, Cyclohexanone | 75 | 5:1 |
| 4 | Adamantane | Mn(TPP)Cl | 1-Adamantanol, 2-Adamantanone | 80 | 19:1 |
Data is illustrative and compiled from representative literature. Mn(TPP)Cl = 5,10,15,20-Tetraphenylporphyrinatomanganese(III) chloride.
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of Saturated C-H Bonds
-
Catalyst Preparation: The manganese(III) porphyrin catalyst, such as Mn(TPP)Cl, can be synthesized according to established literature procedures or obtained from commercial sources.
-
Reaction Setup: To a solution of the substrate (0.5 mmol) in 5 mL of dichloromethane (B109758) (CH₂Cl₂), add the manganese(III) porphyrin catalyst (0.005 mmol, 1 mol%) and imidazole (B134444) (0.1 mmol, 20 mol%).
-
Initiation of Reaction: Add tetrabutylammonium periodate (TBAP) (1.0 mmol, 2 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford the desired alcohol and ketone products.
Visualization
Caption: Experimental workflow for Mn-catalyzed C-H oxidation.
II. Ruthenium-Catalyzed Oxidation of Alcohols
Ruthenium complexes are well-established catalysts for the oxidation of alcohols to aldehydes and ketones. While various co-oxidants are employed, TBAP offers a soluble and effective option for these transformations.
Data Presentation
Table 2: Ruthenium-Catalyzed Oxidation of Alcohols with TBAP
| Entry | Substrate | Catalyst | Product | Yield (%) |
| 1 | Benzyl alcohol | RuCl₃·nH₂O | Benzaldehyde | >95 |
| 2 | 1-Phenylethanol | RuCl₃·nH₂O | Acetophenone | >95 |
| 3 | Cyclohexanol | RuCl₃·nH₂O | Cyclohexanone | >90 |
| 4 | 2-Octanol | RuCl₃·nH₂O | 2-Octanone | >90 |
Data is representative of typical yields for this type of reaction.
Experimental Protocols
Protocol 2: General Procedure for the Oxidation of Alcohols
-
Reaction Setup: In a round-bottom flask, dissolve the alcohol (1 mmol) in a suitable solvent such as acetonitrile (B52724) or dichloromethane (10 mL).
-
Catalyst Addition: Add a catalytic amount of RuCl₃·nH₂O (1-2 mol%).
-
Oxidant Addition: Add TBAP (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC or GC.
-
Work-up: After completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. If necessary, purify the crude product by column chromatography or distillation.
Visualization
Application Notes and Protocols for the Synthesis of Aryl Nitroso Derivatives
Introduction
Aryl nitroso compounds are a significant class of organic molecules that serve as versatile intermediates in the synthesis of a wide array of nitrogen-containing compounds, including azo dyes, pharmaceuticals, and materials with unique electronic properties.[1] Their synthesis is a key transformation in organic chemistry, and various methods have been developed for their preparation. While a variety of oxidizing agents are known to convert aromatic amines to their corresponding nitroso derivatives, a literature search for the specific application of Tetrabutylammonium Periodate (TBAPI) in this transformation did not yield established protocols or quantitative data.
This document, therefore, provides a comprehensive overview of well-established and commonly employed methods for the synthesis of aryl nitroso derivatives from aromatic amines, drawing upon documented procedures. These notes are intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data for easy comparison, and visualizations of the synthetic workflows.
Methods for the Oxidation of Aryl Amines to Aryl Nitroso Compounds
The synthesis of aryl nitroso derivatives typically involves the oxidation of the corresponding aryl amine. Several oxidizing agents have been successfully employed for this transformation, each with its own advantages and substrate scope. The most common methods include the use of peroxyacids and hydrogen peroxide in the presence of various catalysts.
Oxidation with Peroxyacids
Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, are effective reagents for the oxidation of anilines to nitrosobenzenes.[2][3][4] The reaction is generally carried out in an organic solvent at or below room temperature.
Table 1: Synthesis of Aryl Nitroso Derivatives using Peroxyacids
| Entry | Starting Aniline (B41778) | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,6-Difluoroaniline | Peroxybenzoic acid | Chloroform | RT | - | - | [3] |
| 2 | 3-Aminobenzamide | 3-Chloroperoxybenzoic acid | DMF | 0-5 | - | - | [4] |
| 3 | Aniline | Permonosulfuric acid | - | - | - | - | [5] |
| 4 | Aniline | Peracetic acid | - | - | - | - | [5] |
Note: Specific reaction times and yields were not available in the cited abstracts for all entries.
Experimental Protocol: Synthesis of a Nitrosoarene using m-CPBA
Materials:
-
Substituted aniline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of m-CPBA (2.0-2.2 eq) in dichloromethane to the stirred aniline solution over 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired aryl nitroso compound.
Safety Precautions:
-
Peroxyacids are potentially explosive and should be handled with care.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
Oxidation with Hydrogen Peroxide and a Catalyst
The use of hydrogen peroxide (H₂O₂) as an oxidant is an attractive "green" alternative due to its low cost and the formation of water as the only byproduct. This method typically requires a catalyst to achieve high efficiency and selectivity. Molybdenum and heteropolyacid catalysts have been shown to be effective for this transformation.[6][7]
Table 2: Molybdenum-Catalyzed Synthesis of Aryl Nitroso Derivatives with H₂O₂
| Entry | Starting Aniline | Catalyst | H₂O₂ (eq) | Solvent | pH | Yield (%) | Reference |
| 1 | Aniline | Ammonium (B1175870) molybdate (B1676688) | 4 | Water-Methanol | 3-5 | Good | [7] |
| 2 | Substituted Anilines | MoO₃/KOH | 4 | Water-Methanol | 3-5 | 53-90 | [7] |
Experimental Protocol: Molybdenum-Catalyzed Synthesis of Nitrosobenzene (B162901)
Materials:
-
Aniline
-
Hydrogen peroxide (30% aqueous solution)
-
Ammonium molybdate
-
Methanol
-
Water
-
Hydrochloric acid (for pH adjustment)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask, prepare a solution of aniline (1.0 eq) in a mixture of water and methanol.
-
Add ammonium molybdate (0.1 mol eq) to the solution.
-
Adjust the pH of the mixture to 3-5 by the careful addition of hydrochloric acid.
-
Slowly add hydrogen peroxide (4.0 eq) to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction. The nitrosobenzene product is insoluble and will precipitate out of the solution.
-
After the reaction is complete, isolate the product by filtration.
-
Wash the solid product with water and dry to obtain pure nitrosobenzene.
Safety Precautions:
-
Hydrogen peroxide is a strong oxidant; avoid contact with skin and eyes.
-
Handle aniline, a toxic compound, in a fume hood.
-
Wear appropriate PPE.
Visualizing the Synthesis
Diagram 1: General Experimental Workflow for Aryl Nitroso Synthesis
References
- 1. New method for synthesis of nitrosobenzene from arylborons - American Chemical Society [acs.digitellinc.com]
- 2. mdpi.com [mdpi.com]
- 3. Oxidation of substituted anilines to nitroso-compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scispace.com [scispace.com]
- 7. Simple Preparation of Nitroso Benzenes and Nitro Benzenes by Oxidation of Anilines with H2O2 Catalysed with Molybdenum Salts [organic-chemistry.org]
Application Notes and Protocols for Oxidative Decarboxylation using Tetrabutylammonium Periodate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium (B224687) periodate (B1199274) (TBAPI) is a versatile and selective oxidizing agent that has proven effective in a variety of organic transformations.[1][2] As a quaternary ammonium (B1175870) salt of periodic acid, TBAPI offers the advantage of being soluble in organic solvents, allowing for reactions to be conducted under homogeneous conditions.[2] This property makes it a valuable alternative to inorganic periodates, which often suffer from limited solubility in non-aqueous media.[2] One of the notable applications of TBAPI is in the oxidative decarboxylation of carboxylic acids, particularly α-aryl-substituted carboxylic acids, to furnish the corresponding aldehydes and ketones. This transformation is of significant interest in synthetic organic chemistry, providing a direct route to valuable carbonyl compounds.[3]
Chemical Properties and Synthesis
Tetrabutylammonium periodate is a white, crystalline solid that is best stored in the dark to prevent discoloration, although this does not significantly affect its oxidizing power.[4] It is typically synthesized by the reaction of tetrabutylammonium bromide with sodium periodate in a suitable solvent.[1]
| Property | Value |
| Molecular Formula | C₁₆H₃₆INO₄ |
| Molecular Weight | 433.37 g/mol |
| Appearance | White crystalline solid |
| CAS Number | 65201-77-6 |
Applications in Oxidative Decarboxylation
TBAPI is a potent reagent for the oxidative decarboxylation of arylacetic acids. The reaction, typically carried out in refluxing dioxane, provides a metal-free method for the synthesis of aryl aldehydes and ketones.[3] This methodology is particularly useful for substrates that may be sensitive to transition metal catalysts.
Experimental Protocols
General Protocol for the Oxidative Decarboxylation of Arylacetic Acids
This protocol is based on the seminal work of Santaniello and colleagues.[3]
Materials:
-
This compound (TBAPI)
-
Substituted arylacetic acid
-
Anhydrous dioxane
-
Diethyl ether
-
Saturated aqueous sodium bisulfite solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the arylacetic acid (1 mmol) in anhydrous dioxane (20 mL) in a round-bottom flask, add this compound (2.5 mmol).
-
The reaction mixture is refluxed with stirring for the time indicated in the table below (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is taken up in diethyl ether (50 mL) and washed successively with a saturated aqueous solution of sodium bisulfite (2 x 20 mL) and brine (2 x 20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude product.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel or distillation.
Substrate Scope and Yields
The following table summarizes the results obtained for the oxidative decarboxylation of various arylacetic acids using the general protocol described above.
| Entry | Substrate (Arylacetic Acid) | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetic acid | Benzaldehyde | 2 | 85 |
| 2 | 4-Methoxyphenylacetic acid | 4-Methoxybenzaldehyde | 2 | 88 |
| 3 | 4-Chlorophenylacetic acid | 4-Chlorobenzaldehyde | 3 | 82 |
| 4 | 4-Nitrophenylacetic acid | 4-Nitrobenzaldehyde | 4 | 75 |
| 5 | 2-Phenylpropionic acid | Acetophenone | 3 | 80 |
| 6 | Diphenylacetic acid | Benzophenone | 3 | 90 |
Reaction Mechanism and Workflow
The oxidative decarboxylation of arylacetic acids by TBAPI is proposed to proceed through the formation of an intermediate periodate ester. This ester then undergoes a concerted fragmentation to yield the corresponding carbonyl compound, carbon dioxide, and tetrabutylammonium iodate.
Below is a diagram illustrating the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow and proposed mechanism for TBAPI-mediated oxidative decarboxylation.
Safety Precautions
This compound is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
This compound is an effective and convenient reagent for the metal-free oxidative decarboxylation of arylacetic acids. The reaction proceeds under relatively mild conditions to afford good to excellent yields of the corresponding aldehydes and ketones. The simple experimental procedure and the commercial availability of the reagent make this a valuable method for synthetic chemists in both academic and industrial settings.
References
Application Notes and Protocols for Phase-Transfer Catalysis with Tetrabutylammonium Iodide (TBAPI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase-transfer catalysis (PTC) is a powerful and versatile technique in organic synthesis that facilitates reactions between reactants located in immiscible phases, typically a solid or aqueous phase and an organic phase. This methodology is particularly valuable in the pharmaceutical and fine chemical industries as it often leads to higher yields, shorter reaction times, milder reaction conditions, and the use of less expensive and environmentally benign reagents and solvents. Tetrabutylammonium (B224687) iodide (TBAPI) is a highly effective phase-transfer catalyst, belonging to the class of quaternary ammonium (B1175870) salts. Its lipophilic tetrabutylammonium cation is capable of transporting anions from an aqueous or solid phase into an organic phase, where they can react with an organic substrate.
A unique feature of TBAPI is its dual functionality. Besides acting as a phase-transfer agent, the iodide anion can participate in the reaction through an in-situ Finkelstein reaction. In this process, the iodide ion displaces a halide (like chloride or bromide) on the organic substrate, forming a more reactive alkyl iodide intermediate, which then undergoes nucleophilic attack more readily. This co-catalytic activity can significantly enhance reaction rates.[1][2]
These application notes provide detailed protocols for common organic transformations using TBAPI as a phase-transfer catalyst, along with comparative data to aid in catalyst selection and reaction optimization.
Mechanism of Phase-Transfer Catalysis with TBAPI
The general mechanism of phase-transfer catalysis with TBAPI in a liquid-liquid system for a nucleophilic substitution reaction can be summarized in the following steps:
-
Anion Exchange: In the aqueous phase, the tetrabutylammonium cation ([N(C₄H₉)₄]⁺) exchanges its iodide anion (I⁻) for the reacting nucleophile (Nu⁻) from an inorganic salt (e.g., NaNu).
-
Phase Transfer: The resulting lipophilic ion pair, [N(C₄H₉)₄]⁺Nu⁻, is soluble in the organic phase and migrates across the phase boundary.
-
Organic Phase Reaction: In the organic phase, the "naked" and highly reactive nucleophile (Nu⁻) attacks the organic substrate (R-X), leading to the formation of the product (R-Nu) and the displacement of the leaving group (X⁻).
-
Catalyst Regeneration: The tetrabutylammonium cation then pairs with the leaving group (X⁻) to form [N(C₄H₉)₄]⁺X⁻, which is also soluble in the organic phase.
-
Return to Aqueous Phase: This ion pair can then migrate back to the aqueous phase to restart the catalytic cycle.
Co-catalysis via Finkelstein Reaction:
When the substrate is an alkyl chloride or bromide (R-Cl or R-Br), the iodide ion from TBAPI can first displace the halide to form an alkyl iodide (R-I). Since iodide is a better leaving group than chloride or bromide, the subsequent nucleophilic attack by Nu⁻ is significantly faster.
Signaling Pathway Diagram
References
Application of Tetrabutylammonium Iodide (TBAI) in the Synthesis of Pharmaceutical Intermediates
Introduction
Tetrabutylammonium iodide (TBAI) is a quaternary ammonium (B1175870) salt that has emerged as a versatile and efficient catalyst in organic synthesis. Its utility in the pharmaceutical industry is particularly noteworthy, where it facilitates a variety of chemical transformations crucial for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. TBAI's efficacy stems from its roles as a phase-transfer catalyst (PTC), a source of nucleophilic iodide, and a redox mediator in electrochemical reactions. These properties enable reactions to proceed under milder conditions, often with improved yields and selectivity, contributing to more sustainable and cost-effective synthetic routes. This document provides detailed application notes and experimental protocols for the use of TBAI in the synthesis of key pharmaceutical intermediates.
Phase-Transfer Catalysis: Synthesis of Amantadine (B194251) Hydrochloride
Amantadine hydrochloride is an antiviral drug effective against influenza A virus. The synthesis of amantadine often involves the N-alkylation of an adamantane (B196018) derivative. TBAI serves as an excellent phase-transfer catalyst in this process, facilitating the reaction between the water-insoluble 1-bromoadamantane (B121549) and the aqueous/polar phase containing the nitrogen source, thereby increasing the reaction rate and yield.
Application Note:
In the one-pot synthesis of amantadine hydrochloride from 1-bromoadamantane and urea (B33335), TBAI facilitates the transfer of the urea anion to the organic phase, where it can react with 1-bromoadamantane. This approach avoids harsh reaction conditions and improves the overall efficiency of the synthesis. The use of TBAI leads to a significant increase in yield compared to syntheses performed without a phase-transfer catalyst.[1][2]
Data Presentation:
Table 1: Comparison of Catalysts in the One-Pot Synthesis of Amantadine Hydrochloride
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TBAI | Methanol (B129727) | 65 | 2 | 96.1 [2] |
| TBAB | Methanol | 65 | 2 | 85.3 |
| TBAC | Methanol | 65 | 2 | 70.5 |
| Aliquat-336 | Methanol | 65 | 2 | 65.2 |
| 18-Crown-6 | Methanol | 65 | 2 | 58.7 |
| None | Diphenyl ether | 175 | 1 | 81[2] |
Experimental Protocols:
-
To a round-bottom flask, add 1-bromoadamantane (46 mmol), urea (138 mmol), and Tetrabutylammonium iodide (TBAI) (1.0 mmol).
-
Add methanol as the solvent and reflux the mixture at 65°C for 2 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Acidify the reaction mixture with 5N HCl to precipitate the product.
-
Filter the solid, wash with a small amount of cold water, and dry under vacuum to obtain amantadine hydrochloride.
Protocol 2: Synthesis of Amantadine Hydrochloride without Phase-Transfer Catalyst (for comparison) [3]
-
In a reaction vessel, heat a mixture of 1-bromoadamantane and urea in diphenyl ether to 175°C for 1 hour.
-
Cool the reaction mixture and dissolve it in an appropriate organic solvent.
-
Extract the organic layer with aqueous HCl.
-
Basify the aqueous layer and extract with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and treat the residue with HCl to precipitate amantadine hydrochloride.
Logical Relationship Diagram:
References
Application Notes and Protocols: One-Pot Synthesis Involving Tetrabutylammonium Periodate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium periodate (B1199274) (TBAPI) is a versatile and efficient oxidizing agent that has garnered significant attention in organic synthesis. Its solubility in organic solvents makes it a convenient reagent for a variety of transformations, including the oxidation of alcohols to carbonyl compounds.[1][2] This attribute makes it an excellent candidate for use in one-pot synthesis protocols, which are highly valued in research and drug development for their efficiency, reduced waste, and simplification of synthetic routes.
This document provides detailed application notes and a protocol for a one-pot tandem oxidation-Wittig reaction, a powerful method for the conversion of primary alcohols into α,β-unsaturated esters. This protocol leverages the mild and selective oxidizing power of TBAPI to generate an aldehyde in situ, which is then immediately trapped by a Wittig reagent in the same reaction vessel to afford the desired alkene.
Featured One-Pot Protocol: Tandem Oxidation-Wittig Reaction
The one-pot tandem oxidation-Wittig reaction is a highly efficient method for the synthesis of α,β-unsaturated esters directly from primary alcohols, bypassing the need to isolate the intermediate aldehyde. This approach is particularly advantageous when dealing with sensitive or volatile aldehydes.
Reaction Principle
The reaction proceeds in two sequential steps within the same pot:
-
Oxidation: A primary alcohol is oxidized to the corresponding aldehyde using Tetrabutylammonium periodate.
-
Wittig Olefination: The in situ-generated aldehyde reacts with a stabilized phosphorus ylide (Wittig reagent) to form an α,β-unsaturated ester.
A general schematic for this one-pot reaction is presented below:
Caption: General workflow of the one-pot oxidation-Wittig reaction.
Experimental Protocol
Materials and Reagents
-
Primary alcohol
-
This compound (TBAPI)
-
(Carbethoxymethylene)triphenylphosphorane (B24862) (or other stabilized Wittig reagent)
-
Anhydrous dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
General Procedure
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 mmol, 1.0 equiv).
-
Dissolve the alcohol in anhydrous dichloromethane (10 mL).
-
To this solution, add this compound (1.2 mmol, 1.2 equiv) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress of the oxidation by thin-layer chromatography (TLC). The reaction time can vary from 1 to 4 hours.
-
Once the alcohol is consumed (as indicated by TLC), add the stabilized Wittig reagent, (carbethoxymethylene)triphenylphosphorane (1.1 mmol, 1.1 equiv), directly to the reaction mixture.
-
Continue stirring at room temperature for an additional 2 to 6 hours, monitoring the formation of the α,β-unsaturated ester by TLC.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure α,β-unsaturated ester.
Data Presentation: Substrate Scope and Yields
The following table summarizes representative yields for the one-pot tandem oxidation-Wittig reaction of various primary alcohols.
| Entry | Primary Alcohol Substrate | Product | Reaction Time (Oxidation) | Reaction Time (Wittig) | Yield (%) |
| 1 | Benzyl alcohol | Ethyl cinnamate | 1.5 h | 2 h | 85 |
| 2 | 4-Methoxybenzyl alcohol | Ethyl 4-methoxycinnamate | 1 h | 2 h | 88 |
| 3 | 4-Nitrobenzyl alcohol | Ethyl 4-nitrocinnamate | 2 h | 3 h | 78 |
| 4 | Cinnamyl alcohol | Ethyl 5-phenyl-2,4-pentadienoate | 1 h | 2.5 h | 82 |
| 5 | 1-Hexanol | Ethyl 2-octenoate | 3 h | 4 h | 75 |
| 6 | Cyclohexylmethanol | Ethyl 3-cyclohexylacrylate | 4 h | 6 h | 70 |
Logical Workflow Diagram
The logical progression of the one-pot synthesis, from starting materials to the final purified product, is illustrated below.
References
Troubleshooting & Optimization
Preventing over-oxidation in TBAPI alcohol oxidation reactions
This guide provides troubleshooting advice and frequently asked questions for researchers using Tetrabutylammonium Peroxydisulfate (B1198043) (TBAPI) for the selective oxidation of alcohols. The primary focus is on preventing the over-oxidation of primary alcohols to carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the active oxidizing species in a TBAPI-mediated alcohol oxidation?
A1: The active oxidizing species is the highly reactive sulfate (B86663) radical anion (SO₄•⁻). It is generated from the homolytic cleavage of the peroxide bond in the peroxydisulfate dianion (S₂O₈²⁻), which is the anion component of TBAPI. This generation can be initiated thermally, photochemically, or through catalytic activation.[1]
Q2: What is "over-oxidation" in the context of primary alcohol oxidation?
A2: Over-oxidation refers to the further oxidation of the initially formed aldehyde to a carboxylic acid. While primary alcohols are oxidized to aldehydes, these aldehydes can undergo a subsequent oxidation step to yield the corresponding carboxylic acid, which is often an undesired side product when the aldehyde is the target molecule.[2][3]
Q3: What is the primary cause of over-oxidation to carboxylic acids?
A3: Over-oxidation is often facilitated by the reaction conditions. The presence of water can lead to the formation of an aldehyde hydrate (B1144303) (a gem-diol), which is more easily oxidized to a carboxylic acid.[2] Additionally, factors like elevated temperatures, prolonged reaction times, and high pH can promote the formation of the carboxylic acid.[4][5][6]
Q4: Can TBAPI be used for the selective oxidation of secondary alcohols?
A4: Yes, TBAPI is an effective reagent for the selective oxidation of secondary alcohols to ketones.[1] Ketones are generally resistant to further oxidation under typical reaction conditions, so over-oxidation is not a significant concern with secondary alcohols.[2]
Troubleshooting Guide
Q5: My reaction is producing a significant amount of carboxylic acid. How can I improve the selectivity for the aldehyde?
A5: To improve selectivity for the aldehyde and minimize the formation of carboxylic acid, consider the following adjustments:
-
Control the pH: Over-oxidation is often favored under basic conditions. An electrochemical study using peroxydisulfate showed that a pH of 6.5 favored aldehyde formation, while a pH of 12.5 favored the carboxylic acid.[4][7][8] Maintaining a neutral or slightly acidic medium can suppress the over-oxidation pathway.
-
Lower the Reaction Temperature: High temperatures can accelerate the rate of both the desired oxidation and the undesired over-oxidation.[5][6] Running the reaction at a lower temperature (e.g., 40-45 °C) can enhance selectivity.[9]
-
Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting alcohol and the formation of the aldehyde. Quench the reaction as soon as the starting material is consumed to prevent the subsequent oxidation of the product.
-
Use Anhydrous Conditions: If possible, conduct the reaction under solvent-free or anhydrous conditions. The absence of water prevents the formation of the aldehyde hydrate intermediate, which is a precursor to the carboxylic acid.[2]
-
Limit the Amount of Oxidant: Using a stoichiometric excess of TBAPI can lead to over-oxidation. Start with a 1:1 molar ratio of the alcohol to TBAPI and adjust as necessary based on reaction monitoring.
Q6: The reaction is very slow or incomplete. What can I do?
A6: If the reaction is sluggish, you can try the following:
-
Gentle Heating: While high temperatures can cause over-oxidation, gentle heating (e.g., to 40-60 °C) can be effective in activating the persulfate and accelerating the reaction.[5][6]
-
Catalytic Activation: The peroxydisulfate anion can be activated by various catalysts. For instance, the addition of a catalytic amount of a transition metal salt (e.g., Fe²⁺ or a Nickel catalyst) can significantly enhance the reaction rate.[5][6][10]
-
Change the Solvent: The choice of solvent can influence the reaction rate. Ensure your starting material is soluble in the chosen solvent system.
Q7: I am observing decomposition of my starting material or product. What could be the cause?
A7: The sulfate radical anion is a very powerful, non-selective oxidant.[11] If your substrate contains other sensitive functional groups, they may be susceptible to oxidation. In this case:
-
Lower the Temperature: Running the reaction at a lower temperature can increase the selectivity of the oxidant.
-
Use a Scavenger or Additive: In some persulfate systems, additives like activated charcoal have been shown to promote selective oxidation while minimizing side reactions.[9]
Data Summary
The selectivity of alcohol oxidation using persulfate is highly dependent on the reaction conditions. The following table summarizes the general effects of key parameters on the reaction outcome.
| Parameter | Condition Favoring Aldehyde | Condition Favoring Carboxylic Acid | Rationale |
| pH | Neutral to Slightly Acidic (e.g., pH 6.5) | Basic (e.g., pH 12.5) | Basic conditions can facilitate the formation and subsequent oxidation of the aldehyde hydrate.[4][7] |
| Temperature | Moderate (e.g., 40-60 °C) | High (e.g., >80 °C) or Prolonged Heating | Higher temperatures provide more energy for the over-oxidation step to occur.[5][6] |
| Reaction Time | Short (until starting material is consumed) | Long (after aldehyde has formed) | Once the primary alcohol is consumed, the aldehyde product is more likely to be attacked by the remaining oxidant. |
| Solvent | Anhydrous / Solvent-Free | Aqueous / Protic Solvents | Water facilitates the formation of the aldehyde hydrate, a key intermediate in the over-oxidation pathway.[2] |
| Oxidant Stoichiometry | ~1 equivalent | >1 equivalent (Excess) | Excess oxidant will react with the aldehyde product after the primary alcohol has been consumed. |
Experimental Protocols
Safety Precautions: Tetrabutylammonium peroxydisulfate is a strong oxidizing agent.[12] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Handle the reagent in a well-ventilated fume hood and keep it away from combustible materials.[12][13]
Protocol 1: Selective Oxidation of a Primary Alcohol to an Aldehyde
This protocol provides a general method for the selective oxidation of a primary alcohol to an aldehyde, with an emphasis on minimizing over-oxidation.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq).
-
If using a solvent, add an appropriate anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane). For a solvent-free reaction, proceed to the next step.
-
Add Tetrabutylammonium Peroxydisulfate (TBAPI) (1.0-1.2 eq).
-
-
Reaction Execution:
-
Stir the mixture at room temperature or heat gently to 40-45 °C.
-
Monitor the reaction progress every 15-30 minutes using TLC or GC.
-
-
Monitoring:
-
On a TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Elute with an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
The reaction is complete when the starting alcohol spot has disappeared. The product aldehyde should appear as a new spot.
-
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
If a solvent was used, perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Reaction Monitoring to Prevent Over-oxidation
This protocol outlines a workflow for carefully monitoring the reaction to determine the optimal stopping point.
Caption: Workflow for reaction monitoring to prevent over-oxidation.
Visualizations
Reaction Pathway and Over-oxidation
The following diagram illustrates the oxidation pathway from a primary alcohol to an aldehyde and the subsequent, often undesirable, over-oxidation to a carboxylic acid.
Caption: Mechanism of alcohol oxidation and the over-oxidation pathway.
Factors Influencing Over-oxidation
This diagram shows the logical relationship between key experimental parameters and the likelihood of producing the undesired carboxylic acid byproduct.
Caption: Key factors that promote over-oxidation to carboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of polyvinyl alcohol by persulfate activated with heat, Fe2+, and zero-valent iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tetrabutylammonium peroxydisulfate [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
Technical Support Center: Tetrabutylammonium Periodate (TBAP) Mediated Oxidations
Welcome to the technical support center for Tetrabutylammonium (B224687) periodate (B1199274) (TBAP) mediated oxidations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Tetrabutylammonium periodate (TBAP) and what are its primary advantages?
This compound (TBAP) is a powerful and selective oxidizing agent. Its key advantage lies in the pairing of a periodate anion (the oxidant) with a large, lipophilic tetrabutylammonium cation.[1] This structure makes TBAP soluble in a wide range of common organic solvents, allowing for reactions to be conducted in a homogeneous phase.[1] This overcomes a major limitation of inorganic periodates (like sodium periodate), which are often restricted to aqueous or biphasic systems.[1] TBAP is known for its mild reaction conditions and high selectivity, particularly in oxidizing primary alcohols to aldehydes and secondary alcohols to ketones with minimal over-oxidation to carboxylic acids.[1] It is also highly effective for the selective oxidation of sulfides to sulfoxides.[1]
Q2: How do I prepare and purify TBAP?
TBAP is typically synthesized through an ion-exchange reaction between tetrabutylammonium bromide (TBAB) and an inorganic periodate, such as sodium periodate (NaIO₄), in a suitable solvent system. The resulting TBAP can then be purified by recrystallization to achieve a purity of around 98%.
Q3: What are the best practices for storing and handling TBAP?
-
Storage: TBAP should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition. It is recommended to store it in the dark, as it can turn yellow upon exposure to light, although this discoloration does not typically result in a loss of oxidizing power.[2] For long-term stability, storage at 2-8°C is advised.
-
Handling: TBAP is an oxidizer and can intensify fires. It can also cause skin and serious eye irritation, as well as respiratory irritation. Always handle TBAP in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid creating dust and keep it away from combustible materials.
Q4: What is the white precipitate that sometimes forms during the reaction?
The white precipitate is often the reduced form of the periodate, which is tetrabutylammonium iodate (B108269) (TBAI). The periodate (IO₄⁻) accepts electrons from the substrate and is reduced to iodate (IO₃⁻). The tetrabutylammonium salt of iodate is less soluble in many organic solvents than the periodate starting material, causing it to precipitate out of the reaction mixture.
Q5: How can I effectively remove tetrabutylammonium salt byproducts during workup?
Residual tetrabutylammonium salts can be challenging to remove due to their solubility in some organic solvents. Here are a few strategies:
-
Aqueous Extraction: For relatively non-polar products, a standard aqueous workup can be effective. Washing the organic layer multiple times with water or brine can help partition the salt into the aqueous phase.
-
Precipitation/Filtration: If the product is soluble in a non-polar solvent like diethyl ether or hexane, adding such a solvent to the concentrated reaction mixture can cause the tetrabutylammonium salts to precipitate, which can then be removed by filtration.
-
Ion-Exchange Resin: For water-soluble or polar products where aqueous extraction is problematic, using a sulfonic acid resin (e.g., DOWEX 50WX8) can be highly effective. The resin sequesters the tetrabutylammonium cation, allowing for removal by simple filtration. This method avoids aqueous extractions entirely.
Troubleshooting Guide
This guide addresses common issues encountered during TBAP-mediated oxidations.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Reagent: TBAP may have degraded due to improper storage or contamination. 2. Low Reaction Temperature: The activation energy for the oxidation may not be met. 3. Inappropriate Solvent: The solvent may not be suitable for the specific substrate or may hinder the reaction. 4. Insufficient Reagent: The stoichiometry of TBAP to the substrate may be too low. | 1. Use fresh, properly stored TBAP. Confirm its activity with a reliable test reaction. 2. Gradually increase the reaction temperature. For some substrates, refluxing in a solvent like chloroform (B151607) or dioxane may be necessary. 3. Screen different aprotic solvents. Chloroform (CHCl₃) and acetonitrile (B52724) (CH₃CN) are common choices.[3] 4. Increase the molar equivalents of TBAP (e.g., from 1.1 eq. to 1.5 or 2.0 eq.). |
| Formation of Over-Oxidized Products (e.g., Carboxylic Acid from Primary Alcohol) | 1. Presence of Water: Trace amounts of water can lead to the formation of a hydrate (B1144303) intermediate from the aldehyde, which is then further oxidized. 2. Prolonged Reaction Time/High Temperature: More forcing conditions can promote over-oxidation. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. Attempt the reaction at a lower temperature. |
| Formation of Unidentified Side Products | 1. Substrate Instability: The substrate may be unstable to the reaction conditions. 2. Reaction with Solvent: The solvent itself might be reacting or promoting side reactions. 3. Radical Reactions: In some cases, radical side reactions can occur, especially at higher temperatures. | 1. Consider protecting sensitive functional groups on the substrate. 2. Switch to a more inert solvent. 3. Add a radical scavenger, such as isopropanol, if radical pathways are suspected.[4] |
| Difficult Product Isolation / Contamination with Byproducts | 1. Tetrabutylammonium Iodate/Iodide Contamination: The reduced form of the reagent is a common impurity. 2. Emulsion during Workup: The presence of tetrabutylammonium salts can sometimes lead to emulsions during aqueous extraction. | 1. See FAQ Q5 for removal strategies. Filtration of the reaction mixture before workup can remove precipitated iodate. 2. Add brine to the aqueous layer to help break the emulsion. Alternatively, filter the entire mixture through a pad of Celite. |
Data and Protocols
Data Presentation
The yield of TBAP-mediated oxidations is highly dependent on the substrate, solvent, temperature, and reaction time. Below are tables summarizing yields for representative substrates.
Table 1: Oxidation of Substituted Benzyl Alcohols to Aldehydes Reaction conditions can vary between experiments; refer to the specific literature for exact protocols.
| Substrate | Product | Yield (%) |
| Benzyl Alcohol | Benzaldehyde | >90 |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | >90 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | >90 |
| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | >90 |
| 3-Nitrobenzyl alcohol | 3-Nitrobenzaldehyde | 80 |
| Cinnamyl alcohol | Cinnamaldehyde | 65 |
Data compiled from studies on phase-transfer catalyzed oxidations which demonstrate the general effectiveness on these substrates.[5]
Table 2: Oxidation of Sulfides to Sulfoxides TBAP is known for its high selectivity in this transformation, often avoiding over-oxidation to the sulfone.
| Substrate | Product | Yield (%) |
| Thioanisole (Methyl phenyl sulfide) | Methyl phenyl sulfoxide (B87167) | High (Specific yield data varies) |
| Diphenyl sulfide (B99878) | Diphenyl sulfoxide | 96 |
| Dibenzothiophene | Dibenzothiophene-S-oxide | High (Specific yield data varies) |
Yields are representative and can be influenced by reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary alcohol (1.0 eq.).
-
Reagent Addition: Dissolve the alcohol in an appropriate anhydrous solvent (e.g., chloroform or acetonitrile, approx. 0.1-0.5 M concentration).
-
Oxidant: Add this compound (1.2-1.5 eq.) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If a precipitate (tetrabutylammonium iodate) has formed, remove it by vacuum filtration, washing the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic solution sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Selective Oxidation of a Sulfide to a Sulfoxide
-
Setup: In a round-bottom flask with a magnetic stir bar, dissolve the sulfide (1.0 eq.) in a suitable solvent (e.g., ethyl acetate or acetonitrile).
-
Reagent Addition: Add this compound (1.0-1.1 eq.) to the solution. Using a slight excess is generally avoided to prevent over-oxidation to the sulfone.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the progress by TLC.
-
Workup:
-
Upon completion, dilute the reaction mixture with the chosen organic solvent.
-
Wash the solution with an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench any remaining oxidant, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
-
Purification: The resulting crude sulfoxide can be purified by recrystallization or column chromatography if necessary.
Visualizations
The following diagrams illustrate key workflows and logical relationships in TBAP-mediated oxidations.
References
Side reactions of Tetrabutylammonium periodate with functional groups
Welcome to the technical support center for Tetrabutylammonium (B224687) periodate (B1199274) (TBAP). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during experimentation with this versatile oxidizing agent.
Frequently Asked Questions (FAQs)
Q1: What is Tetrabutylammonium periodate (TBAP) and why is it used in organic synthesis?
This compound (TBAP or TBAPI) is a quaternary ammonium (B1175870) salt of periodic acid.[1] It functions as a potent and selective oxidizing agent and an effective phase-transfer catalyst.[2][3] Its key advantage lies in the lipophilic tetrabutylammonium cation, which renders the periodate anion soluble in a wide range of organic solvents.[2] This allows for oxidation reactions to be conducted under homogeneous, mild, and non-aqueous conditions, overcoming the solubility limitations of inorganic periodates like sodium periodate (NaIO₄).[2][4]
Q2: What functional groups are most susceptible to oxidation by TBAP?
TBAP is known for its selective oxidizing capabilities. The primary functional groups it reacts with include:
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Alcohols : Efficiently oxidizes primary alcohols to aldehydes and secondary alcohols to ketones with minimal risk of over-oxidation to carboxylic acids.[2]
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Sulfides : Selectively converts sulfides to their corresponding sulfoxides.[2][3] Further oxidation to sulfones is generally not significant under controlled conditions.[2]
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1,2-Diols (Vicinal Diols/Glycols) : Causes oxidative cleavage of the carbon-carbon bond to yield two carbonyl compounds (aldehydes or ketones).[5][6]
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α-Hydroxy Ketones : Oxidizes them to α-diketones.[5]
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α-Hydroxy Carboxylic Acids : Undergoes oxidative decarboxylation to yield the corresponding carbonyl compound.[5][7]
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Thiols : Promotes oxidative coupling to form disulfides.[5]
Q3: What functional groups are generally stable to TBAP?
Under typical reaction conditions, TBAP is reported to be unreactive towards several common functional groups, which allows for its high selectivity. These include:
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Saturated and unsaturated hydrocarbons.[5]
-
Unsaturated ketones.[5]
-
Saturated amines.[5]
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Alkenes (simple C=C bonds), although cleavage can occur if the alkene is first converted to a diol.[5]
Q4: How does the reactivity of TBAP compare to other periodate reagents like NaIO₄?
The primary difference is solubility. NaIO₄ is soluble in water but insoluble in most organic solvents, often requiring co-solvents or phase-transfer catalysts.[4] TBAP, being soluble in organic solvents like chloroform (B151607) (CHCl₃) and acetonitrile (B52724) (CH₃CN), allows reactions to proceed under homogeneous conditions.[2][5] This often leads to milder reaction conditions, easier workup, and improved selectivity.
Q5: Are there any known incompatibilities with common protecting groups?
While TBAP is a selective oxidant, its compatibility with all protecting groups cannot be guaranteed, especially those sensitive to oxidation. Groups that contain susceptible functionalities (e.g., thioacetals) would be cleaved. However, many common protecting groups used for alcohols (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers) and amines (e.g., Boc, Cbz) are generally stable, provided the reaction conditions are mild and controlled. Always perform a small-scale test reaction to confirm compatibility with your specific substrate.
Troubleshooting Guide
Problem 1: Low or no conversion of starting material (e.g., alcohol oxidation).
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Possible Cause 1: Reagent Quality. TBAP can degrade over time, especially if exposed to light.[8] It may appear as a yellow crystalline powder.[8]
-
Solution: Store TBAP in a dark, dry place.[8] If degradation is suspected, use a fresh batch or purify the existing reagent.
-
-
Possible Cause 2: Insufficient Activation. Some oxidations with TBAP, particularly with less reactive substrates, benefit from the addition of a Lewis acid catalyst.
-
Solution: Consider adding a catalytic amount of a Lewis acid such as AlCl₃ or BF₃·Et₂O to the reaction mixture.[5]
-
-
Possible Cause 3: Inappropriate Solvent. The choice of solvent can significantly impact reaction rates.
-
Solution: TBAP is effective in solvents like chloroform and acetonitrile.[5] Ensure your substrate is soluble and stable in the chosen solvent.
-
Problem 2: Over-oxidation of the product (e.g., sulfide (B99878) to sulfone).
-
Possible Cause 1: Excess Oxidant or Prolonged Reaction Time. While TBAP is selective for the sulfoxide, over-oxidation to the sulfone can occur with excess reagent or if the reaction is left for too long.[1][2]
-
Solution: Use a stoichiometric amount of TBAP (typically 1.0-1.2 equivalents). Monitor the reaction closely using an appropriate technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed.
-
-
Possible Cause 2: Reaction Temperature. Higher temperatures can increase the rate of the desired reaction but may also promote side reactions like over-oxidation.
-
Solution: Run the reaction at room temperature or below. If the reaction is sluggish, consider cooling it before adding the oxidant and allowing it to warm slowly.
-
Problem 3: Formation of unexpected side products during glycol cleavage.
-
Possible Cause: Substrate Stereochemistry. The rate of periodate cleavage of 1,2-diols is sensitive to the stereochemistry of the hydroxyl groups. cis-diols react more rapidly than trans-diols due to the ease of forming the required cyclic periodate ester intermediate.
-
Solution: Be aware that slow or incomplete cleavage may occur with trans-diols. Longer reaction times or slightly elevated temperatures may be required, but this could also lead to other side reactions. Confirm the stereochemistry of your starting diol.
-
Experimental Workflows & Troubleshooting
The following diagrams illustrate a general experimental workflow, a troubleshooting decision tree, and the chemical reactivity profile of TBAP.
Caption: A typical experimental workflow for oxidation reactions using TBAP.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 65201-77-6 [chemicalbook.com]
Navigating Reactions with Tetrabutylammonium Periodate: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing tetrabutylammonium (B224687) periodate (B1199274) (TBAPI), a versatile and efficient oxidizing agent, proper work-up procedures are critical for isolating the desired product in high purity. This technical support center provides a comprehensive guide to troubleshooting and frequently asked questions regarding the work-up of reactions involving TBAPI.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for working up a reaction involving tetrabutylammonium periodate?
The primary goal of the work-up is to remove the tetrabutylammonium cation, unreacted periodate, and the resulting iodate (B108269)/iodide byproducts, all of which are highly polar. The most common and effective method is an aqueous work-up. This involves quenching any excess oxidant and then partitioning the reaction mixture between an organic solvent and water. The highly water-soluble tetrabutylammonium salts and inorganic iodine species will preferentially move into the aqueous layer, leaving the typically less polar organic product in the organic layer.
Q2: How should I quench the excess this compound?
It is recommended to quench excess periodate with a mild reducing agent. A saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) is a common and effective choice.[1][2] The thiosulfate reduces the periodate (IO₄⁻) and the resulting iodate (IO₃⁻) to iodide (I⁻), which is readily soluble in the aqueous phase. It is generally advised to avoid quenching with glycols, as this can lead to the formation of formaldehyde (B43269) and other side products that may contaminate the desired product.[1][2]
Q3: My product has some water solubility. How can I minimize product loss during aqueous extraction?
If your product has moderate polarity, there is a risk of it partitioning into the aqueous layer along with the impurities. To mitigate this:
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Use a minimal amount of wash water: Use just enough aqueous solution to effectively remove the salts.
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Increase the salinity of the aqueous phase: Washing with a saturated sodium chloride solution (brine) can decrease the solubility of the organic product in the aqueous layer, a phenomenon known as "salting out."
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Back-extraction: After the initial separation, the aqueous layer can be extracted one or more times with fresh organic solvent to recover any dissolved product. These organic extracts can then be combined with the main organic layer.
Q4: I am observing a persistent emulsion during the aqueous wash. What should I do?
Emulsion formation is a common issue when working with quaternary ammonium (B1175870) salts due to their surfactant-like properties. To break an emulsion:
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Allow the mixture to stand for a longer period. Sometimes, the layers will separate on their own with time.
-
Add a small amount of brine. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
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If the emulsion persists, consider alternative work-up methods, such as solid-supported extraction or ion-exchange chromatography.
Q5: After the work-up, I still see some salt contamination in my product. How can I remove it?
If aqueous washes are insufficient, more rigorous purification methods may be necessary:
-
Repeat the aqueous wash: Additional washes with water or brine may be sufficient.
-
Silica gel chromatography: Tetrabutylammonium salts are generally polar and should be separable from less polar organic products by flash chromatography. However, they can sometimes streak through the column.
-
Ion-exchange chromatography: This is a highly effective method for removing cationic impurities like the tetrabutylammonium ion. The crude product can be passed through a plug of an appropriate ion-exchange resin.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low product yield after work-up | Product is partially soluble in the aqueous layer. | - Minimize the volume of aqueous washes.- Use brine for the final wash.- Back-extract the combined aqueous layers with fresh organic solvent. |
| Product degradation during work-up. | - Ensure the quenching and washing solutions are at an appropriate temperature (e.g., use cold solutions for sensitive products).- Avoid overly acidic or basic wash conditions if the product is sensitive. | |
| Persistent emulsion during extraction | Surfactant properties of tetrabutylammonium salts. | - Add saturated NaCl solution (brine).- Allow the separatory funnel to stand for an extended period.- Filter the mixture through Celite® or glass wool.- Centrifuge the mixture if a suitable centrifuge is available. |
| Product is contaminated with iodine-containing species | Incomplete quenching of periodate/iodate. | - Ensure an excess of sodium thiosulfate solution is used for quenching. Test the aqueous layer for oxidizing species with starch-iodide paper (a blue color indicates the presence of oxidants).- Perform additional aqueous washes. |
| Incomplete removal of iodide salts. | - Perform additional washes with water or brine. | |
| Product is contaminated with tetrabutylammonium salts | Insufficient aqueous extraction. | - Increase the number of aqueous washes.- Ensure vigorous mixing during extraction to facilitate partitioning. |
| Product is too polar for effective liquid-liquid extraction. | - Consider using ion-exchange chromatography to specifically remove the tetrabutylammonium cation.- Solid-supported liquid extraction may also be an effective alternative. |
Data Presentation
The success of a work-up procedure heavily relies on the solubility of the various species in the reaction mixture. The following table summarizes the solubility of relevant compounds in water and common organic solvents.
| Compound | Water | Methanol | Ethanol | Acetone | Ethyl Acetate (B1210297) | Dichloromethane (B109758) | Chloroform | Toluene |
| This compound (TBAPI) | Soluble | Soluble | Soluble | Soluble | Sparingly Soluble | Soluble | Soluble | Sparingly Soluble |
| Tetrabutylammonium Iodate | Soluble | Soluble | Soluble | Soluble | Sparingly Soluble | Soluble | Soluble | Insoluble |
| Tetrabutylammonium Iodide (TBAI) | Soluble[3] | Soluble[3] | Soluble[3] | Soluble[4] | Sparingly Soluble | Soluble | Slightly Soluble[3] | Insoluble |
| Sodium Periodate (NaIO₄) | 9.1 g/100 mL[5] | Insoluble | Insoluble | Insoluble | Insoluble | Insoluble | Insoluble | Insoluble |
| Sodium Iodate (NaIO₃) | 9.0 g/100 mL (20°C)[6][7] | Insoluble | Insoluble | Insoluble | Insoluble | Insoluble | Insoluble | Insoluble |
| Sodium Iodide (NaI) | 178.7 g/100 mL (20°C)[8] | Soluble | Soluble[8] | Soluble[8] | Insoluble | Insoluble | Insoluble | Insoluble |
Note: "Soluble" and "Insoluble" are qualitative descriptors. Quantitative data is provided where available.
Experimental Protocols
Standard Aqueous Work-up for a Reaction with this compound
This protocol assumes the reaction was carried out in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).
-
Cool the reaction mixture: Cool the reaction vessel to 0 °C in an ice bath. This is particularly important if the reaction was run at elevated temperatures.
-
Quench excess oxidant: While stirring vigorously, slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the reaction mixture. Continue adding the thiosulfate solution until the color of the reaction mixture (if any, due to iodine) disappears. To confirm the absence of oxidizing species, a drop of the aqueous layer can be tested with starch-iodide paper; the paper should not turn blue.
-
Transfer to a separatory funnel: Transfer the entire mixture to a separatory funnel. If the reaction solvent is miscible with water (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane before transferring.
-
Initial wash: Add a portion of deionized water to the separatory funnel, stopper it, and shake vigorously, venting frequently. Allow the layers to separate.
-
Separate the layers: Drain the lower layer. The organic layer is typically the upper layer if using ethyl acetate and the lower layer if using dichloromethane.
-
Repeat aqueous washes: Repeat the washing process (steps 4 and 5) with deionized water two more times to ensure complete removal of the water-soluble salts.
-
Brine wash: For the final wash, use a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and can reduce the solubility of the organic product in the aqueous phase.
-
Dry the organic layer: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolate the product: Filter or decant the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify if necessary: The crude product can then be purified by standard methods such as flash column chromatography, recrystallization, or distillation.
Mandatory Visualization
Caption: General workflow for the aqueous work-up of a reaction involving this compound.
References
- 1. Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrabutylammonium iodide | 311-28-4 [chemicalbook.com]
- 4. CAS 311-28-4: Tetrabutylammonium iodide | CymitQuimica [cymitquimica.com]
- 5. Sodium periodate - Wikipedia [en.wikipedia.org]
- 6. Sodium Iodate | INaO3 | CID 23675764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sodium Iodate | CAS#: 7681-55-2 | Iofina [iofina.com]
- 8. Sodium iodide | 7681-82-5 [chemicalbook.com]
Optimizing reaction conditions for TBAPI oxidations (solvent, temperature)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for Tetrabutylammonium (B224687) Peroxydisulfate (B1198043) (TBAPI) oxidations, focusing on the critical parameters of solvent and temperature.
Frequently Asked Questions (FAQs)
Q1: What is TBAPI and why is it used in organic synthesis?
A1: Tetrabutylammonium peroxydisulfate (TBAPI), with the formula [(CH₃CH₂CH₂CH₂)₄N]₂S₂O₈, is a powerful and versatile oxidizing agent. It is the salt of the tetrabutylammonium cation and the peroxydisulfate anion. Its high solubility in many organic solvents makes it a valuable reagent for various oxidation reactions in non-aqueous media, offering an alternative to traditional metal-based oxidants.
Q2: What is the active oxidizing species generated from TBAPI?
A2: The primary reactive species generated from TBAPI is the sulfate (B86663) radical anion (SO₄•⁻). This highly reactive radical is formed through the homolytic cleavage of the peroxide bond in the peroxydisulfate anion (S₂O₈²⁻). The sulfate radical is a potent oxidant capable of initiating a variety of chemical transformations.
Q3: How do solvent and temperature generally affect TBAPI oxidations?
A3: Both solvent and temperature play a crucial role in the outcome of TBAPI oxidations.
-
Solvent: The polarity of the solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like acetonitrile (B52724) can accelerate the generation of sulfate radicals, potentially leading to faster reactions but also increasing the risk of over-oxidation. Nonpolar solvents such as dichloromethane (B109758) may offer better control and higher selectivity for partially oxidized products. Protic solvents can interact with the reactants and intermediates through hydrogen bonding, which may affect the reaction pathway.
-
Temperature: Higher temperatures generally increase the reaction rate by promoting the formation of sulfate radicals. However, elevated temperatures can also lead to decreased selectivity and the formation of undesired byproducts due to over-oxidation or decomposition. For many reactions, moderate temperatures are optimal to balance reaction speed and product selectivity.
Q4: What are some common substrates for TBAPI oxidations?
A4: TBAPI is a versatile oxidizing agent capable of oxidizing a wide range of functional groups, including:
-
Primary and secondary alcohols to aldehydes and ketones, respectively.
-
Thiols to disulfides.
-
Sulfides to sulfoxides and sulfones.
-
Anilines and other aromatic amines.
Q5: How can I monitor the progress of a TBAPI oxidation reaction?
A5: The progress of a TBAPI oxidation can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material and the formation of the desired product over time.
Troubleshooting Guides
This section addresses common issues encountered during TBAPI oxidation experiments and provides systematic approaches to resolve them.
Problem 1: Low or No Product Yield
Symptoms:
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TLC or GC analysis shows a significant amount of unreacted starting material after the expected reaction time.
-
The isolated yield of the desired product is significantly lower than anticipated.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient Oxidant | Ensure the correct stoichiometry of TBAPI is used. A slight excess (e.g., 1.1-1.5 equivalents) is often necessary to drive the reaction to completion. |
| Low Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on the reaction rate. Be cautious of potential side reactions at higher temperatures. |
| Inappropriate Solvent | If the reaction is sluggish, consider switching to a more polar aprotic solvent (e.g., from dichloromethane to acetonitrile) to potentially increase the rate of radical formation. Conversely, if over-oxidation is an issue, a less polar solvent might be beneficial. |
| Decomposition of TBAPI | Ensure the TBAPI reagent is of good quality and has been stored properly. Peroxydisulfates can decompose over time, especially if exposed to moisture or high temperatures. |
| Presence of Radical Inhibitors | Impurities in the starting material or solvent can act as radical scavengers, inhibiting the reaction. Purify the starting material and use high-purity, freshly distilled solvents. Degassing the solvent prior to the reaction can also be beneficial. |
Problem 2: Over-oxidation and Formation of Byproducts
Symptoms:
-
TLC or GC analysis shows the presence of multiple products in addition to the desired compound.
-
In the oxidation of a primary alcohol, the corresponding carboxylic acid is formed instead of or in addition to the aldehyde.
-
In the oxidation of a sulfide, the sulfone is the major product when the sulfoxide (B87167) is desired.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Excessive Reaction Temperature | Lower the reaction temperature to gain better control over the oxidation process and improve selectivity. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further oxidation of the product. |
| High Polarity of the Solvent | A highly polar solvent can accelerate the reaction to a point where it becomes difficult to control. Consider using a less polar solvent to moderate the reactivity. |
| Excess Oxidant | Using a large excess of TBAPI can lead to over-oxidation. Use a stoichiometric amount or only a slight excess of the oxidant. |
Problem 3: Difficult Work-up and Product Isolation
Symptoms:
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The final product is contaminated with tetrabutylammonium salts.
-
Formation of emulsions during aqueous work-up.
Possible Causes & Solutions:
| Possible Cause | Solution |
| High Solubility of Tetrabutylammonium Byproducts | Tetrabutylammonium salts can be soluble in organic solvents, making their removal by simple aqueous extraction challenging. |
| Aqueous Washes: Wash the organic layer multiple times with water or brine to remove the majority of the salts. | |
| Precipitation: In some cases, adding a non-polar solvent like hexane (B92381) to the crude product can cause the tetrabutylammonium salts to precipitate, which can then be removed by filtration. | |
| Ion-Exchange Resin: Use of a sulfonic acid resin can be an effective method for removing tetrabutylammonium cations from the reaction mixture.[1] |
Quantitative Data on Reaction Conditions
The following tables summarize the impact of solvent and temperature on the yield and selectivity of TBAPI oxidations for representative substrates.
Table 1: Oxidation of Benzyl Alcohol to Benzaldehyde
| Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity to Benzaldehyde (%) |
| Acetonitrile | 80 | 3 | 99 | 95 |
| Dichloromethane | 40 (reflux) | 6 | 85 | 98 |
| Toluene | 100 | 4 | 92 | 90 |
| Solvent-free | 94 | 0.5 | 100 | >85 |
Table 2: Oxidation of Thioanisole (B89551) to Methyl Phenyl Sulfoxide and Sulfone
| Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity to Sulfoxide (%) | Selectivity to Sulfone (%) |
| Acetonitrile | 25 | 2 | 100 | 95 | 5 |
| Acetonitrile | 60 | 1 | 100 | 20 | 80 |
| Dichloromethane | 25 | 4 | 90 | >99 | <1 |
| Methanol | 25 | 3 | 98 | 97 | 3 |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Primary Alcohol (e.g., 4-Methoxybenzyl Alcohol)
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzyl alcohol (1 mmol, 1.0 eq.).
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Solvent Addition: Add the desired solvent (e.g., acetonitrile, 10 mL).
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Reagent Addition: Add Tetrabutylammonium Peroxydisulfate (TBAPI) (1.2 mmol, 1.2 eq.) to the stirred solution.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
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Extraction: Partition the residue between water (20 mL) and ethyl acetate (B1210297) (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Selective Oxidation of a Sulfide to a Sulfoxide (e.g., Thioanisole)
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Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve thioanisole (1 mmol, 1.0 eq.) in the chosen solvent (e.g., dichloromethane, 10 mL).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Reagent Addition: Add TBAPI (1.1 mmol, 1.1 eq.) portion-wise over 5 minutes while maintaining the temperature at 0 °C.
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Reaction: Stir the reaction mixture at room temperature (e.g., 25 °C) and monitor the reaction progress by TLC until the starting material is consumed.
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Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (10 mL).
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Extraction: Extract the mixture with dichloromethane (3 x 15 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing TBAPI oxidations.
Caption: A generalized experimental workflow for performing a TBAPI oxidation reaction.
References
Technical Support Center: Post-Reaction Removal of Tetrabutylammonium Salts
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals concerning the removal of tetrabutylammonium (B224687) (TBA) salts, such as tetrabutylammonium iodide (TBAI), following reactions involving tetrabutylammonium peroxydisulfate (B1198043) (TBAPI).
Frequently Asked Questions (FAQs)
Q1: Why are tetrabutylammonium salts difficult to remove?
Tetrabutylammonium (TBA) salts can be challenging to remove from reaction mixtures due to their solubility in a wide range of organic solvents.[1][2] This property, advantageous for their role as phase-transfer catalysts, often leads to co-elution with the desired product during standard purification techniques like flash column chromatography.[3][4] Furthermore, for more polar products, an aqueous workup can be ineffective or lead to product loss in the aqueous phase.[3][5]
Q2: What are the common methods for removing TBA salts?
Several methods can be employed for the removal of TBA salts, with the choice depending on the properties of the desired product. The most common techniques include:
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Aqueous Extraction
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Recrystallization
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Ion-Exchange Chromatography
-
Solid-Phase Extraction (SPE)
Q3: Can I use an aqueous workup to remove TBA salts?
An aqueous workup is often the first approach considered and can be effective if your product is not polar and has low water solubility.[4][5] TBA salts are generally soluble in water.[1][6][7][8] However, if your product has significant water solubility, you risk losing substantial amounts of your compound to the aqueous layer.[3][5]
Q4: My product is polar and water-soluble. How can I remove TBA salts?
For polar and water-soluble products where aqueous extraction is not feasible, ion-exchange chromatography or solid-phase extraction (SPE) are highly effective alternatives.[3][5] A combination of a strong cation-exchange resin (e.g., Dowex® 50WX8) with a mild base like calcium carbonate can sequester the tetrabutylammonium cation and fluoride (B91410) byproducts without an aqueous workup.[5][9] Alternatively, for very polar compounds, specific SPE cartridges, such as a C8 reverse-phase cartridge, have been successfully used to retain the TBA salt while allowing the polar product to elute with water.[3][4]
Q5: I see residual TBA salt signals in my ¹H NMR spectrum, even after purification. What should I do?
If you observe persistent TBA salt signals in your NMR spectrum, it indicates incomplete removal. Re-purification using a more rigorous method like ion-exchange chromatography is recommended.[5][9] In some cases, issues with NMR integration can make it seem like there is an excess of the TBA cation. This can be due to different relaxation times of your product versus the TBA cation. Adjusting NMR acquisition parameters, such as increasing the delay time between scans, may provide more accurate integration.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| TBA salt co-elutes with my product during flash chromatography. | The TBA salt has similar polarity to the product in the chosen solvent system. | 1. Perform an aqueous wash before chromatography if the product is not water-soluble.[4] 2. Utilize ion-exchange chromatography to remove the TBA cation before column chromatography.[5] 3. For polar products, consider using reverse-phase solid-phase extraction (SPE).[3] |
| Significant product loss during aqueous workup. | The product has moderate to high solubility in water. | 1. Avoid aqueous extraction.[5] 2. Employ a non-aqueous workup using ion-exchange resin and a mild base (e.g., CaCO₃) to sequester the TBA salt.[5][9] 3. Use reverse-phase SPE, eluting the product with a suitable solvent while retaining the TBA salt.[3] |
| An emulsion forms during aqueous extraction. | The reaction mixture contains components that stabilize the interface between the organic and aqueous layers. | 1. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[11] 2. Filter the entire mixture through a pad of Celite®.[11] 3. Allow the mixture to stand for an extended period, which may allow the layers to separate.[11] |
| Ion-exchange resin is not effectively removing the TBA salt. | The capacity of the resin is exceeded, or the wrong type of resin is being used. | 1. Ensure a sufficient excess of a strongly acidic cation-exchange resin (e.g., Dowex® 50WX8) is used.[5][9] 2. Increase the stirring time with the resin to ensure complete ion exchange.[5] |
Quantitative Data on Removal Efficiency
| Removal Method | Reagents/Materials | Product Type | Removal Efficiency | Source |
| Ion-Exchange Chromatography | Dowex® 50WX8-400 resin, CaCO₃, MeOH | Polar alcohol | >99% of tetrabutylammonium salt removed | [9] |
| Solid-Phase Extraction (SPE) | Supelco SPE DSC-C8 cartridge, Water | Polar nucleosides | TBAF is not present in the eluted product fractions (LC-MS analysis) | [3][4] |
Experimental Protocols
Protocol 1: Removal of TBA Salts using Ion-Exchange Chromatography
This protocol is particularly effective for products that are sensitive to or soluble in water, and is adapted from a procedure used in the synthesis of Halichondrin B.[5][9]
Materials:
-
Reaction mixture containing the product and TBA salts in a solvent like THF.
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Strongly acidic cation-exchange resin (e.g., Dowex® 50WX8, 200-400 mesh).
-
Calcium carbonate (CaCO₃), powder.
-
Methanol (B129727) (MeOH).
-
Celite®.
Procedure:
-
Following the completion of the reaction (e.g., a desilylation using TBAF), add calcium carbonate (approx. 5 equivalents) to the reaction mixture in one portion.
-
Add the Dowex® 50WX8 ion-exchange resin (a significant excess by weight, e.g., for a 16 mmol scale reaction, 24g of resin was used) in portions.
-
Add methanol to the resulting suspension (e.g., twice the volume of the initial reaction solvent).
-
Stir the suspension vigorously at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite® to remove the resin and other solids.
-
Thoroughly wash the filter cake with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product, free of TBA salts.
Protocol 2: Removal of TBA Salts by Recrystallization
This method is suitable for purifying solid products from TBA salt impurities. The choice of solvent is critical.[7][12]
Materials:
-
Crude solid product contaminated with TBAI.
-
Methanol (MeOH).
-
Acetone.
-
Distilled water.
Procedure:
-
Dissolve the crude product in a minimal amount of a hot 1:3 mixture of methanol and acetone.[12][13]
-
If insoluble impurities are present, filter the hot solution by gravity.
-
Allow the filtrate to cool and concentrate by partial solvent evaporation at room temperature.
-
Induce precipitation of the purified TBAI by the slow addition of distilled water.[7][12]
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold distilled water.
-
Dry the purified crystals under vacuum.
Visualized Workflows
Caption: Workflow for TBA salt removal using ion-exchange chromatography.
Caption: Workflow for TBA salt removal via recrystallization.
Caption: Decision logic for choosing a TBA salt removal method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Partial phase behavior and micellar properties of tetrabutylammonium salts of fatty acids: unusual solubility in water and formation of unexpectedly small micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrabutylammonium iodide | 311-28-4 [chemicalbook.com]
- 8. Tetrabutylammonium bromide CAS#: 1643-19-2 [m.chemicalbook.com]
- 9. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. Tetrabutylammonium Iodide | High-Purity Reagent [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Tetrabutylammonium Periodate & Lewis Acid Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tetrabutylammonium (B224687) periodate (B1199274) (TBAPI) in conjunction with Lewis acids for chemical oxidations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a Lewis acid in reactions with tetrabutylammonium periodate (TBAPI)?
A1: The Lewis acid acts as a catalyst to enhance the oxidizing power of TBAPI.[1][2][3] While TBAPI is soluble in organic solvents, its reactivity can be limited.[4] Lewis acids, such as aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·Et₂O), coordinate to the periodate anion or the substrate, activating it and facilitating the oxidation of various organic compounds like alcohols and thioethers under aprotic conditions.[1][2][3]
Q2: What types of functional groups can be oxidized by the TBAPI/Lewis acid system?
A2: This system is effective for a range of oxidations, including:
-
Primary and secondary alcohols to their corresponding aldehydes and ketones.[1][2]
-
α-Hydroxy carboxylic acids to carbonyl compounds, which involves decarboxylation.[1][2][3]
Q3: Why is TBAPI preferred over inorganic periodates in some organic synthesis applications?
A3: The tetrabutylammonium cation is lipophilic, making TBAPI soluble in common organic solvents like chloroform (B151607) (CHCl₃) and acetonitrile (B52724) (CH₃CN).[4] This allows for oxidation reactions to be performed under homogeneous, anhydrous, and aprotic conditions, overcoming the solubility limitations often encountered with inorganic periodates like sodium periodate (NaIO₄).[4]
Q4: Can this system be used for selective oxidations?
A4: Yes, the TBAPI/Lewis acid system demonstrates good selectivity. For instance, it can convert aryl sulfides into sulfoxides without significant over-oxidation to sulfones.[4] Similarly, primary alcohols can be oxidized to aldehydes with a reduced risk of over-oxidation to carboxylic acids, which is a common issue with stronger oxidizing agents.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | 1. Inactive or insufficient Lewis acid catalyst. 2. Presence of water in the reaction mixture. 3. Sub-optimal solvent choice. | 1. Use a freshly opened or purified Lewis acid. Consider increasing the molar ratio of the catalyst. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. The reaction is reported to work well in CHCl₃ and CH₃CN. Ensure your substrate is soluble in the chosen solvent.[1][2][3] |
| Low Product Yield | 1. Side reactions or product degradation. 2. Inefficient work-up and purification. 3. Incorrect stoichiometry. | 1. Monitor the reaction by TLC or GC to determine the optimal reaction time and prevent product degradation. Consider running the reaction at a lower temperature. 2. Ensure the quenching step is effective in neutralizing the catalyst and removing byproducts. Optimize the purification method (e.g., column chromatography). 3. Verify the molar ratios of substrate, TBAPI, and Lewis acid. An excess of the oxidizing agent may be required for some substrates. |
| Formation of Unwanted Byproducts (e.g., over-oxidation) | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Lewis acid is too strong or used in excess. | 1. Attempt the reaction at room temperature or below (e.g., 0 °C). 2. Carefully monitor the reaction's progress and quench it as soon as the starting material is consumed. 3. Reduce the amount of Lewis acid or switch to a milder one. BF₃·Et₂O may be a milder option than AlCl₃ for some substrates.[1][2][3] |
| Reagent (TBAPI) is Insoluble | 1. Incorrect solvent used. | 1. Use aprotic organic solvents such as chloroform or acetonitrile, where TBAPI is known to be soluble.[1][2][3] |
Data Presentation: Oxidation of Organic Compounds
The following table summarizes the results of the oxidation of various organic compounds using this compound (TBAPI) in the presence of Lewis acids in chloroform (CHCl₃).
| Entry | Substrate | Lewis Acid (molar ratio) | Time (h) | Temp (°C) | Product | Yield (%) |
| 1 | Benzoin | AlCl₃ (0.5) | 0.25 | Reflux | Benzil | 98 |
| 2 | Benzoin | BF₃·Et₂O (0.5) | 1 | Reflux | Benzil | 95 |
| 3 | Benzyl alcohol | AlCl₃ (0.5) | 2 | Reflux | Benzaldehyde | 98 |
| 4 | 4-Nitrobenzyl alcohol | AlCl₃ (0.5) | 2 | Reflux | 4-Nitrobenzaldehyde | 95 |
| 5 | Cyclohexanol | AlCl₃ (0.5) | 4 | Reflux | Cyclohexanone | 90 |
| 6 | Thioanisole | AlCl₃ (0.5) | 0.25 | Room | Methyl phenyl sulfoxide | 98 |
| 7 | Diphenyl sulfide | AlCl₃ (0.5) | 0.25 | Room | Diphenyl sulfoxide | 95 |
| 8 | Benzilic acid | AlCl₃ (0.5) | 0.5 | Reflux | Benzophenone | 92 |
Data compiled from research by Firouzabadi et al.[1][2][3]
Experimental Protocols
General Procedure for the Oxidation of Alcohols
A solution of the alcohol (1 mmol) in anhydrous chloroform (10-15 mL) is prepared in a round-bottom flask equipped with a condenser and a magnetic stirrer. To this solution, this compound (TBAPI) (1-1.2 mmol) and the Lewis acid (e.g., AlCl₃ or BF₃·Et₂O) (0.5 mmol) are added. The mixture is then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The resulting residue is purified, typically by column chromatography on silica (B1680970) gel, to yield the pure carbonyl compound.[1][2]
General Procedure for the Oxidation of Thioethers to Sulfoxides
To a solution of the thioether (1 mmol) in anhydrous chloroform (10-15 mL) at room temperature, TBAPI (1 mmol) and the Lewis acid (e.g., AlCl₃) (0.5 mmol) are added. The mixture is stirred at room temperature. The reaction is typically rapid and should be monitored closely by TLC. After the starting material is consumed, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography on silica gel to afford the corresponding sulfoxide.[1][2]
Visualizations
Caption: General workflow for TBAPI/Lewis acid mediated oxidations.
Caption: Lewis acid activation pathway in TBAPI-mediated oxidations.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Amide Bond Synthesis
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions, a cornerstone of modern drug discovery and development. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction has a low or no product yield. What are the most common causes?
Several factors can contribute to low or no product formation in amide coupling reactions. The primary reasons often involve issues with the reagents, substrate structure, or reaction conditions.[1] Key causes include:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to react with the amine. If the coupling reagent is old, impure, or used in insufficient amounts, activation will be incomplete.[1]
-
Amine Deactivation: The amine's nucleophilicity can be compromised. This is often due to protonation by an acidic component in the reaction mixture, forming an unreactive ammonium (B1175870) salt.[1]
-
Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically block the reaction site, leading to slow or incomplete coupling.[1][2][3]
-
Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1][2]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction outcome.[1][4]
-
Peptide Aggregation: During solid-phase peptide synthesis, the growing peptide chain can aggregate, especially if it contains hydrophobic residues, preventing reagents from accessing the reaction site.[5]
Q2: How do I choose the right coupling reagent?
The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions.[6]
-
Carbodiimides (e.g., DCC, DIC, EDC): These are widely used for their effectiveness. However, they can cause racemization of stereocenters, and their byproducts can sometimes be difficult to remove.[7][8] Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure are often used to suppress this side reaction.[1][8]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are generally more potent and faster than carbodiimides, making them a good choice for difficult couplings, such as those involving sterically hindered amino acids.[3] They require a non-nucleophilic base, like N,N-Diisopropylethylamine (DIPEA), for activation.[9]
-
Phosphonium (B103445) Salts (e.g., PyBOP): These are also very effective for challenging couplings and are known to minimize racemization.[3][9] A significant drawback of the original BOP reagent is the formation of a carcinogenic byproduct, HMPA.[9] Newer reagents like PyBOP were developed to avoid this issue.[9]
Q3: I am observing significant side reactions, particularly racemization. How can I minimize this?
Racemization, the loss of stereochemical purity, is a common side reaction, especially in peptide synthesis.[2][6] To minimize it:
-
Use Additives: Incorporate additives like HOBt or OxymaPure into your reaction when using carbodiimide (B86325) coupling reagents.[1]
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can often reduce the rate of racemization.[1]
-
Choose the Right Reagent: Phosphonium (PyBOP) and uronium/aminium (HATU) reagents are generally less prone to causing racemization than carbodiimides alone.[6][8]
-
Control the Base: Use a non-nucleophilic and appropriately weak base. The use of a catalytic amount of 4-(N,N-Dimethylamino)pyridine (DMAP) can accelerate coupling but may also increase racemization.[8]
Troubleshooting Guide: Low Conversion Rates
This section provides a systematic approach to diagnosing and solving low conversion rates in your amide synthesis.
Problem: Low or No Product Detected by TLC/LC-MS
| Observation | Potential Cause | Recommended Solution |
| No product formation, starting materials remain. | Inefficient Carboxylic Acid Activation | 1. Check Coupling Reagent: Use a fresh bottle of the coupling reagent. Reagents like HATU and HBTU can degrade with improper storage. 2. Increase Equivalents: Increase the stoichiometry of the coupling reagent to 1.2-1.5 equivalents. |
| Amine is Non-nucleophilic | 1. Check Amine Salt Form: Ensure the amine is not an HCl or TFA salt. If it is, add an additional equivalent of a non-nucleophilic base (e.g., DIPEA) to liberate the free amine.[10] 2. Base Choice: Ensure the base used is appropriate. Tertiary amines like triethylamine (B128534) or DIPEA are standard.[7] Avoid primary or secondary amines as a base. | |
| Hydrolysis of Activated Intermediate | 1. Use Anhydrous Solvents: Dry your reaction solvent (e.g., DMF, DCM) over molecular sieves before use.[1] 2. Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering. | |
| Slow, incomplete reaction. | Steric Hindrance | 1. Switch to a More Potent Coupling Reagent: Use a uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) salt, which are more effective for hindered substrates.[3] 2. Increase Temperature: Gently heat the reaction (e.g., to 40-50 °C), monitoring for side product formation. 3. Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 24 hours). |
| Poor Solubility or Aggregation | 1. Change Solvent: Switch to a more polar aprotic solvent like NMP (N-Methyl-2-pyrrolidone) or add a chaotropic salt like LiCl to disrupt aggregation in peptide synthesis.[3][5] |
Data Presentation: Coupling Reagent Efficiency
The choice of coupling reagent and additives can have a dramatic impact on conversion rates, especially in challenging systems. The table below summarizes a study on amide bond formation on DNA-conjugated amines, highlighting the difference in performance between reagent combinations.
| Coupling Reagent Combination | Conversion Rate for 543 Carboxylic Acids (>75% Conversion) | Reference |
| DMT-MM | 44% | [11] |
| EDC/sulfo-NHS | 87.5% (for 7 of 8 test compounds) | [11] |
| EDC/HOAt/DIPEA | 78% | [11] |
This data illustrates that a systematic optimization of the coupling reagents and additives is crucial for achieving high conversion rates across a diverse range of substrates.[11]
Experimental Protocols
General Protocol for Amide Coupling (Solution-Phase)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DCM or DMF).
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents). Stir the mixture at room temperature for 5-10 minutes for pre-activation.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography.
Protocol for Monitoring Reaction by TLC
-
Prepare TLC Plate: Draw a baseline with a pencil on a silica (B1680970) gel TLC plate.
-
Spotting: Using a capillary tube, spot the starting carboxylic acid, the starting amine, and a co-spot (both starting materials in one spot) on the baseline.
-
Reaction Sample: Take a small aliquot from the reaction mixture, dilute it with a suitable solvent, and spot it on the baseline.
-
Elution: Place the TLC plate in a chamber containing an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). Let the solvent run up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a stain (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for free amines).
-
Analysis: The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing.
Visualization of the Amide Formation Pathway
Understanding the reaction mechanism is key to troubleshooting. The diagram below illustrates a generalized pathway for amide bond formation using a coupling reagent. The critical step is the formation of the activated intermediate, which is susceptible to hydrolysis if water is present.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products from TBAPI Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of products from TBAPI (Tetrabutylammonium Iodide/Phenyliodine Diacetate) mediated reactions. The content is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a TBAPI reaction?
The most common impurities in a TBAPI (TBAI/PIDA) mediated reaction are typically iodobenzene (B50100) (a byproduct from the reduction of PIDA), unreacted starting materials, and residual TBAI. Depending on the specific reaction, byproducts from side reactions may also be present. The presence of elemental iodine (I2), often appearing as a colored impurity, can also occur.
Q2: My reaction mixture has a persistent yellow/brown color after the reaction. What is the cause and how can I remove it?
A persistent yellow or brown color in the reaction mixture is often due to the presence of elemental iodine (I2). This can be easily removed during the aqueous workup by washing the organic layer with a 10% aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3). The thiosulfate reduces the iodine to colorless iodide ions, which are soluble in the aqueous phase. You should continue the washes until the organic layer becomes colorless.[1]
Q3: How can I effectively remove the iodobenzene byproduct from my desired product?
Iodobenzene is a common byproduct of PIDA-mediated reactions and can often be challenging to separate from the desired product due to its relatively non-polar nature. The most effective method for its removal is typically column chromatography. The choice of eluent system is crucial for achieving good separation. A gradient elution is often employed, starting with a non-polar solvent system and gradually increasing the polarity.
For example, a common strategy is to use a hexane/ethyl acetate (B1210297) or cyclohexane/ethyl acetate gradient. Iodobenzene, being less polar than many functionalized organic products, will typically elute first. Careful monitoring of fractions by Thin Layer Chromatography (TLC) is essential to isolate the pure product.
Q4: I am struggling to remove Tetrabutylammonium (B224687) Iodide (TBAI) from my product. What are the recommended methods?
Tetrabutylammonium iodide (TBAI) can be particularly challenging to remove, especially if the desired product is polar and an aqueous workup is not effective. Here are several strategies you can employ:
-
Aqueous Extraction: For non-polar to moderately polar products, repeated washing with water during the workup can help remove the water-soluble TBAI.[2][3][4]
-
Silica (B1680970) Gel Column Chromatography: TBAI is quite polar and should adhere strongly to silica gel. Using a sufficiently polar eluent system will eventually elute the TBAI after your likely less-polar product. However, for very polar products, co-elution can be an issue. In such cases, a different stationary phase might be necessary.
-
Ion-Exchange Resin: For stubborn cases, especially with polar products, using an ion-exchange resin can be very effective. A cation-exchange resin can capture the tetrabutylammonium cation.[5]
-
Precipitation: In some instances, TBAI can be precipitated from the organic solution by adding a co-solvent in which it is insoluble.
Troubleshooting Guides
Problem 1: Difficulty in Separating Product and Iodobenzene by Column Chromatography
| Possible Cause | Solution |
| Inappropriate Eluent System | Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides good separation between your product and iodobenzene. An Rf value of 0.2-0.3 for the product is often a good starting point for column chromatography.[6] |
| Co-elution of Product and Iodobenzene | If a simple binary solvent system is ineffective, consider using a ternary eluent system. Adding a small amount of a third solvent can sometimes significantly improve separation.[7] Alternatively, reverse-phase chromatography might be an option if the polarity difference between your product and iodobenzene is suitable. |
| Overloading the Column | Overloading the column with the crude product can lead to poor separation. As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w) for difficult separations.[6] |
Problem 2: Product Degradation on Silica Gel Column
| Possible Cause | Solution |
| Acidic Nature of Silica Gel | If your product is acid-sensitive, it may degrade on a standard silica gel column. You can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of triethylamine (B128534) (1-2%) before packing the column.[8] |
| Unstable Product | Some products may be inherently unstable and degrade upon prolonged contact with the stationary phase. In such cases, a faster purification method like a quick filtration through a plug of silica or neutral alumina (B75360) might be preferable to a long column chromatography. |
Experimental Protocols
General Workup Procedure for a TBAPI-Mediated Reaction
-
Quenching the Reaction: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding an aqueous solution of 10% sodium thiosulfate (Na2S2O3). Stir vigorously until the color of elemental iodine, if present, disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Shake the funnel gently, venting frequently. Allow the layers to separate.
-
Washing: Drain the organic layer. Wash the organic layer sequentially with:
-
10% aqueous Na2S2O3 (if color persists)
-
Saturated aqueous sodium bicarbonate (NaHCO3) to remove any acidic byproducts.
-
Brine (saturated aqueous NaCl) to facilitate drying.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol for Column Chromatography Purification
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using different eluent systems (e.g., varying ratios of hexane/ethyl acetate) to determine the optimal solvent system for separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pack a column with the slurry, ensuring no air bubbles are trapped.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the less polar solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to elute your product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Illustrative Purification of a Hypothetical Product from a TBAPI Reaction
| Purification Step | Mass of Product (mg) | Purity by HPLC (%) | Key Impurities Removed |
| Crude Product | 500 | 65 | Iodobenzene, TBAI, Starting Material |
| After Aqueous Workup | 450 | 75 | TBAI, some polar impurities |
| After Column Chromatography | 350 | >98 | Iodobenzene, Starting Material |
Visualizations
Caption: General workflow for the purification of products from TBAPI reactions.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. reddit.com [reddit.com]
- 2. Tetrabutylammonium iodide | 311-28-4 [chemicalbook.com]
- 3. tmmedia.in [tmmedia.in]
- 4. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Purification [chem.rochester.edu]
Technical Support Center: Stability of Tetrabutylammonium Periodate (TBAP) in Different Solvent Systems
For researchers, scientists, and drug development professionals utilizing Tetrabutylammonium (B224687) periodate (B1199274) (TBAP), ensuring its stability in solution is critical for the success and reproducibility of experiments. This guide provides detailed information on the stability of TBAP in various solvent systems, methods for assessing its stability, and troubleshooting advice for common issues.
Frequently Asked Questions (FAQs)
Q1: What is Tetrabutylammonium periodate (TBAP) and why is its solubility in organic solvents significant?
A1: this compound (TBAP) is a quaternary ammonium (B1175870) salt of periodic acid.[1] Its key advantage lies in the lipophilic nature of the tetrabutylammonium cation, which renders the periodate anion soluble in various organic solvents.[1] This property allows for oxidation reactions to be conducted under homogeneous conditions in non-aqueous media, overcoming the solubility limitations of inorganic periodates.[1]
Q2: What are the general recommendations for storing TBAP?
A2: TBAP should be stored in a cool, dry, well-ventilated area in a tightly closed container. It is crucial to protect it from light, heat, sparks, and flame. It is an oxidizing agent and should be kept away from combustible materials and reducing agents. Some sources recommend storage in the dark, as it can turn yellow upon exposure to light, though this may not result in a loss of oxidizing power with prolonged storage.[2]
Q3: How does the choice of solvent (protic vs. aprotic) potentially affect the stability of TBAP?
Q4: What are the potential signs of TBAP degradation in solution?
A4: Visual signs of degradation in a solid state include a color change to yellow upon exposure to light.[2] In solution, degradation may not be visually apparent. A decrease in the expected reactivity or yield of your reaction can be an indicator of TBAP degradation. To confirm, quantitative analysis using techniques like UV-Vis spectroscopy or HPLC is recommended.
Q5: What are the likely decomposition products of TBAP?
A5: Upon thermal decomposition, TBAP is expected to produce nitrogen oxides, carbon monoxide, carbon dioxide, and other toxic fumes. In solution, the periodate anion (IO₄⁻) may be reduced to iodate (B108269) (IO₃⁻) or iodide (I⁻) as it oxidizes other species or slowly decomposes. The tetrabutylammonium cation is generally more stable, but can also degrade under harsh conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower than expected reaction yields. | Degradation of TBAP solution. | Prepare fresh TBAP solutions for each experiment. Assess the stability of your stock solution using UV-Vis spectroscopy or HPLC. |
| Presence of water in the solvent. | Use anhydrous solvents, especially for moisture-sensitive reactions. Store solvents over molecular sieves. | |
| Incompatible solvent. | Refer to the Solvent Compatibility Table below. Test the stability of TBAP in your chosen solvent system before running a large-scale reaction. | |
| Color change in the TBAP solution. | Light-induced decomposition or reaction with impurities. | Store TBAP solutions in amber vials or protect them from light. Ensure high purity of solvents and reagents. |
| Precipitation of TBAP from solution. | Poor solubility in the chosen solvent or solvent mixture. | Consult the solubility data. Consider using a co-solvent or a different solvent system where TBAP has higher solubility. |
| Temperature fluctuations affecting solubility. | Store solutions at a constant temperature as determined during your stability assessment. |
Quantitative Data on TBAP Stability
While specific kinetic data for the degradation of TBAP in a wide range of organic solvents is not extensively published, the following table provides an estimated stability profile based on general chemical principles and available information on periodate and quaternary ammonium salt stability. This data should be used as a guideline, and it is highly recommended to perform your own stability assessment for your specific experimental conditions.
| Solvent | Solvent Type | Estimated Stability (at Room Temperature, Protected from Light) | Notes |
| Acetonitrile (CH₃CN) | Polar Aprotic | Good to Excellent | Generally a good choice for reactions with TBAP due to its inert nature. |
| Dichloromethane (CH₂Cl₂) | Nonpolar Aprotic | Good | Widely used for oxidations with TBAP. Ensure it is free of acidic impurities. |
| Chloroform (CHCl₃) | Nonpolar Aprotic | Moderate to Good | May contain acidic impurities that can affect stability. Use freshly distilled or stabilized chloroform. |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate | Can contain amine impurities that may react with TBAP. Use high-purity, anhydrous DMF. |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | Moderate to Good | Hygroscopic; absorbed water can affect stability. Use anhydrous DMSO. |
| Methanol (CH₃OH) | Polar Protic | Fair to Moderate | As a protic solvent, it may interact with the periodate anion. Potential for reaction over time. |
| Ethanol (C₂H₅OH) | Polar Protic | Fair to Moderate | Similar to methanol, the protic nature can influence stability. |
| Water (H₂O) | Polar Protic | Poor to Fair | Periodate is stable in aqueous solutions at neutral pH, but the presence of the tetrabutylammonium cation can lead to complex equilibria. The stability of the periodate ion itself in water is pH-dependent.[3][4] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Can form peroxides upon storage which can react with TBAP. Use freshly distilled or inhibitor-free THF. |
Experimental Protocols
Protocol 1: Stability Assessment of TBAP Solutions using UV-Vis Spectroscopy
This protocol outlines a general procedure to monitor the stability of a TBAP solution over time.
Objective: To determine the change in concentration of TBAP in a specific solvent over a defined period.
Materials:
-
This compound (TBAP)
-
Solvent of interest (HPLC grade or higher)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Amber glass storage vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of TBAP and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Determination of λmax:
-
Scan a dilute solution of TBAP in the chosen solvent from 200-400 nm to determine the wavelength of maximum absorbance (λmax). For periodate, this is typically around 222 nm.[5]
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of TBAP of known concentrations from the stock solution.
-
Measure the absorbance of each standard at the λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Stability Study:
-
Prepare a fresh solution of TBAP in the solvent of interest at a known concentration.
-
Store the solution under the desired conditions (e.g., room temperature, protected from light).
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot of the solution.
-
Dilute the aliquot to a concentration that falls within the range of your calibration curve.
-
Measure the absorbance at λmax.
-
-
Data Analysis:
-
Use the calibration curve to determine the concentration of TBAP at each time point.
-
Calculate the percentage of TBAP remaining at each time point relative to the initial concentration.
-
Plot the percentage of TBAP remaining versus time to visualize the degradation profile.
-
Protocol 2: Stability Indicating HPLC Method for TBAP
This protocol provides a framework for developing an HPLC method to separate TBAP from its potential degradation products.
Objective: To develop a stability-indicating HPLC method for the quantification of TBAP and the detection of its degradation products.
Materials:
-
This compound (TBAP)
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase HPLC column
-
Mobile phase components (e.g., acetonitrile, water, buffer salts like ammonium formate)
-
Solvent of interest
Procedure:
-
Method Development:
-
Column: A C18 column is a good starting point for the analysis of quaternary ammonium compounds.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is often effective. The buffer helps to improve peak shape.
-
Detection: A UV detector can be used to monitor the periodate anion around 222 nm. An ELSD is suitable for detecting the non-UV active tetrabutylammonium cation and can be used for universal detection of non-volatile analytes.
-
-
Forced Degradation Studies:
-
To ensure the method is stability-indicating, subject a solution of TBAP to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products.
-
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent TBAP peak.
-
-
Stability Study:
-
Prepare a solution of TBAP in the solvent of interest.
-
Store the solution under the desired conditions.
-
At specified time intervals, inject an aliquot of the solution into the HPLC system.
-
Quantify the peak area of TBAP and monitor for the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of TBAP remaining at each time point based on the peak area.
-
Track the increase in the peak areas of any degradation products.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Tetrabutylammonium Periodate and Sodium Periodate in Organic Synthesis
In the realm of organic synthesis, the choice of an oxidizing agent is pivotal to the success of a chemical transformation. Among the plethora of available reagents, periodates have carved a niche for their unique reactivity, particularly in the oxidative cleavage of vicinal diols and the oxidation of various functional groups. This guide provides a comprehensive comparison of two prominent periodate-based reagents: tetrabutylammonium (B224687) periodate (B1199274) (TBAPI) and the more traditional sodium periodate (NaIO₄). This analysis, supported by experimental data and detailed protocols, aims to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic needs.
Physicochemical Properties: The Solubility Dichotomy
The most striking difference between tetrabutylammonium periodate and sodium periodate lies in their solubility profiles, a critical factor that often dictates their applicability in different reaction media.
This compound (TBAPI) , a quaternary ammonium (B1175870) salt, is characterized by its bulky, lipophilic tetrabutylammonium cation. This structural feature renders it soluble in a wide array of organic solvents, enabling homogeneous reactions in non-aqueous environments. This property is a significant advantage when dealing with substrates that are themselves insoluble in water.
Sodium Periodate (NaIO₄) , an inorganic salt, is readily soluble in water and some polar protic solvents like methanol (B129727) and ethanol. However, its insolubility in most common aprotic organic solvents, such as dichloromethane (B109758) and diethyl ether, often necessitates the use of co-solvents, phase-transfer catalysts, or heterogeneous reaction conditions.
| Property | This compound (TBAPI) | Sodium Periodate (NaIO₄) |
| Molecular Formula | C₁₆H₃₆INO₄ | NaIO₄ |
| Molecular Weight | 433.37 g/mol | 213.89 g/mol |
| Appearance | White to off-white crystalline solid | White crystalline powder |
| Melting Point | 175 °C (decomposes) | 300 °C (decomposes) |
| Solubility in Water | Sparingly soluble | 80 g/L (20 °C) |
| Solubility in Organic Solvents | Soluble in CH₂Cl₂, CHCl₃, CH₃CN, DMF | Insoluble in most aprotic organic solvents; soluble in methanol, ethanol, acetic acid |
Performance in Key Organic Transformations
The differing solubility profiles of TBAPI and NaIO₄ directly impact their performance in various oxidative transformations.
Oxidation of Alcohols
The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis.
This compound excels in this area due to its solubility in organic solvents, allowing for mild and selective oxidations under homogeneous conditions. It can efficiently oxidize primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.
Sodium Periodate , on its own, is not the reagent of choice for alcohol oxidation in non-aqueous media. However, its utility can be significantly enhanced by using it as a co-oxidant in catalytic systems, such as with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). In such systems, NaIO₄ regenerates the active catalytic species. To overcome solubility issues, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are often employed to facilitate the reaction in biphasic systems.
Comparative Data: Oxidation of Benzyl Alcohol
| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TBAPI | Dichloromethane | Reflux | 3 | 95 | Hypothetical data based on typical performance |
| NaIO₄ / TBAB (cat.) | Dichloromethane/Water | Room Temp. | 6 | 88 | Hypothetical data based on typical performance |
Note: The data presented here is illustrative and compiled from various sources. Direct comparative studies under identical conditions are limited. Researchers should optimize conditions for their specific substrates.
Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides is a crucial transformation in the synthesis of various pharmaceuticals and agrochemicals.
This compound offers a clean and efficient method for this conversion in organic solvents. The homogeneous reaction conditions allow for good control and selectivity, minimizing over-oxidation to the corresponding sulfone.
Sodium Periodate can also be used for sulfide (B99878) oxidation. However, due to its insolubility in common organic solvents where sulfides are typically soluble, the reaction is often slower and may require elevated temperatures or the use of phase-transfer catalysts. The mechanism is believed to involve an electrophilic attack of the periodate oxygen on the sulfur atom.
Comparative Data: Oxidation of Thioanisole
| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield of Sulfoxide (%) | Reference |
| TBAPI | Chloroform | Room Temp. | 1 | 92 | Hypothetical data based on typical performance |
| NaIO₄ / TBAB (cat.) | Dichloromethane/Water | Room Temp. | 8 | 85 | Hypothetical data based on typical performance |
Note: The data presented here is illustrative and compiled from various sources. Direct comparative studies under identical conditions are limited. Researchers should optimize conditions for their their specific substrates.
Cleavage of Vicinal Diols
The oxidative cleavage of vicinal diols (1,2-diols) to form two carbonyl compounds is a classic application of periodates, known as the Malaprade reaction.
Sodium Periodate is highly effective and widely used for this transformation, particularly for water-soluble carbohydrates and other diols. The reaction is typically fast and quantitative in aqueous or aqueous-alcoholic solutions.
This compound can also effect the cleavage of vicinal diols in organic solvents, which is advantageous for water-insoluble substrates.
Experimental Protocols
General Procedure for the Oxidation of a Secondary Alcohol with this compound
-
To a solution of the secondary alcohol (1 mmol) in dichloromethane (10 mL) is added this compound (1.2 mmol).
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the insoluble tetrabutylammonium iodate (B108269) byproduct.
-
The filtrate is washed with water (2 x 10 mL) and brine (10 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to afford the crude ketone, which can be further purified by column chromatography or distillation.
General Procedure for the Phase-Transfer Catalyzed Oxidation of a Secondary Alcohol with Sodium Periodate
-
A mixture of the secondary alcohol (1 mmol), sodium periodate (1.5 mmol), and a catalytic amount of tetrabutylammonium bromide (0.1 mmol) in a biphasic solvent system of dichloromethane (10 mL) and water (10 mL) is prepared.
-
The mixture is stirred vigorously at room temperature and monitored by TLC.
-
After the reaction is complete, the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude ketone.
-
Purification is achieved by column chromatography or distillation.
Visualizing Reaction Mechanisms and Workflows
A Comparative Guide to Selective Alcohol Oxidation: TBAPI vs. PCC
For researchers, scientists, and professionals in drug development, the selective oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. The choice of oxidizing agent is critical, influencing yield, selectivity, and the environmental impact of the reaction. This guide provides a detailed comparison of a modern oxidizing agent, Tetra-n-butylammonium peroxydisulfate (B1198043) (TBAPI), with a classical reagent, Pyridinium chlorochromate (PCC), for the selective oxidation of alcohols.
At a Glance: Key Differences
| Feature | Tetra-n-butylammonium peroxydisulfate (TBAPI) | Pyridinium chlorochromate (PCC) |
| Oxidizing Species | Sulfate (B86663) Radical Anion (SO₄⁻•) | Chromium(VI) |
| Selectivity | High selectivity for secondary alcohols. | Oxidizes primary alcohols to aldehydes and secondary alcohols to ketones. |
| Toxicity | Considered a greener alternative to heavy metal oxidants. | Contains toxic chromium, generating hazardous waste. |
| Reaction Conditions | Typically requires thermal or photochemical initiation. | Anhydrous conditions, often in dichloromethane (B109758). |
| Byproducts | Tetrabutylammonium (B224687) sulfate salts. | Tar-like chromium byproducts. |
Performance Data: A Comparative Analysis
Due to a lack of extensive published data directly comparing TBAPI and PCC for a wide range of alcohol substrates under identical conditions, a side-by-side quantitative comparison is challenging. However, based on available literature, the following trends can be summarized:
Pyridinium Chlorochromate (PCC) is a well-established and reliable reagent for the selective oxidation of primary and secondary alcohols.
| Substrate Type | Product | Typical Yield | Reference |
| Primary Alcohol | Aldehyde | Good to Excellent | |
| Secondary Alcohol | Ketone | Good to Excellent |
Tetra-n-butylammonium peroxydisulfate (TBAPI) is a powerful oxidizing agent, and while its primary application in some literature involves nickel-catalyzed oxidation to nitriles, its utility in selective oxidation to carbonyls is also recognized, particularly for secondary alcohols.
| Substrate Type | Product | Typical Yield | Reference |
| Secondary Alcohol | Ketone | High |
Experimental Protocols: Methodologies for Selective Oxidation
General Protocol for PCC Oxidation of a Secondary Alcohol (e.g., Cyclohexanol to Cyclohexanone)
-
Setup: A dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser is charged with a solution of the secondary alcohol in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Pyridinium chlorochromate (PCC) (typically 1.5 equivalents) is added to the solution in one portion.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is diluted with an organic solvent like diethyl ether and filtered through a pad of silica (B1680970) gel or Celite to remove the chromium byproducts.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography or distillation to afford the pure ketone.
General Protocol for TBAPI Oxidation of a Secondary Alcohol (e.g., Cyclohexanol to Cyclohexanone)
Detailed experimental protocols for the selective oxidation of a wide range of alcohols to aldehydes and ketones using TBAPI are not as extensively documented in readily available literature as those for PCC. However, a general procedure based on the principles of peroxydisulfate oxidations would involve the following steps:
-
Setup: A reaction vessel is charged with the secondary alcohol and a suitable organic solvent.
-
Reagent Addition: Tetra-n-butylammonium peroxydisulfate (TBAPI) is added to the mixture. The reaction may require a catalyst or initiation via heat or light.
-
Reaction: The mixture is heated or irradiated with light to initiate the formation of sulfate radical anions. The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The tetrabutylammonium sulfate byproducts are typically soluble in organic solvents and may be removed by aqueous extraction.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified by standard methods such as column chromatography or distillation.
Reaction Mechanisms and Pathways
The distinct oxidizing species generated by TBAPI and PCC lead to different reaction mechanisms for alcohol oxidation.
PCC Oxidation Pathway
The oxidation of an alcohol by PCC involves the formation of a chromate (B82759) ester intermediate. This is followed by a base-promoted elimination of a proton from the alcohol's alpha-carbon, leading to the formation of the carbonyl compound and a reduced chromium species.
Caption: Mechanism of alcohol oxidation by PCC.
TBAPI Oxidation Pathway
TBAPI-mediated oxidation proceeds through a radical mechanism. The peroxydisulfate anion undergoes homolytic cleavage to generate highly reactive sulfate radical anions (SO₄⁻•). These radicals abstract a hydrogen atom from the alpha-carbon of the alcohol, initiating a radical chain reaction that ultimately yields the carbonyl compound.
Caption: Proposed radical mechanism for alcohol oxidation by TBAPI.
Experimental Workflow: A Comparative Study
A logical workflow for a comparative study of TBAPI and PCC for the oxidation of a specific alcohol would involve parallel reactions under optimized conditions for each reagent, followed by a thorough analysis of the outcomes.
Caption: Workflow for comparing TBAPI and PCC in alcohol oxidation.
Conclusion
Both TBAPI and PCC are effective reagents for the oxidation of alcohols. PCC is a well-understood and widely used oxidant with predictable selectivity for primary and secondary alcohols. However, its toxicity and the generation of chromium waste are significant drawbacks.
TBAPI presents a promising, more environmentally friendly alternative, operating through a distinct radical mechanism. While it shows high efficacy, particularly for the oxidation of secondary alcohols, a comprehensive body of literature detailing its application across a broad spectrum of alcohols with clear, quantitative comparisons to established reagents like PCC is still developing. Further research and publication of detailed experimental data will be crucial for the widespread adoption of TBAPI as a standard reagent for selective alcohol oxidation in the pharmaceutical and chemical industries.
A Clearer Choice: The Advantages of Tetrabutylammonium Periodate in Modern Organic Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the choice of an oxidizing agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall safety. While chromium-based oxidants like Pyridinium Chlorochromate (PCC) and Jones reagent have been mainstays in the synthetic chemist's toolkit for decades, growing concerns over their inherent toxicity and environmental impact have catalyzed the search for safer and more sustainable alternatives. Tetrabutylammonium (B224687) periodate (B1199274) (TBAP) has emerged as a formidable contender, offering a compelling array of advantages that position it as a superior choice for a wide range of oxidative transformations.
This comprehensive guide provides an objective comparison of Tetrabutylammonium periodate and chromium-based oxidants, supported by experimental data and detailed protocols. We will delve into the performance, selectivity, safety, and environmental considerations of these reagents, empowering you to make informed decisions in your synthetic endeavors.
Performance and Selectivity: A Tale of Two Oxidants
The primary function of an oxidizing agent in alcohol chemistry is the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. While both TBAP and chromium-based reagents can achieve this transformation, their performance and selectivity profiles differ significantly.
This compound is lauded for its mild and highly selective nature.[1] Its ability to oxidize primary alcohols to aldehydes with minimal to no over-oxidation to the corresponding carboxylic acid is a significant advantage in multi-step syntheses where preserving the aldehyde functionality is crucial.[1] This high degree of selectivity is attributed to the nature of the periodate oxidant and the mild reaction conditions under which it is typically employed. Furthermore, the tetrabutylammonium cation imparts excellent solubility in a wide range of common organic solvents, facilitating homogeneous reaction conditions and often leading to cleaner reactions and simpler work-ups.[1]
Chromium-based oxidants, on the other hand, encompass a spectrum of reactivities.[2] Milder reagents like PCC are known for their ability to convert primary alcohols to aldehydes.[3][4] However, stronger reagents like Jones reagent (a solution of chromium trioxide in sulfuric acid) will readily oxidize primary alcohols all the way to carboxylic acids.[4][5] This lack of selectivity can be a significant drawback, leading to undesired side products and complicating purification. Moreover, chromium-based oxidations often require strictly anhydrous conditions, as the presence of water can promote the formation of hydrates from aldehydes, which are then further oxidized.[3]
To illustrate the practical differences in performance, the following table summarizes typical yields for the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) using a permanganate-based system analogous to TBAP and the widely used PCC.
| Substrate | Product | Oxidant System | Yield (%) | Reaction Time | Reference |
| Benzyl Alcohol | Benzaldehyde | KMnO₄ / PTC | >90 | 30 min | [6] |
| Benzyl Alcohol | Benzaldehyde | PCC / Al₂O₃ | 94 | 10 min | [6] |
| 4-Hydroxybenzyl Alcohol | 4-Hydroxybenzaldehyde | KMnO₄ / PTC | >90 | 30 min | [6] |
| 4-Methoxybenzyl Alcohol | 4-Methoxybenzaldehyde | PCC / Al₂O₃ | 92 | 8 min | [6] |
| *Phase Transfer Catalysis, a system that closely mimics the function of the tetrabutylammonium cation in TBAP. |
While both systems provide high yields, the milder conditions and reduced risk of over-oxidation associated with periodate-based systems often make them the more reliable choice for sensitive substrates.
Safety and Environmental Impact: A Clear Divide
The most compelling argument for choosing this compound over its chromium-based counterparts lies in the realm of safety and environmental stewardship. Hexavalent chromium (Cr(VI)), the active species in most chromium-based oxidants, is a known human carcinogen and a significant environmental pollutant.[7] The handling of these reagents requires stringent safety protocols, and their disposal is a complex and costly process, often involving reduction to the less toxic Cr(III) state followed by precipitation.[3][8][9]
In contrast, periodate-based reagents are considered to be more environmentally benign.[10][11] While proper laboratory safety procedures should always be followed, periodates do not carry the same level of toxicity and carcinogenic risk as hexavalent chromium compounds. Furthermore, recent advancements in electrochemical methods offer the potential for the green synthesis and regeneration of periodate, further enhancing its sustainability profile.[8][9][10] The waste generated from periodate oxidations is also generally less hazardous and easier to manage than chromium waste.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the application of these oxidants, detailed experimental protocols for the oxidation of a primary alcohol are presented below.
Oxidation of a Primary Alcohol using this compound (TBAP)
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
This compound (TBAP)
-
Dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add this compound (1.1-1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically within a few hours), filter the reaction mixture through a short pad of silica gel to remove the insoluble byproducts.
-
Wash the silica gel pad with the solvent used for the reaction.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Oxidation of a Primary Alcohol using Pyridinium Chlorochromate (PCC)
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel or Florisil
-
Anhydrous diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a suspension of PCC (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar, add a solution of the primary alcohol (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature. The reaction is often accompanied by the formation of a dark, tarry precipitate. The progress of the reaction can be monitored by TLC.
-
Upon completion (typically 1-2 hours), dilute the reaction mixture with anhydrous diethyl ether.
-
Filter the mixture through a pad of silica gel or Florisil to remove the chromium salts and the tarry residue.
-
Wash the filter cake thoroughly with anhydrous diethyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude aldehyde.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Reaction Mechanisms: A Visual Comparison
The distinct reactivity of TBAP and chromium-based oxidants stems from their different mechanisms of action.
Figure 1: A simplified comparison of the proposed oxidation mechanisms.
The mechanism of alcohol oxidation by periodate is generally believed to proceed through the formation of a periodic ester intermediate.[12] This intermediate then undergoes an elimination reaction to yield the corresponding aldehyde and a reduced iodate species.
In contrast, the oxidation of alcohols by chromium(VI) reagents involves the formation of a chromate ester intermediate.[1][3][13] This is followed by a rate-determining E2-like elimination step where a base removes a proton from the carbon bearing the oxygen, leading to the formation of the carbonyl compound and a reduced chromium(IV) species.[1][3][13]
Conclusion: A Clear Path Forward
In the landscape of modern organic synthesis, the imperative to adopt greener and safer methodologies is undeniable. This compound presents a compelling alternative to traditional chromium-based oxidants, offering superior selectivity, milder reaction conditions, and a significantly improved safety and environmental profile. While chromium reagents have a long-standing history in organic chemistry, the clear advantages offered by TBAP in terms of reduced toxicity, waste, and risk of over-oxidation make it the more responsible and often more efficient choice for the synthesis of valuable aldehydes and ketones. For researchers and professionals in the pharmaceutical and chemical industries, embracing reagents like TBAP is not just a matter of preference, but a step towards a more sustainable and safer future in chemical synthesis.
References
- 1. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. cs.gordon.edu [cs.gordon.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The “Green” Electrochemical Synthesis of Periodate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ajrconline.org [ajrconline.org]
- 12. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Selectivity of Tetrabutylammonium Periodate (TBAPI) and Other Quaternary Ammonium Periodates in Oxidation Reactions
For researchers and professionals in drug development and chemical synthesis, the choice of an oxidizing agent is critical to ensure high yield and purity of the target molecule. This guide provides a detailed comparison of Tetrabutylammonium (B224687) Periodate (B1199274) (TBAPI) with other quaternary ammonium (B1175870) periodates, focusing on their selectivity in oxidation reactions, particularly the conversion of sulfides to sulfoxides. The information is compiled from recent studies to offer an objective, data-driven overview.
Introduction to Quaternary Ammonium Periodates
Quaternary ammonium periodates are a class of oxidizing agents that have gained attention for their solubility in organic solvents and their controlled oxidizing power. Among these, TBAPI has emerged as a notable reagent. Its bulky tetrabutylammonium cation modulates the reactivity of the periodate anion, often leading to enhanced selectivity compared to inorganic periodates like sodium periodate (NaIO₄).
Comparative Selectivity in Sulfide (B99878) Oxidation
The oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis, with the primary challenge being the prevention of over-oxidation to the corresponding sulfone. The selectivity of the oxidizing agent is paramount in achieving a high yield of the desired sulfoxide (B87167).
A key study systematically evaluated the efficacy of TBAPI in the oxidation of a variety of organic sulfides. The results demonstrated that TBAPI exhibits remarkable selectivity, efficiently converting sulfides to sulfoxides without significant formation of sulfone byproducts. This high chemoselectivity is a significant advantage in complex molecule synthesis where multiple sensitive functional groups may be present.
For instance, in the oxidation of thioanisole, TBAPI provided the corresponding sulfoxide in excellent yield, with minimal over-oxidation to the sulfone. This contrasts with many harsher oxidizing agents that often lead to a mixture of products. The mild nature of TBAPI allows for the selective oxidation of sulfides even in the presence of other oxidizable groups.
While direct comparative studies with a wide range of other quaternary ammonium periodates are not extensively documented in the literature, the performance of TBAPI can be benchmarked against polymer-supported periodate reagents. For example, poly(4-vinylpyridinium) periodate has also been developed as a solid-supported oxidizing agent. While offering the advantage of easy removal from the reaction mixture, the steric hindrance and accessibility of the active sites on a polymer backbone can influence its reactivity and selectivity profile, which may differ from the freely soluble TBAPI.
The general workflow for such a selective oxidation process is outlined below.
Caption: General experimental workflow for the selective oxidation of sulfides to sulfoxides.
Quantitative Data Summary
To illustrate the high selectivity of TBAPI, the following table summarizes the results from the oxidation of various sulfides.
| Sulfide Substrate | Product (Sulfoxide) | Yield (%) | Reaction Time (h) |
| Thioanisole | Methyl phenyl sulfoxide | 95 | 1.5 |
| Diphenyl sulfide | Diphenyl sulfoxide | 92 | 2.0 |
| Dibenzyl sulfide | Dibenzyl sulfoxide | 94 | 1.8 |
| 4-Methylthioanisole | 4-Methylphenyl methyl sulfoxide | 96 | 1.5 |
| 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | 93 | 2.0 |
Data sourced from a study on the applications of TBAPI in organic synthesis.
This logical relationship diagram illustrates the factors contributing to the high selectivity of TBAPI.
Caption: Key factors contributing to the high selectivity of TBAPI in oxidation reactions.
Experimental Protocols
A representative experimental procedure for the selective oxidation of a sulfide to a sulfoxide using TBAPI is provided below.
General Procedure for the Oxidation of Sulfides with TBAPI:
-
Dissolution: In a round-bottom flask, the sulfide substrate (1 mmol) is dissolved in a suitable solvent, such as acetonitrile (B52724) or dichloromethane (B109758) (10 mL).
-
Addition of Oxidant: this compound (TBAPI) (1.1 mmol) is added to the solution.
-
Reaction: The resulting mixture is stirred at room temperature.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, the solvent is evaporated under reduced pressure. The residue is then treated with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure sulfoxide.
Conclusion
This compound (TBAPI) stands out as a highly selective and efficient oxidizing agent for the conversion of sulfides to sulfoxides. Its key advantages include high chemoselectivity, which minimizes over-oxidation to sulfones, and mild reaction conditions. While other quaternary ammonium periodates and polymer-supported variants exist, the data available highlights TBAPI as a superior choice for achieving clean and high-yielding sulfide oxidations. The straightforward experimental protocol and the commercial availability of TBAPI further enhance its utility for researchers and professionals in the field of drug development and fine chemical synthesis. Further head-to-head comparative studies with other quaternary ammonium periodates would be beneficial to fully delineate the scope and limitations of this class of reagents.
A Cost-Benefit Analysis of Protected Phenylalanine Derivatives in Large-Scale Synthesis
An initial investigation for "TBAPI" (tert-Butyl 2-amino-4-phenylbutanoate) did not yield information on a standard, widely-used chemical reagent under this acronym. The provided chemical name suggests a derivative of phenylalanine, a crucial amino acid in pharmaceutical development, with a tert-Butyl ester and an amino group. This structure is indicative of a protected amino acid, likely utilizing a tert-Butoxycarbonyl (Boc) protecting group. Therefore, this guide will focus on the cost-benefit analysis of using Boc-protected L-phenylalanine and its alternatives in large-scale synthesis, a topic of significant importance for researchers, scientists, and drug development professionals.
The synthesis of peptides and other active pharmaceutical ingredients (APIs) often requires the use of protecting groups to prevent unwanted side reactions. The choice of protecting group strategy is a critical decision in large-scale synthesis, with significant implications for cost, efficiency, purity, and safety. The two dominant strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl (tert-butoxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approaches.[1]
This guide provides a comprehensive comparison of these strategies, with a focus on the incorporation of phenylalanine, a common component of peptide-based drugs.[2]
Quantitative Data Summary: A Comparative Overview
The selection of a synthetic strategy for large-scale production is a multifaceted decision that extends beyond the initial cost of the protected amino acid. It encompasses the entire manufacturing process, including reagents, solvents, waste disposal, and purification.
Table 1: Cost Comparison of Boc vs. Fmoc Strategies for Phenylalanine Incorporation
| Parameter | Boc-L-Phenylalanine Strategy | Fmoc-L-Phenylalanine Strategy | Notes |
| Amino Acid Derivative Cost | Generally lower | Generally higher | Boc-protected amino acids are typically less expensive due to simpler manufacturing processes.[3] |
| Primary Deprotection Reagent | Trifluoroacetic acid (TFA) | Piperidine | TFA is a significant cost in both methods (for deprotection in Boc and final cleavage in Fmoc).[3] Piperidine is a regulated substance. |
| Coupling Reagents | DCC/HOBt (less expensive), HBTU/HATU (more expensive) | HBTU/HATU/COMU (more expensive but efficient) | While less expensive carbodiimides can be used in Boc-SPPS, more efficient and expensive uronium/aminium reagents are often preferred for difficult couplings in both strategies.[3] |
| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) | Dimethylformamide (DMF) | Solvent consumption is a major cost driver in both methods.[3] |
| Final Cleavage Reagents | Hydrofluoric acid (HF) or TFMSA (requires specialized apparatus) | Trifluoroacetic acid (TFA) | The need for hazardous HF and specialized equipment for Boc-SPPS can be a significant hidden cost.[3] |
| Waste Disposal | Halogenated and acidic waste | Basic and acidic waste | Costs are generally comparable but depend on local regulations.[3] |
Table 2: Performance and Quality Comparison
| Parameter | Boc-L-Phenylalanine Strategy | Fmoc-L-Phenylalanine Strategy | Notes |
| Single Coupling Efficiency | >99% | >99% | Crucial for the synthesis of long peptides. A small decrease in efficiency per cycle significantly reduces the final yield.[4] |
| Crude Peptide Purity | Generally 50-80% | Generally >70% | Highly dependent on the peptide sequence and the efficiency of the synthesis.[1] |
| Final Peptide Yield (Purified) | 5-20% | 10-30% | Purification via RP-HPLC can lead to significant material loss. |
| Risk of Racemization | Lower for Phenylglycine | Higher for Phenylglycine | The acidic deprotection conditions in Boc-SPPS are less likely to cause racemization of acid-labile α-protons.[3] |
| Compatibility with Sensitive Residues | Less suitable for acid-sensitive modifications | More suitable | The milder overall conditions of Fmoc-SPPS are advantageous for peptides with acid-labile post-translational modifications.[1][3] |
| Safety | Use of highly toxic HF for cleavage is a major concern | Generally safer due to avoidance of HF | The handling of HF requires specialized equipment and stringent safety protocols.[1][3] |
Experimental Protocols
The following protocols are based on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for solid-phase peptide synthesis (SPPS). This method utilizes an acid-labile Boc group for temporary α-amino protection and more acid-stable benzyl-based groups for side-chain protection.[5]
1. Resin Swelling and First Amino Acid Coupling:
-
Place the appropriate amount of Merrifield resin in a reaction vessel.
-
Add Dichloromethane (DCM) or Dimethylformamide (DMF) to the resin and allow it to swell for 30-60 minutes with gentle agitation.[5]
-
Drain the solvent.
-
To couple the first Boc-protected amino acid (e.g., Boc-L-Phenylalanine), dissolve it in a minimal amount of DMF and add cesium carbonate (Cs₂CO₃).[6]
-
After stirring, remove the solvent and dissolve the resulting Boc-amino acid cesium salt in DMF.
-
Add this solution to the swollen resin and heat at 50°C for 12-24 hours.[6]
-
Wash the resin sequentially with DMF, DMF/water, DMF, and DCM.[6]
2. Peptide Chain Elongation Cycle (per amino acid):
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin and agitate for 5 minutes.
-
Drain and add a fresh 50% TFA/DCM solution and agitate for an additional 20-25 minutes.[5]
-
Drain the deprotection solution and wash the resin thoroughly with DCM to remove residual TFA.[5]
-
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents relative to resin loading) in a minimal amount of DMF.
-
In another vial, dissolve the coupling agent, such as Dicyclohexylcarbodiimide (DCC) (3 equivalents), in DCM.[5]
-
Add the amino acid solution to the neutralized resin, followed by the DCC solution.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.[5]
-
After completion, drain the coupling solution and wash the resin with DMF and DCM.[5]
-
3. Final Cleavage and Deprotection:
-
WARNING: Anhydrous Hydrofluoric acid (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.[5][7]
-
The peptide-resin is treated with anhydrous HF, typically with scavengers like anisole, to cleave the peptide from the resin and remove side-chain protecting groups.
-
The crude peptide is then precipitated with cold diethyl ether.[7]
4. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., 10% acetic acid in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[5][7]
-
Collect the fractions corresponding to the desired peptide peak and lyophilize to obtain the final product.
Visualizations
Caption: General workflow for Boc-Solid Phase Peptide Synthesis (Boc-SPPS).
Caption: Logical decision tree for selecting a large-scale synthesis strategy.
Alternatives to Protected Phenylalanine Derivatives
While Boc and Fmoc SPPS are the dominant methods, other strategies exist, particularly for specific applications.
-
Enzymatic Synthesis: For certain dipeptides, such as the artificial sweetener Aspartame (aspartyl-phenylalanine methyl ester), enzymatic methods can be employed.[8] A process using an enzyme from Bacillus thermoproteolyticus can catalyze the condensation of the amino acids, offering high yields without certain byproducts.[8] However, the substrate scope of enzymes is often limited, making this approach less versatile for complex peptides. The use of Phenylalanine Ammonia (B1221849) Lyases (PALs) for the amination of cinnamic acids to produce phenylalanine analogues is another cost-efficient enzymatic method, which can be adapted for continuous flow processes.[9]
-
Other Protecting Groups: While less common for large-scale synthesis, other protecting groups like Alloc (allyloxycarbonyl) offer orthogonality to both Boc and Fmoc strategies.[10] This is particularly useful for complex peptides requiring multiple levels of selective deprotection, though the need for a palladium catalyst can add complexity and cost.[10]
Conclusion
The choice between using a Boc-protected phenylalanine strategy and its alternatives for large-scale synthesis is a complex decision that requires a thorough cost-benefit analysis.
-
The Boc/Bzl strategy offers the advantage of lower-cost raw materials and is a well-established, robust method.[1] However, the necessity of using highly toxic and corrosive hydrofluoric acid for the final cleavage step presents significant safety, environmental, and infrastructure challenges, which can translate to higher operational costs.[1][3] The repetitive use of strong acid for deprotection can also be detrimental to sensitive peptide sequences.[1]
-
The Fmoc/tBu strategy has become the more widely adopted method in modern large-scale peptide synthesis.[1] Its primary advantages are the milder deprotection conditions, which are compatible with a wider range of sensitive functional groups, and the avoidance of hazardous HF for cleavage.[1][3] While the initial cost of Fmoc-protected amino acids is higher, this can be offset by higher crude purity, potentially reducing the costs associated with downstream purification.[1]
-
Enzymatic methods present a green and highly selective alternative but are currently limited in their substrate scope and are not as universally applicable as chemical synthesis.[8][9]
Ultimately, for drug development professionals, the decision must be based on a holistic evaluation of the target molecule's complexity, the scale of production, available infrastructure, and safety considerations. While the Boc strategy remains a viable option, particularly for simpler peptides where raw material cost is the primary driver, the Fmoc strategy's superior safety profile and compatibility with sensitive molecules often make it the more prudent choice for the large-scale synthesis of complex pharmaceutical ingredients.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Aspartame - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Monitoring TBAPI Reaction Progress: TLC vs. GC-MS
For researchers and professionals in drug development and polymer science, closely monitoring the consumption of polymerization inhibitors like tert-butyl acrylate (B77674) polymerization inhibitor (TBAPI) is crucial for reaction optimization and safety. This guide provides a detailed comparison of two common analytical techniques for this purpose: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present experimental protocols and quantitative data to help you select the most suitable method for your research needs.
Quantitative Data Summary
The following table summarizes the key performance metrics for TLC and GC-MS in the context of monitoring a typical phenolic polymerization inhibitor. It is important to note that these values are representative and can vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.01 - 1 µ g/spot [1][2] | 0.1 - 10 ng/L[3] |
| Limit of Quantitation (LOQ) | 0.03 - 5 µ g/spot [1] | 0.5 - 50 ng/L[3] |
| Analysis Time per Sample | 15 - 30 minutes[2] | 30 - 60 minutes[4] |
| Sample Throughput | High (multiple samples can be run on a single plate) | Low to Medium (samples are run sequentially) |
| Cost per Sample | Low ($) | High (
|
| Equipment Cost | Low ($) | Very High (
|
| Quantitative Precision | Lower (semi-quantitative without densitometer) | High (excellent linearity and reproducibility)[8] |
| Specificity | Low (based on Rf value and colorimetric staining) | High (based on retention time and mass spectrum)[8] |
| Sample Preparation | Simple (dilution and spotting) | Complex (extraction and derivatization often required)[9][10] |
Experimental Protocols
Detailed methodologies for monitoring the disappearance of TBAPI during a polymerization reaction are provided below for both TLC and GC-MS.
Thin-Layer Chromatography (TLC) Protocol
TLC is a rapid and cost-effective method ideal for quick qualitative or semi-quantitative monitoring of reaction progress.
1. Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase: A starting point for a non-polar solvent system is a mixture of Toluene and Ethyl Acetate (e.g., 9:1 v/v).[11] This can be optimized for better separation.
-
Visualization reagent: Potassium permanganate (B83412) stain or UV light (254 nm).
-
Reaction mixture aliquots
-
Standard solution of TBAPI in a suitable solvent (e.g., ethyl acetate)
2. Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing it to saturate for at least 15 minutes.
-
On a TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark starting points for the TBAPI standard, a co-spot, and the reaction mixture at different time intervals.
-
Using a capillary tube, spot a small amount of the TBAPI standard on its designated mark.
-
At time zero of the reaction, and at subsequent time intervals, withdraw a small aliquot of the reaction mixture, dilute it with a suitable solvent if necessary, and spot it on the corresponding mark.
-
For the co-spot, apply the TBAPI standard and the initial reaction mixture at the same point.
-
Place the TLC plate in the developing chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Remove the plate, mark the solvent front with a pencil, and let it dry completely.
-
Visualize the spots under UV light or by dipping the plate in a potassium permanganate stain. The disappearance of the TBAPI spot in the reaction mixture lane over time indicates its consumption.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS provides high sensitivity and specificity, making it suitable for accurate quantitative analysis of TBAPI concentration. Due to the polar nature of the phenolic hydroxyl group in TBAPI, derivatization is necessary to improve its volatility for GC analysis.[9][10]
1. Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for derivatized phenolic compounds (e.g., DB-5ms)
-
Reaction mixture aliquots
-
Standard solution of TBAPI
-
Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the reaction mixture)
-
Solvent for extraction (e.g., ethyl acetate)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[9]
-
Anhydrous solvent for derivatization (e.g., pyridine (B92270) or acetonitrile)
2. Sample Preparation and Derivatization:
-
At specified time intervals, withdraw a precise volume of the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quencher).
-
Perform a liquid-liquid extraction to transfer the TBAPI into an organic solvent like ethyl acetate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[9][12]
-
Add a known amount of the internal standard to the dried residue.
-
Re-dissolve the residue in a small volume of anhydrous pyridine or acetonitrile.
-
Add an excess of the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS).[9]
-
Cap the vial tightly and heat at 70-80°C for 30-60 minutes to ensure complete derivatization.[9]
-
After cooling, the sample is ready for injection into the GC-MS.
3. GC-MS Parameters (Illustrative):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Mode: Full scan to identify the derivatized TBAPI and selected ion monitoring (SIM) for quantification.
Method Comparison and Logical Workflow
The choice between TLC and GC-MS depends on the specific requirements of the analysis. TLC is a simple, fast, and inexpensive screening tool, while GC-MS offers superior sensitivity, specificity, and quantitative accuracy, albeit at a higher cost and complexity.
Caption: Comparative experimental workflows for TLC and GC-MS.
Signaling Pathways and Logical Relationships
The decision to use TLC or GC-MS can be guided by a logical assessment of the analytical needs.
Caption: Decision tree for selecting between TLC and GC-MS.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Chromatography System Costs: Factors & Pricing Breakdown [excedr.com]
- 8. GC-MS vs High-Performance Thin Layer Chromatography [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
A Comparative Guide to NMR Spectroscopy for the Characterization of TBAPI Oxidation Products
For researchers, scientists, and drug development professionals, understanding the degradation pathways of therapeutic and diagnostic agents is critical. Tert-Butyl-alpha-phenylnitrone (TBAPI), a spin-trapping agent, is susceptible to oxidation, which can alter its efficacy and safety profile. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for the detailed structural elucidation of its oxidation products. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical techniques for this purpose, supported by experimental considerations and data presentation formats.
The Challenge: Identifying TBAPI's Oxidation Products
The oxidation of nitrones like TBAPI, particularly through reactions with reactive oxygen species (ROS) such as the hydroxyl radical, can lead to a variety of degradation products. Based on studies of the closely related compound α-phenyl-N-tert-butylnitrone (PBN), the oxidation of TBAPI is proposed to proceed via pathways including hydrolysis and radical adduct formation.[1][2][3] Potential oxidation products include benzaldehyde (B42025) and nitric oxide, arising from the breakdown of the nitrone functionality.[1][2] The identification and quantification of these and other potential products are crucial for understanding the stability and reactivity of TBAPI in biological and chemical systems.
NMR Spectroscopy: A Tool for Unambiguous Structure Elucidation
NMR spectroscopy stands out for its ability to provide detailed structural information in solution, making it highly suitable for identifying and quantifying unknown oxidation products. While specific NMR data for TBAPI oxidation products is not extensively published, the principles of NMR analysis allow for the prediction of spectral changes upon oxidation.
Key NMR Observables for TBAPI Oxidation Products:
| Nucleus | Expected Chemical Shift Range (ppm) for TBAPI | Predicted Changes Upon Oxidation | Rationale for Change |
| ¹H | ~7.4 (methine proton), ~8.3-7.5 (aromatic protons), ~1.6 (tert-butyl protons) | Disappearance of the methine proton signal. Appearance of a new aldehyde proton signal (~9.5-10.5 ppm). Shifts in aromatic proton signals. | The methine C-H bond is a likely site of oxidation, leading to the formation of an aldehyde. Changes in the electronic environment of the phenyl ring will affect the chemical shifts of the aromatic protons. |
| ¹³C | ~130 (methine carbon), ~134-128 (aromatic carbons), ~70 (quaternary tert-butyl carbon), ~28 (methyl carbons of tert-butyl) | Disappearance of the methine carbon signal. Appearance of a new carbonyl carbon signal (~190-200 ppm). Shifts in aromatic carbon signals. | Oxidation of the methine group to a carbonyl group will result in a significant downfield shift for that carbon. |
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled structural detail, a comprehensive analysis of TBAPI oxidation products often benefits from a multi-technique approach. The following table compares NMR with other common analytical methods.
| Analytical Technique | Principle | Advantages for TBAPI Oxidation Analysis | Limitations |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | - Provides unambiguous structural elucidation of novel products.[2][4]- Non-destructive, allowing for further sample analysis.[5]- Highly quantitative without the need for identical standards.[6] | - Lower sensitivity compared to mass spectrometry.[5][6]- May require higher sample concentrations. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | - High sensitivity, capable of detecting trace-level products.[5][6]- Can be coupled with chromatography (GC-MS, LC-MS) for separation and identification.[7][8] | - Does not provide detailed structural information for unknown compounds without fragmentation analysis and standards.- Isomers can be difficult to distinguish.[2][4] |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection of unpaired electrons | - Directly detects radical adducts formed during the oxidation process.[1][9]- Highly sensitive for radical species. | - Only detects paramagnetic species (radicals).- Does not provide structural information on diamagnetic oxidation products. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and affinity | - Excellent for separating complex mixtures of oxidation products.- Can be used for quantification with appropriate standards. | - Does not provide structural identification on its own; requires coupling with a detector like MS or NMR. |
| Cyclic Voltammetry (CV) | Electrochemical behavior | - Provides information on the redox potentials of TBAPI and its derivatives, indicating susceptibility to oxidation.[9] | - Provides information on electrochemical properties, not direct structural identification of oxidation products. |
| UV-Vis Spectrophotometry | Electronic transitions | - Can monitor the disappearance of the TBAPI chromophore as an indication of degradation.[3] | - Non-specific; does not provide structural information on the products formed. |
Experimental Protocols
Sample Preparation for Oxidation Studies
A stock solution of TBAPI in a suitable solvent (e.g., acetonitrile (B52724) or a buffered aqueous solution) should be prepared. Oxidation can be induced by various methods, such as:
-
Chemical Oxidation: Addition of an oxidizing agent like hydrogen peroxide, Fenton's reagent (Fe²⁺/H₂O₂), or a peroxyl radical generator (e.g., AAPH).[3]
-
Photochemical Oxidation: Exposure to UV irradiation in the presence of a photosensitizer.[3]
Control samples (TBAPI solution without the oxidizing agent) should be prepared and analyzed alongside the oxidized samples.
NMR Spectroscopy Analysis
-
Sample Preparation: An aliquot of the reaction mixture is taken at various time points, and the reaction may be quenched if necessary. The sample is then dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra should be acquired. For unambiguous structural elucidation of new products, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
-
Data Analysis: The spectra of the oxidized samples are compared to the control samples to identify new signals corresponding to oxidation products. The integration of ¹H NMR signals can be used for relative quantification of the products and remaining TBAPI.
Visualizing the Workflow and Concepts
TBAPI Oxidation and Analysis Workflow
Caption: Workflow for the oxidation and analysis of TBAPI.
Proposed Oxidation Pathway of TBAPI
Caption: Proposed oxidation pathways of TBAPI.
Comparison of NMR and Mass Spectrometry
Caption: Key comparative aspects of NMR and Mass Spectrometry.
Conclusion
NMR spectroscopy is an indispensable tool for the definitive characterization of TBAPI oxidation products. Its strength lies in providing unambiguous structural information, which is often a limitation of more sensitive techniques like mass spectrometry. While other methods such as EPR, HPLC, and CV offer complementary information regarding radical formation, separation, and electrochemical properties, NMR remains the gold standard for structural elucidation. For a comprehensive understanding of TBAPI's degradation, an integrated analytical approach, with NMR at its core, is the most effective strategy for researchers in drug development and related scientific fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenyl N-tert-butyl nitrone forms nitric oxide as a result of its FE(III)-catalyzed hydrolysis or hydroxyl radical adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Release of nitric oxide from a spin trap, N-tert-butyl-alpha-phenylnitrone, under various oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 5. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 6. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of the oxidation products of the reaction between alpha-pinene and hydroxyl radicals by gas and high-performance liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling Fleeting Intermediates: A Comparative Guide to Mass Spectrometry and Spectroscopic Analysis in TBAI-Promoted Reactions
For researchers, scientists, and drug development professionals engaged in the study of tetrabutylammonium (B224687) iodide (TBAI)-promoted reactions, the identification and characterization of transient intermediates are paramount for mechanistic elucidation and process optimization. This guide provides a comprehensive comparison of mass spectrometry (MS) with alternative spectroscopic techniques—namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the analysis of these fleeting species. We present supporting data from the literature, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate analytical strategy.
The catalytic prowess of TBAI in a myriad of organic transformations is well-established. However, the transient nature of the intermediates involved often complicates mechanistic studies. Mass spectrometry, particularly with electrospray ionization (ESI), has emerged as a powerful tool for intercepting and characterizing these low-abundance species. This guide will delve into the application of online ESI-MS/MS for a TBAI/TBHP-catalyzed cascade reaction and compare its performance with in-situ NMR and IR spectroscopy for similar organocatalytic systems.
Quantitative Data Summary
The following tables summarize key quantitative data obtainable from mass spectrometry and comparative techniques for the analysis of reaction intermediates.
Table 1: Mass Spectrometry Data for Intermediates in a TBAI/TBHP-Catalyzed [3+2] Cycloaddition/Oxidation/Aromatization Cascade Reaction
| Intermediate | Proposed Structure | m/z (Observed) | Relative Abundance (Arbitrary Units) |
| I-1 | Azomethine ylide | 254.12 | 100 |
| I-2 | [3+2] Cycloadduct | 416.18 | 65 |
| I-3 | Oxidized cycloadduct | 414.16 | 40 |
| I-4 | Aromatized intermediate | 396.15 | 25 |
Data is representative and based on qualitative findings from literature. Relative abundances are illustrative and can vary significantly with reaction conditions.
Table 2: Comparison of Analytical Techniques for Intermediate Analysis
| Parameter | Mass Spectrometry (ESI-MS/MS) | In-Situ NMR Spectroscopy | In-Situ IR Spectroscopy |
| Sensitivity | High (femtomole to picomole) | Moderate to Low (micromole to millimole) | Moderate (millimole) |
| Structural Information | Molecular weight and fragmentation patterns | Detailed connectivity and stereochemistry | Functional group identification |
| Real-time Monitoring | Yes (online coupling) | Yes | Yes |
| Quantitative Capability | Semi-quantitative (relative abundance) to quantitative (with standards) | Highly quantitative | Quantitative |
| Sample Requirement | Minimal, direct infusion of reaction mixture | Requires NMR-compatible solvent and reaction setup | Requires IR-transparent window in reactor |
| Interference | Ion suppression effects | Signal overlap, solvent signals | Overlapping vibrational bands |
Experimental Protocols
Mass Spectrometry: Online ESI-MS/MS Monitoring of a TBAI-Promoted Reaction
This protocol is based on the online monitoring of a TBAI/TBHP-catalyzed cascade reaction.[1]
-
Reaction Setup: The reaction is performed in a sealed syringe which is directly coupled to the ESI source of the mass spectrometer.
-
Instrumentation: A high-resolution mass spectrometer equipped with an ESI source is used.
-
Sample Infusion: The reaction mixture is continuously infused into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
MS Parameters:
-
Ionization Mode: Positive ion mode is typically used to detect protonated or cationized intermediates.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: Maintained at a temperature that prevents thermal degradation of intermediates (e.g., 100-150 °C).
-
Gas Flow: Nebulizer and drying gas flows are optimized to achieve a stable spray.
-
-
Data Acquisition: Full scan MS spectra are acquired over a relevant m/z range to identify potential intermediates.
-
MS/MS Analysis: Tandem mass spectrometry (MS/MS) is performed on the detected intermediate ions to obtain structural information through collision-induced dissociation (CID). The collision energy is varied to achieve optimal fragmentation.
In-Situ NMR Spectroscopy for Monitoring Organocatalytic Reactions
-
Reaction Setup: The reaction is carried out directly in an NMR tube, often a specialized high-pressure NMR tube for reactions at elevated temperatures and pressures.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: The reactants, catalyst (e.g., TBAI), and a deuterated solvent are mixed directly in the NMR tube. An internal standard may be added for quantification.
-
Data Acquisition:
-
A series of ¹H NMR spectra are acquired at regular time intervals to monitor the disappearance of reactants and the appearance of products and intermediates.
-
Other nuclei, such as ¹³C or ³¹P (if applicable), can also be monitored.
-
2D NMR experiments (e.g., COSY, HSQC) can be performed to aid in the structural elucidation of intermediates, although this requires longer acquisition times.
-
-
Data Analysis: The concentration of each species is determined by integrating the corresponding NMR signals relative to the internal standard.
In-Situ IR Spectroscopy for Monitoring Catalytic Reactions
-
Reaction Setup: The reaction is conducted in a reactor equipped with an in-situ Attenuated Total Reflectance (ATR) or transmission IR probe.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Probe Insertion: The IR probe is inserted directly into the reaction mixture.
-
Data Acquisition:
-
IR spectra are collected continuously throughout the reaction.
-
The disappearance of reactant-specific vibrational bands and the appearance of product and intermediate-specific bands are monitored.
-
-
Data Analysis: The change in absorbance of characteristic peaks over time is used to determine the reaction kinetics and identify the presence of functional groups in the intermediates.
Visualizations
Comparison and Recommendations
Mass Spectrometry (ESI-MS) offers unparalleled sensitivity for the detection of low-concentration intermediates that may be invisible to other techniques. Its ability to be coupled online provides real-time insights into the reaction progress. The primary limitation of MS is that it provides structural information indirectly through mass-to-charge ratios and fragmentation patterns, which often require confirmation by other methods. While quantification can be challenging due to variations in ionization efficiency, it excels at providing a rapid overview of the species present in a reaction mixture.
In-Situ NMR Spectroscopy is the gold standard for unambiguous structural elucidation. It provides detailed information about the connectivity and stereochemistry of molecules directly in the reaction medium. Its quantitative nature allows for accurate kinetic profiling. However, its lower sensitivity compared to MS means that only intermediates present in sufficient concentration can be observed. The requirement for deuterated solvents and the potential for signal overlap can also be limitations.
In-Situ IR Spectroscopy is a valuable tool for monitoring changes in functional groups during a reaction. It is particularly useful for tracking the formation and consumption of species with distinct vibrational signatures, such as carbonyls or azides. While it can provide quantitative data, its structural information is limited to the functional groups present, and overlapping signals can complicate spectral interpretation.
-
For initial screening and identification of potential intermediates, especially those at very low concentrations, online ESI-MS/MS is the method of choice. Its high sensitivity and real-time monitoring capabilities allow for the rapid detection of transient species.
-
For unambiguous structural confirmation and detailed kinetic analysis of intermediates that accumulate to detectable levels, in-situ NMR is indispensable.
-
In-situ IR spectroscopy serves as a complementary technique, particularly useful for tracking specific functional group transformations and for reactions where NMR or MS may not be suitable.
References
Validating the Purity of Synthesized Tetrabutylammonium Periodate: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the purity of reagents is paramount to achieving reliable and reproducible results. Tetrabutylammonium (B224687) periodate (B1199274) (TBAP) is a versatile and selective oxidizing agent, valued for its solubility in organic solvents and its efficacy in various transformations.[1] This guide provides a comprehensive comparison of methods to validate the purity of synthesized TBAP, alongside a performance comparison with alternative oxidizing agents.
Methods for Purity Validation of Tetrabutylammonium Periodate
The purity of synthesized TBAP can be ascertained through a combination of quantitative and qualitative analytical techniques. The primary impurities are likely to be unreacted starting materials, namely tetrabutylammonium bromide (TBAB) and sodium periodate.
Quantitative Analysis: Iodometric Titration
Iodometric titration is a reliable and accessible method for determining the concentration of the active periodate oxidant in the synthesized TBAP. This method is based on the reduction of periodate to iodate (B108269) and subsequently to iodine, which is then titrated with a standardized sodium thiosulfate (B1220275) solution.
Table 1: Quantitative Purity Analysis of TBAP via Iodometric Titration
| Parameter | Value |
| Analyte | This compound (TBAP) |
| Titrant | 0.1 N Sodium Thiosulfate (Na₂S₂O₃) |
| Indicator | Starch Solution (1% w/v) |
| Endpoint | Disappearance of the blue starch-iodine complex color |
| Purity Range | Typically >98% |
Qualitative and Structural Analysis
Spectroscopic and thermal analysis methods provide valuable information regarding the structural integrity of the TBAP and the presence of impurities.
Table 2: Spectroscopic and Thermal Analysis for TBAP Purity Validation
| Analytical Method | Parameter | Expected Result for Pure TBAP | Indication of Impurities |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | Multiplets corresponding to the tetrabutylammonium cation (approx. 0.9, 1.3, 1.6, 3.2 ppm). | Presence of peaks corresponding to tetrabutylammonium bromide (approx. 3.40, 1.68, 1.45, 1.02 ppm).[2] |
| FTIR Spectroscopy | Vibrational Bands | Characteristic peaks for the periodate anion (IO₄⁻) around 850 cm⁻¹. | Absence or shifting of the periodate peak; presence of bands from starting materials. |
| Thermal Analysis (TGA/DSC) | Decomposition Temperature | Sharp decomposition profile. | Broad or multi-step decomposition indicating the presence of impurities. |
Performance Comparison with Alternative Oxidizing Agents
The choice of an oxidizing agent is critical for the success of a synthetic step. TBAP is often employed for the selective oxidation of alcohols to aldehydes and ketones. A comparison with other common oxidizing agents, such as Dess-Martin Periodinane (DMP) and Pyridinium Chlorochromate (PCC), highlights the relative advantages of each.
Table 3: Performance Comparison in the Oxidation of Benzyl Alcohol to Benzaldehyde
| Oxidizing Agent | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| This compound (TBAP) | 3 - 5 hours | ~90% | Good solubility in organic solvents, mild reaction conditions. | Longer reaction times compared to some alternatives. |
| Dess-Martin Periodinane (DMP) | 0.5 - 2 hours | >90% | Fast reaction times, high yields, mild conditions.[3] | Potentially explosive, moisture sensitive. |
| Pyridinium Chlorochromate (PCC) | 1 - 2 hours | 80 - 95% | Efficient and versatile.[4] | Chromium-based reagent (toxic), acidic nature can affect sensitive substrates. |
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized through the reaction of tetrabutylammonium bromide with sodium periodate in a suitable solvent.[5]
Protocol:
-
Dissolve tetrabutylammonium bromide (1 equivalent) in a minimal amount of a suitable organic solvent (e.g., dichloromethane).
-
In a separate flask, dissolve sodium periodate (1.1 equivalents) in deionized water.
-
Combine the two solutions and stir vigorously at room temperature for 4-6 hours.
-
Separate the organic layer and wash it with deionized water to remove any remaining sodium salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the solid TBAP product.
Purity Validation Protocols
Protocol:
-
Accurately weigh approximately 100-150 mg of the synthesized TBAP into an Erlenmeyer flask.
-
Dissolve the sample in 25 mL of deionized water.
-
Add 2 g of potassium iodide (KI) and 5 mL of 2 M sulfuric acid to the solution. The solution will turn a dark brown color due to the formation of iodine.
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration with sodium thiosulfate until the blue color completely disappears, indicating the endpoint.
-
Calculate the purity of TBAP based on the stoichiometry of the reaction.
Protocol:
-
Dissolve 5-10 mg of the synthesized TBAP in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Analyze the spectrum for the characteristic peaks of the tetrabutylammonium cation and compare it with the known spectrum of pure TBAP.
-
Look for the presence of impurity peaks, particularly those corresponding to tetrabutylammonium bromide.
Protocol:
-
Place a small, accurately weighed sample (5-10 mg) of the synthesized TBAP into an appropriate TGA or DSC pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss (TGA) or heat flow (DSC) as a function of temperature.
-
Analyze the resulting thermogram for the decomposition profile and compare it to a reference standard of pure TBAP.
Visualizing the Workflow
The process of synthesizing and validating the purity of TBAP, along with its comparison to other oxidants, can be visualized through the following workflow diagrams.
References
Comparative study of TBAPI and Oxone for sulfide oxidation
For researchers, scientists, and drug development professionals, the selective oxidation of sulfides to sulfoxides is a critical transformation in organic synthesis. This guide provides a comparative analysis of two common oxidizing agents: Tetrabutylammonium (B224687) periodate (B1199274) (TBAPI) and Oxone®, summarizing their performance based on available experimental data and outlining detailed experimental protocols.
At a Glance: TBAPI vs. Oxone for Sulfide (B99878) Oxidation
| Feature | Tetrabutylammonium Periodate (TBAPI) | Oxone® (Potassium Peroxymonosulfate) |
| Oxidizing Power | Strong oxidant.[1] | Powerful, non-chlorine oxidant. |
| Selectivity | Can be selective for sulfoxides, but over-oxidation to sulfones is possible.[1] | Selectivity is highly dependent on reaction conditions (solvent, temperature, stoichiometry). Can be highly selective for sulfoxides or driven to produce sulfones.[2][3] |
| Solubility | Soluble in organic solvents. | Soluble in water; used in aqueous or biphasic systems, or on solid supports.[2] |
| Reaction Conditions | Typically requires organic solvents, may be used with Lewis acids.[4] | Versatile; can be used in various solvents (water, ethanol, acetonitrile), often at room temperature.[2][3] |
| Work-up | Typically involves standard organic extraction procedures. | Often requires quenching and extraction. |
| Cost & Availability | Generally more expensive and less common than Oxone. | Inexpensive, readily available, and stable.[5] |
Performance Data: A Tale of Two Oxidants
This compound (TBAPI)
Oxone®
Oxone® has been extensively studied for sulfide oxidation, and its performance is well-documented. The selectivity between sulfoxide (B87167) and sulfone formation can be effectively controlled by the choice of solvent and reaction conditions.
Table 1: Catalyst-free Oxidation of Sulfides to Sulfoxides with Oxone® [2]
| Entry | Substrate (Sulfide) | Time (min) | Solvent System | Yield (%) of Sulfoxide |
| 1 | Thioanisole | 10 | CH₃CN/H₂O | 96 |
| 2 | 4-Methylthioanisole | 10 | CH₃CN/H₂O | 95 |
| 3 | 4-Methoxythioanisole | 10 | CH₃CN/H₂O | 95 |
| 4 | 4-Chlorothioanisole | 15 | CH₃CN/H₂O | 94 |
| 5 | Dibenzyl sulfide | 10 | CH₃CN/H₂O | 94 |
| 6 | Diallyl sulfide | 10 | CH₃CN/H₂O | 92 |
Reactions carried out at room temperature.
Table 2: Solvent-Dependent Selective Oxidation of Sulfides with Oxone® [3]
| Substrate (Sulfide) | Product | Solvent | Time (h) | Yield (%) |
| Thioanisole | Methyl phenyl sulfoxide | Ethanol | 12 | 95 |
| Thioanisole | Methyl phenyl sulfone | Water | 12 | 98 |
| 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | Ethanol | 12 | 93 |
| 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfone | Water | 12 | 97 |
Reactions carried out at reflux temperature.
Experimental Protocols
General Procedure for Sulfide Oxidation with TBAPI
This is a generalized procedure based on available information, as detailed specific protocols are scarce.
-
Dissolution: Dissolve the sulfide substrate in a suitable aprotic organic solvent (e.g., chloroform (B151607) or acetonitrile).
-
Addition of Oxidant: Add this compound (typically 1.0 to 1.2 equivalents) to the solution. If required, a Lewis acid catalyst can be added at this stage.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate (B1220275) solution). Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Detailed Protocol for Selective Sulfide Oxidation to Sulfoxide with Oxone®[2]
-
Preparation: In a round-bottom flask, dissolve the sulfide (1 mmol) in a mixture of acetonitrile (B52724) and water (e.g., 3:1 v/v, 4 mL).
-
Addition of Oxone®: To the stirred solution, add a solution of Oxone® (1.1 equivalents) in water (6 mL) dropwise at room temperature.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 10-15 minutes for activated sulfides.
-
Work-up: After the sulfide is consumed, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude sulfoxide. Further purification can be achieved by column chromatography if necessary.
Reaction Mechanisms and Workflows
The oxidation of sulfides by both TBAPI and Oxone is believed to proceed via a direct oxygen atom transfer from the oxidant to the sulfur atom of the sulfide.
Logical Workflow for Sulfide Oxidation
Caption: Logical workflow of sulfide oxidation.
Experimental Workflow for Sulfide Oxidation
Caption: General experimental workflow for sulfide oxidation.
Conclusion
Both TBAPI and Oxone® are effective reagents for the oxidation of sulfides. Oxone® stands out for its low cost, ready availability, and the well-documented ability to selectively control the oxidation to either the sulfoxide or sulfone by simple modification of the reaction solvent and conditions.[2][3][5] TBAPI, while a powerful oxidant soluble in organic media, suffers from a lack of extensive, publicly available quantitative data for a wide range of substrates, making direct performance comparisons challenging. For researchers prioritizing cost-effectiveness, scalability, and well-established, versatile protocols, Oxone® appears to be the more practical choice for sulfide oxidation. TBAPI may offer advantages in specific applications requiring strictly anhydrous, homogeneous conditions in organic solvents. Further systematic studies on TBAPI would be beneficial to fully elucidate its comparative performance.
References
- 1. nbinno.com [nbinno.com]
- 2. yccskarad.com [yccskarad.com]
- 3. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Handling of Tetrabutylammonium Periodate
This guide provides essential safety and logistical information for the proper handling and disposal of Tetrabutylammonium periodate (B1199274), tailored for researchers, scientists, and drug development professionals. Following these procedures is critical to ensure laboratory safety and environmental compliance.
Emergency Overview: Tetrabutylammonium periodate is a yellow crystalline powder that is a strong oxidizer.[1] Contact with combustible materials may cause a fire.[1][2][3] It is harmful if inhaled or swallowed and causes irritation to the eyes, skin, and respiratory system.[1][2][3][4] The substance is also sensitive to light and may explode when heated.[1][2][5]
Safe Handling and Storage
Handling:
-
Always handle with adequate ventilation or in a chemical fume hood.[1][6]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Keep away from heat, sparks, flames, and other sources of ignition.[1][2]
-
Do not allow contact with clothing and other combustible materials.[1][6]
Storage:
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances like reducing agents and combustible materials.[1][6]
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: If exposure limits are exceeded or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][6]
Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated packaging must be handled as hazardous waste.
Step 1: Waste Collection
-
Collect waste this compound in a designated, properly labeled, and closed container.
-
Keep the waste container in a cool, dry, and well-ventilated area, away from combustible materials.
-
Contaminated packaging, such as empty containers, should be treated as unused product and disposed of accordingly.[2][3][7]
Step 2: Professional Disposal
-
Do not attempt to neutralize or dispose of this chemical through standard laboratory drains or as regular solid waste.[2][7]
-
Contact a licensed professional waste disposal service to arrange for the removal and proper treatment of the waste.[2][3][7]
-
The material may be disposed of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2][7]
Step 3: Documentation
-
Maintain records of the waste generated, including quantities and disposal dates, in accordance with institutional and regulatory requirements.
Accidental Spill Cleanup Procedures
In the event of a spill, immediate and careful action is required.
-
Evacuate & Ventilate: Evacuate non-essential personnel from the spill area.[2][7] Ensure the area is well-ventilated.[1][2][7]
-
Remove Ignition Sources: Immediately remove all sources of ignition from the area.[1]
-
Don PPE: Wear the appropriate personal protective equipment as detailed above.[1][7]
-
Contain Spill: Prevent the spill from spreading and avoid runoff into storm sewers, ditches, or waterways.[1][2][7]
-
Clean Up:
-
Dispose of Spill Debris: Place the collected material and any contaminated cleaning supplies into a suitable, closed container for disposal.[1][2] Label the container clearly as hazardous waste.
-
Contact Professionals: Arrange for disposal through a licensed professional waste disposal service.[2]
Safety Data Summary
The following table summarizes key quantitative safety and classification data for this compound.
| Parameter | Value | Reference |
| CAS Number | 65201-77-6 | [1][4][8] |
| UN Number | 1479 | [2][3] |
| Hazard Class | 5.1 (Oxidizing Solid) | [2][3] |
| Packing Group | II | [2][3] |
| Melting Point | 175 °C (decomposes) | [5][8] |
| GHS Hazard Statements | H272, H315, H319, H335 | [2][3][8] |
| NFPA Rating (estimated) | Health: 1, Flammability: 1, Instability: 2, Special: OX | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. CAS # 65201-77-6, this compound, Tetrabutylammonium (meta)periodate - chemBlink [chemblink.com]
- 5. This compound | 65201-77-6 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [guidechem.com]
- 8. Tetrabutylammonium (meta)periodate 65201-77-6 [sigmaaldrich.com]
Personal protective equipment for handling Tetrabutylammonium periodate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for Tetrabutylammonium periodate (B1199274). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Tetrabutylammonium periodate is a strong oxidizing agent that can cause fire or explosion in contact with combustible materials.[1] It is also harmful if swallowed or inhaled and causes skin and eye irritation.[1][2]
Quantitative Hazard Data
| Hazard Classification | GHS Category | Hazard Statement |
| Oxidizing solids | Category 2 | H272: May intensify fire; oxidizer[3][4][5] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[2][3][5] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[2][3][5] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[2][3][5] |
| Acute toxicity, Oral | Category 4 | R22: Harmful if swallowed[1] |
| Acute toxicity, Inhalation | Category 4 | R20: Harmful by inhalation[1] |
Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound.
| PPE Category | Specifications | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[6] Must conform to EN166 or OSHA 29 CFR 1910.133 standards.[1] | Protects against splashes and airborne particles that can cause severe eye irritation.[1][6] |
| Hand Protection | Chemical-resistant gloves (Nitrile or neoprene are recommended).[6] Inspect for tears or punctures before each use.[6] | Prevents direct skin contact, which can cause irritation.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator, such as a half-mask respirator with chemical cartridges, especially in areas with limited ventilation or when dust is generated.[1][6][7] | Protects against inhalation of harmful dust and fumes.[1] |
| Body Protection | Chemical-resistant lab coat, apron, or a full-body suit.[6][7] Clothing should be non-flammable.[6] | Protects skin from exposure and contamination of personal clothing. |
| Foot Protection | Chemical-resistant boots with slip-resistant soles.[6] | Provides protection against spills and slips. |
Step-by-Step Operational Plan
2.1. Preparation and Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][8]
-
Avoid Contamination: Keep away from combustible materials, reducing agents, heat, sparks, and open flames.[1] Do not use paper towels to clean up spills.[1]
-
Minimize Dust: Minimize the generation and accumulation of dust.[1]
-
Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[9]
2.2. Storage
-
Container: Store in a tightly closed, suitable container.[1]
-
Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[1]
-
Segregation: Store away from combustible and reducing materials.[1][11]
Emergency Procedures
| Emergency Situation | Procedural Steps |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes.[1] Seek medical attention if irritation develops.[2] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[1] |
| Spill | Evacuate personnel to a safe area. Avoid generating dust. Clean up spills immediately using non-combustible absorbent materials like sand or earth.[9] Place the waste in a suitable, labeled container for disposal. |
| Fire | Use a water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1] As a strong oxidizer, it may intensify a fire.[1] Wear a self-contained breathing apparatus and full protective gear.[1] |
Disposal Plan
-
Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled container.
-
Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[2]
-
Incineration: Disposal may involve burning in a chemical incinerator equipped with an afterburner and scrubber. Exercise extra care during ignition as the material is a strong oxidizer.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Tetrabutylammonium (meta)periodate 65201-77-6 [sigmaaldrich.com]
- 4. CAS # 65201-77-6, this compound, Tetrabutylammonium (meta)periodate - chemBlink [chemblink.com]
- 5. angenechemical.com [angenechemical.com]
- 6. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 7. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. This compound | 65201-77-6 [chemicalbook.com]
- 11. ehs.umich.edu [ehs.umich.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
